molecular formula C54H72N8O13 B8116130 DBCO-PEG3 acetic-EVCit-PAB

DBCO-PEG3 acetic-EVCit-PAB

Katalognummer: B8116130
Molekulargewicht: 1041.2 g/mol
InChI-Schlüssel: MFLUIFOUUUKGRE-NRVIKBNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DBCO-PEG3 acetic-EVCit-PAB is a useful research compound. Its molecular formula is C54H72N8O13 and its molecular weight is 1041.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl (4S)-4-[[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H72N8O13/c1-36(2)49(52(70)60-42(14-10-26-57-53(55)71)50(68)58-41-20-16-37(34-63)17-21-41)61-51(69)43(22-25-48(67)75-54(3,4)5)59-46(65)35-74-32-31-73-30-29-72-28-27-56-45(64)23-24-47(66)62-33-40-13-7-6-11-38(40)18-19-39-12-8-9-15-44(39)62/h6-9,11-13,15-17,20-21,36,42-43,49,63H,10,14,22-35H2,1-5H3,(H,56,64)(H,58,68)(H,59,65)(H,60,70)(H,61,69)(H3,55,57,71)/t42-,43-,49-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLUIFOUUUKGRE-NRVIKBNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)COCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)COCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H72N8O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1041.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the DBCO-PEG3-acetic-EVCit-PAB Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the structure, mechanism of action, and application of the DBCO-PEG3-acetic-EVCit-PAB linker, a sophisticated chemical entity central to the design of modern, targeted antibody-drug conjugates (ADCs).

Introduction to ADC Linker Technology

Antibody-drug conjugates (ADCs) are a transformative class of biopharmaceuticals that deliver highly potent cytotoxic agents directly to cancer cells. This targeted approach is achieved by joining a specific monoclonal antibody with a cytotoxic drug via a chemical linker. The linker is a critical component, profoundly influencing the ADC's efficacy, stability, and safety profile. The DBCO-PEG3-acetic-EVCit-PAB system is an advanced, cleavable linker designed to ensure stability in circulation and trigger rapid payload release only within the target cell's lysosomal environment.

Core Components and Their Functions

The DBCO-PEG3-acetic-EVCit-PAB linker is a modular system, with each component serving a distinct and vital function.

  • DBCO (Dibenzocyclooctyne): This moiety is the antibody-conjugation handle. It utilizes Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry," to form a stable covalent bond with an azide-functionalized antibody. A key advantage of this method is that it is bioorthogonal and copper-free, preventing potential toxicity associated with copper catalysts and making it suitable for sensitive biological systems.[][2]

  • PEG3 (Triethylene Glycol): This polyethylene (B3416737) glycol spacer enhances the overall properties of the ADC. PEG linkers are known to improve water solubility, reduce aggregation, and prolong the ADC's circulation half-life by minimizing immune recognition.[][4][5] The PEG3 unit provides a hydrophilic and flexible bridge between the bulky antibody and the often-hydrophobic drug payload.[4][6]

  • Acetic Acid: This small component serves as the attachment point for the cytotoxic payload, typically through an amide or ester bond, depending on the drug's functional groups.

  • EVCit (Valine-Citrulline Dipeptide): This dipeptide sequence is the linker's primary "trigger." It is specifically designed to be recognized and cleaved by Cathepsin B, a cysteine protease that is highly active in the low-pH environment of lysosomes.[7][8][9] The Val-Cit linker exhibits excellent stability in plasma but is efficiently hydrolyzed inside the target cell, ensuring site-specific drug release.[7][]

  • PAB (p-Aminobenzylcarbamate): This is a "self-immolative" spacer. It is the crucial connection between the cleavable Val-Cit trigger and the drug. Once Cathepsin B cleaves the linker at the citrulline residue, the exposed aniline (B41778) nitrogen on the PAB group initiates a rapid, spontaneous 1,6-elimination reaction.[11] This intramolecular electronic cascade results in the clean release of the unmodified, active cytotoxic drug.[11][12]

Comprehensive Mechanism of Action

The therapeutic action of an ADC utilizing this linker follows a precise, multi-step biological pathway.

  • Conjugation: The DBCO group on the linker reacts with an azide (B81097) group engineered onto the monoclonal antibody via SPAAC, forming the stable ADC construct.[]

  • Systemic Circulation: The ADC circulates in the bloodstream. The hydrophilic PEG linker helps maintain stability and solubility, while the Val-Cit dipeptide is resistant to cleavage by plasma proteases.[4][7]

  • Target Recognition and Internalization: The antibody portion of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell.[] This binding event triggers receptor-mediated endocytosis, internalizing the entire ADC into the cell within an endosome.[9][13]

  • Lysosomal Trafficking: The endosome matures and fuses with a lysosome, a cellular organelle containing a host of degradative enzymes and characterized by a low pH (4.5-5.0).[9]

  • Enzymatic Cleavage: Within the lysosome, the high concentration of active Cathepsin B recognizes the Val-Cit dipeptide sequence and proteolytically cleaves the amide bond.[7][8][9]

  • Self-Immolation and Payload Release: The cleavage of the Val-Cit linker exposes the free aniline group of the PAB spacer. This initiates a spontaneous 1,6-elimination reaction, causing the PAB unit to fragment and release the active cytotoxic payload into the cytoplasm of the cancer cell.[11]

  • Induction of Apoptosis: The released drug can now engage its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.

Mechanism_of_Action cluster_blood Systemic Circulation (Plasma) cluster_cell Target Cancer Cell A 1. ADC Circulating in Blood B 2. ADC Binds to Surface Antigen A->B Targeting C 3. Receptor-Mediated Internalization (Endosome) B->C Endocytosis D 4. Trafficking to Lysosome C->D E 5. Cathepsin B Cleaves Val-Cit Linker D->E Fusion F 6. PAB Spacer Self-Immolates E->F Triggers G 7. Active Drug Released into Cytoplasm F->G H 8. Drug Induces Cell Death (Apoptosis) G->H Cytotoxicity

Fig 1. ADC internalization and payload release pathway.

Data Presentation

Quantitative data for ADC linkers is often specific to the antibody and payload used. The following table summarizes representative performance metrics for ADCs constructed with a DBCO-PEG-Val-Cit-PAB linker system.

ParameterValue / ObservationSignificanceReference
**SPAAC Reaction Rate (k₂) **~0.32 M⁻¹s⁻¹ at 25°CDemonstrates efficient and rapid conjugation kinetics under mild conditions.[14]
Achievable DAR 4.0 ± 0.3Allows for a consistent and therapeutically relevant drug-to-antibody ratio.[14]
In Vitro Payload Release ~85% release within 2 hoursConfirms rapid and effective cleavage by Cathepsin B in a simulated lysosomal environment.[14]
Plasma Stability >95% stable after 72 hoursIndicates high linker stability in circulation, minimizing premature drug release and off-target toxicity.[14]

Experimental Protocols

Protocol: ADC Conjugation via SPAAC

Objective: To conjugate the DBCO-linker-payload construct to an azide-modified monoclonal antibody.

Methodology:

  • Reagent Preparation:

    • Dissolve the azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Dissolve the DBCO-PEG3-acetic-EVCit-PAB-Payload construct in an organic solvent like DMSO to create a concentrated stock solution.

  • Conjugation Reaction:

    • Add a 2-4 fold molar excess of the DBCO-linker-payload solution to the antibody solution. The final concentration of organic solvent (e.g., DMSO) should be kept low (<10%) to maintain antibody integrity.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[2]

  • Purification:

    • Remove unconjugated linker-payload using a desalting column (e.g., Zeba™ Spin Desalting Columns) or tangential flow filtration (TFF), exchanging the buffer back to PBS.

  • Characterization:

    • Confirm conjugation and determine the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or Reverse Phase-High Performance Liquid Chromatography (RP-HPLC).

    • Verify the integrity and molecular weight of the final ADC product using SDS-PAGE and Mass Spectrometry.

Protocol: In Vitro Cathepsin B Cleavage Assay

Objective: To quantify the rate of payload release from the ADC in the presence of Cathepsin B.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.0) containing a reducing agent like DTT to ensure Cathepsin B activity.

    • Dilute the purified ADC to a known concentration in the assay buffer.

    • Activate recombinant human Cathepsin B according to the manufacturer's instructions.

  • Cleavage Reaction:

    • In a microplate or microcentrifuge tubes, combine the ADC solution with the activated Cathepsin B. Include a control sample with ADC but no enzyme.

    • Incubate the reaction at 37°C.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding a protease inhibitor or by precipitating the protein with an organic solvent (e.g., acetonitrile).

  • Quantification:

    • Centrifuge the samples to pellet the antibody and precipitated protein.

    • Analyze the supernatant using RP-HPLC or LC-MS/MS to quantify the concentration of the released payload.

    • Calculate the percentage of drug release at each time point relative to the initial amount conjugated.[9]

Experimental_Workflow cluster_conjugation ADC Conjugation & Purification cluster_analysis In Vitro Cleavage Assay A1 Azide-Antibody + DBCO-Linker-Drug A2 Incubate (SPAAC Reaction) A1->A2 A3 Purify ADC (e.g., Desalting Column) A2->A3 B1 Incubate ADC with Cathepsin B (37°C, pH 5.0) A3->B1 Characterized ADC B2 Stop Reaction at Time Points B1->B2 B3 Analyze Supernatant (HPLC or LC-MS) B2->B3 C1 Determine Cleavage Kinetics B3->C1 Quantify Release

Fig 2. Workflow for ADC synthesis and in vitro cleavage analysis.

Conclusion

The DBCO-PEG3-acetic-EVCit-PAB linker represents a highly engineered and effective system for the development of targeted cancer therapeutics. Its multi-component design addresses key challenges in ADC development: bioorthogonal conjugation (DBCO), improved pharmacokinetics (PEG3), and tumor-specific payload release (Val-Cit-PAB). The Cathepsin B-cleavable dipeptide, coupled with the self-immolative spacer, provides a robust mechanism for achieving a wide therapeutic window, maximizing cytotoxic effects on cancer cells while minimizing systemic toxicity. A thorough understanding of this mechanism is essential for researchers aiming to design the next generation of safe and potent antibody-drug conjugates.

Linker_Structure_and_Cleavage struct Antibody DBCO PEG3 Acetic Val-Cit PAB Drug cleavage_site Cathepsin B Cleavage Site cleavage_site->struct:w immolation_site Self-Immolation & Release immolation_site->struct:c

References

An In-depth Technical Guide to DBCO-PEG3-acetic-EVCit-PAB: A Cleavable Linker for Advanced Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBCO-PEG3-acetic-EVCit-PAB is a sophisticated, cleavable linker molecule integral to the development of next-generation antibody-drug conjugates (ADCs). ADCs are a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. The linker component is critical, ensuring the stability of the ADC in circulation and enabling the specific release of the cytotoxic payload within the target cancer cells. This technical guide provides a comprehensive overview of DBCO-PEG3-acetic-EVCit-PAB, detailing its chemical structure, mechanism of action, and applications in ADC development. This document includes a compilation of quantitative data, detailed experimental protocols for its use, and visual diagrams to elucidate key processes.

Introduction to DBCO-PEG3-acetic-EVCit-PAB

DBCO-PEG3-acetic-EVCit-PAB is a multi-functional molecule designed for the precise construction of ADCs. It is a cleavable linker, meaning it is designed to be stable in the bloodstream and then break apart to release its payload under specific conditions within the target cell.[1][2][3] This linker is classified as a click chemistry reagent, specifically for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1][4]

The structure of DBCO-PEG3-acetic-EVCit-PAB is a testament to rational drug design, with each component serving a distinct and vital function in the overall performance of the resulting ADC.[5] Its structure is optimized for stability during circulation and for activation within the specific microenvironment of diseased tissues.[5]

Core Functional Components and Their Roles

The DBCO-PEG3-acetic-EVCit-PAB linker is comprised of four key functional moieties:

  • Dibenzocyclooctyne (DBCO): This group is the "handle" for attaching the linker to the antibody. It reacts with azide (B81097) groups that have been introduced onto the antibody, forming a stable triazole ring through a bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[5] This copper-free click chemistry is highly efficient and biocompatible, proceeding readily under physiological conditions without the need for a toxic copper catalyst.[5]

  • Polyethylene (B3416737) Glycol (PEG3): The three-unit polyethylene glycol spacer serves multiple purposes. It enhances the solubility and biocompatibility of the ADC, reduces steric hindrance between the antibody and the cytotoxic payload, and can improve the pharmacokinetic profile of the conjugate, minimizing aggregation.[5] The extended 12-atom chain of the PEG3 linker provides optimal spacing between the antibody and the payload.[5]

  • Glutamic acid-Valine-Citrulline (EVCit): This dipeptide sequence is the cleavable element of the linker.[5] It is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[5][6] This enzymatic cleavage is the trigger for payload release, ensuring that the cytotoxic drug is liberated primarily within the target cancer cells, thereby sparing healthy tissues.[5]

  • p-aminobenzyl alcohol (PAB): The PAB group acts as a self-immolative spacer.[5] Following the enzymatic cleavage of the EVCit dipeptide by cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, which in turn releases the attached cytotoxic payload.[5] This self-immolative feature enhances the stability of the linker and prevents premature drug release.[5]

Quantitative Data Summary

The performance of an ADC linker is critically dependent on its physicochemical and biochemical properties. The following tables summarize key quantitative data for DBCO-PEG3-acetic-EVCit-PAB and related linkers.

PropertyValueSource(s)
Molecular Weight 1041.19 g/mol [2]
Molecular Formula C₅₄H₇₂N₈O₁₃[2]
CAS Number 2253947-17-8[5]
Storage (Lyophilized) Stable for 12 months at -20°C (<0.5% degradation)[7]

Table 1: Physicochemical Properties of DBCO-PEG3-acetic-EVCit-PAB

ParameterValueConditionsSource(s)
SPAAC Second-Order Rate Constant (k₂) 0.32 M⁻¹s⁻¹25°C[7]
Comparison to Maleimide-Thiol Conjugation 3-fold fasterN/A[7]
Achievable Drug-to-Antibody Ratio (DAR) 4.0 ± 0.3 with trastuzumabQuantified by Hydrophobic Interaction Chromatography[7]

Table 2: Conjugation Kinetics and Efficiency

ParameterResultConditionsSource(s)
Cathepsin B Cleavage 85% payload (MMAE) release in 2 hourspH 5.0, in vitro with HER2-positive BT-474 cells[7]
Plasma Stability <5% premature release after 72 hoursHuman plasma at 37°C[7]
Comparison to Disulfide Linkers Reduced off-target toxicitySusceptible to extracellular glutathione[7]

Table 3: Payload Release and Stability

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of DBCO-PEG3-acetic-EVCit-PAB in ADC development.

Antibody Conjugation via SPAAC (Copper-Free Click Chemistry)

This protocol outlines the steps for conjugating an azide-modified antibody with the DBCO-functionalized linker.

Materials:

  • Azide-modified monoclonal antibody (mAb)

  • DBCO-PEG3-acetic-EVCit-PAB-payload conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Amicon Ultra centrifugal filter units (or similar for buffer exchange)

  • Hydrophobic Interaction Chromatography (HIC) system for DAR analysis

  • Size Exclusion Chromatography (SEC) system for aggregation analysis

Procedure:

  • Antibody Preparation:

    • Ensure the azide-modified antibody is in an amine-free buffer such as PBS. If necessary, perform a buffer exchange using an appropriate centrifugal filter unit.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Linker-Payload Preparation:

    • Dissolve the DBCO-PEG3-acetic-EVCit-PAB-payload conjugate in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 1.5 to 5-fold molar excess of the DBCO-linker-payload solution to the azide-modified antibody solution. The final DMSO concentration should not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove unreacted linker-payload and other small molecules by buffer exchange using centrifugal filters or through size exclusion chromatography.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR) Determination: Analyze the purified ADC using HIC-HPLC. The different drug-loaded species will separate based on hydrophobicity, allowing for the calculation of the average DAR.

    • Aggregation Analysis: Use SEC-HPLC to assess the level of aggregation in the final ADC product.

    • Confirmation of Conjugation: SDS-PAGE analysis can be used to visualize the increase in molecular weight of the antibody after conjugation.

In Vitro Cathepsin B Cleavage Assay

This assay quantifies the release of the payload from the ADC in the presence of cathepsin B.

Materials:

  • Purified ADC construct

  • Recombinant human cathepsin B

  • Assay Buffer: 10-25 mM MES or Sodium Acetate, pH 5.0-6.0

  • Activation Solution: 30-40 mM Dithiothreitol (DTT) in water

  • Quenching Solution: 2% Formic Acid or a protease inhibitor cocktail

  • Reverse-phase HPLC (RP-HPLC) system with a C18 column

Procedure:

  • Enzyme Activation:

    • Prepare an active cathepsin B solution by incubating a stock solution of the enzyme with the activation buffer containing DTT for 15-30 minutes at 37°C. DTT is essential to maintain the active-site cysteine in its reduced state.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ADC solution (e.g., to a final concentration of 1 µM) with the pre-warmed assay buffer.

  • Initiate Cleavage:

    • Start the reaction by adding the activated cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).

    • Incubate the reaction at 37°C.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding an excess of the quenching solution.

  • Analysis:

    • Analyze the quenched samples by RP-HPLC to separate and quantify the released payload from the intact ADC and other components.

    • The rate of payload release can be determined by plotting the concentration of the released drug over time.

In Vitro Human Neutrophil Elastase Assay

This assay can be used as a control to assess the specificity of the linker, as undesired cleavage by other proteases can lead to off-target toxicity.

Materials:

  • Purified ADC construct

  • Human neutrophil elastase (NE)

  • Assay Buffer: 150 mM NaCl, 10 mM CaCl₂, 0.05% BSA

  • Acetonitrile (ACN) for quenching

  • HPLC-MS system

Procedure:

  • Reaction Setup:

    • Add the ADC test compound to the assay buffer to a final concentration of 5 µM (with a final DMSO concentration of 0.5%).

    • Prepare reaction vials with varying concentrations of human NE (e.g., 0, 20, 40, 60 nM).

  • Initiate Reaction:

    • Start the enzymatic reaction by adding the NE solutions to the ADC-containing vials.

    • Incubate for 1 hour at 37°C.

  • Quenching:

    • Stop the reaction by adding an equal volume of 50% ACN to precipitate the enzyme.

  • Analysis:

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant by HPLC-MS to determine the concentration of the intact ADC and any released payload.

Visualizing the Mechanism and Workflow

Diagrams are provided below to illustrate the key processes involving the DBCO-PEG3-acetic-EVCit-PAB linker.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Compartments ADC Antibody-Drug Conjugate (DBCO-PEG3-EVCit-PAB-Payload) TumorCell Tumor Cell ADC->TumorCell 1. Targeting & Binding Endosome Endosome ADC->Endosome 2. Internalization Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Free Cytotoxic Payload Lysosome->Payload 4. Cathepsin B Cleavage of EVCit Linker Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Induction of Cytotoxicity

Caption: Mechanism of action for an ADC utilizing the DBCO-PEG3-acetic-EVCit-PAB linker.

Experimental_Workflow cluster_conjugation Step 1: ADC Synthesis cluster_characterization Step 2: Characterization cluster_functional_assays Step 3: Functional Assays Ab Azide-Modified Antibody Conjugation SPAAC Reaction Ab->Conjugation LinkerPayload DBCO-Linker-Payload LinkerPayload->Conjugation Purification Purification (SEC/Buffer Exchange) Conjugation->Purification PurifiedADC Purified ADC Purification->PurifiedADC HIC HIC-HPLC (DAR Analysis) PurifiedADC->HIC SEC SEC-HPLC (Aggregation) PurifiedADC->SEC CleavageAssay In Vitro Cleavage Assay (Cathepsin B) PurifiedADC->CleavageAssay SpecificityAssay Control Protease Assay (e.g., Neutrophil Elastase) PurifiedADC->SpecificityAssay

Caption: Experimental workflow for the synthesis and evaluation of an ADC with DBCO-PEG3-acetic-EVCit-PAB.

Conclusion

DBCO-PEG3-acetic-EVCit-PAB represents a significant advancement in the field of ADC technology. Its modular design, incorporating a highly efficient and biocompatible conjugation chemistry, a solubilizing spacer, a specific enzymatic cleavage site, and a self-immolative linker, provides a robust platform for the development of highly targeted and potent anti-cancer therapeutics. The detailed protocols and data presented in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively utilize this powerful tool in their pursuit of novel cancer therapies. The continued refinement of linker technologies like this will undoubtedly play a pivotal role in the future of precision medicine.

References

An In-depth Technical Guide to the DBCO-PEG3-acetic-EVCit-PAB Linker for Advanced Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the DBCO-PEG3-acetic-EVCit-PAB linker, a critical component in the development of next-generation antibody-drug conjugates (ADCs). This document details its core properties, provides structured data for easy reference, outlines key experimental protocols, and presents visual representations of its structure and mechanism of action to support researchers in the field of targeted therapeutics.

Introduction to the DBCO-PEG3-acetic-EVCit-PAB Linker

The DBCO-PEG3-acetic-EVCit-PAB linker is a sophisticated, cleavable linker system designed for the precise construction of ADCs. It incorporates several key functional moieties that collectively contribute to the stability, efficacy, and safety profile of the resulting bioconjugate. ADCs constructed with this linker leverage a targeted delivery mechanism, where a potent cytotoxic payload is selectively delivered to antigen-expressing cells, such as cancer cells, thereby minimizing off-target toxicity.[1][2]

The linker's design features a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and an enzymatically cleavable dipeptide sequence, ensuring stable circulation and specific payload release within the target cell.[3][4]

Core Properties and Functional Components

The DBCO-PEG3-acetic-EVCit-PAB linker is comprised of four key functional components, each with a distinct role in the overall performance of the ADC.

  • Dibenzocyclooctyne (DBCO): This moiety enables conjugation to an azide-modified antibody through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[4] This bioorthogonal "click chemistry" reaction is highly efficient and proceeds under mild, aqueous conditions without the need for a cytotoxic copper catalyst, which is crucial for maintaining the integrity of the antibody.[5]

  • PEG3 Spacer (Polyethylene Glycol): The three-unit polyethylene glycol spacer is a hydrophilic component that enhances the solubility and reduces aggregation of the ADC.[4] By increasing the overall hydrophilicity of the linker-payload system, the PEG spacer can improve the pharmacokinetic properties of the conjugate.

  • EVCit (Glutamic acid-Valine-Citrulline) Dipeptide: This peptide sequence serves as the cleavable element of the linker.[4] It is specifically designed to be recognized and cleaved by proteases, most notably Cathepsin B, which are highly expressed in the lysosomal compartment of tumor cells.[1][6] This enzymatic cleavage is a critical step for the intracellular release of the cytotoxic payload.

  • PAB (p-aminobenzyl) Self-Immolative Group: Following the enzymatic cleavage of the EVCit dipeptide, the p-aminobenzyl group acts as a self-immolative spacer.[4] This spontaneous electronic cascade results in the efficient and traceless release of the active drug payload inside the target cell.[7]

Quantitative Data Summary

The following tables summarize the key quantitative properties of the DBCO-PEG3-acetic-EVCit-PAB linker.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₅₄H₇₂N₈O₁₃[8][9]
Molecular Weight 1041.20 g/mol [4][8]
CAS Number 2253947-17-8[4][8]
Appearance Solid[8]
Solubility Soluble in DMSO[8]
Storage (Powder) -20°C for up to 3 years[8]
Storage (In solvent) -80°C for up to 6 months[8]

Table 2: Conjugation and Cleavage Properties

PropertyValue/DescriptionSource(s)
Conjugation Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[3][4]
SPAAC Second-Order Rate Constant (k₂) 0.32 M⁻¹s⁻¹ at 25°C[4]
Cleavage Mechanism Enzymatic cleavage by Cathepsin B[1][4]
Achievable Drug-to-Antibody Ratio (DAR) 4.0 ± 0.3 with trastuzumab (as quantified by HIC)[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the DBCO-PEG3-acetic-EVCit-PAB linker. These protocols are intended as a guide and may require optimization based on the specific antibody, payload, and experimental setup.

Antibody-Linker Conjugation via SPAAC

This protocol describes the conjugation of an azide-modified antibody with the DBCO-PEG3-acetic-EVCit-PAB linker.

Materials:

  • Azide-functionalized monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG3-acetic-EVCit-PAB linker

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation: Ensure the antibody solution is free of any primary amine-containing buffers (e.g., Tris) and stabilizers like BSA. If necessary, perform a buffer exchange into PBS. Adjust the antibody concentration to 1-10 mg/mL.

  • Linker Preparation: Immediately before use, prepare a 10 mM stock solution of the DBCO-PEG3-acetic-EVCit-PAB linker in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 1.5 to 10-fold molar excess of the DBCO-linker solution to the azide-modified antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture overnight at 4°C with gentle mixing.

  • Purification of the ADC:

    • Remove the unreacted linker and other small molecules using a desalting column equilibrated with PBS (pH 7.4).

    • Alternative purification methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) can also be employed for higher purity.[10]

  • Characterization:

    • Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA).

    • Determine the Drug-to-Antibody Ratio (DAR) using methods such as HIC, LC-MS, or UV/Vis spectroscopy.[3]

In Vitro Plasma Stability Assay

This protocol outlines a general procedure to assess the stability of the ADC in plasma.

Materials:

  • Purified ADC

  • Human or other species-specific plasma

  • Phosphate-Buffered Saline (PBS)

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Incubation:

    • Incubate the ADC in plasma at a final concentration of approximately 1 mg/mL at 37°C.

    • At various time points (e.g., 0, 24, 48, 72, 168 hours), withdraw aliquots of the plasma-ADC mixture.

  • Sample Preparation:

    • Immediately stop any further degradation by freezing the samples at -80°C.

    • For analysis, the ADC can be isolated from the plasma using immunoaffinity capture (e.g., Protein A/G beads).

  • Analysis:

    • Analyze the intact ADC by LC-MS to determine the average DAR at each time point. A decrease in the average DAR over time indicates linker cleavage and payload loss.

    • Alternatively, the released payload can be extracted from the plasma and quantified by LC-MS/MS.

Cathepsin B Cleavage Assay

This protocol describes a method to evaluate the enzymatic cleavage of the EVCit linker by Cathepsin B.

Materials:

  • Purified ADC

  • Recombinant Human Cathepsin B

  • Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

  • Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)

  • Quenching Solution: Acetonitrile with an internal standard

  • HPLC or LC-MS system

Procedure:

  • Enzyme Activation: Pre-incubate the Cathepsin B in the Activation Buffer for 15 minutes at room temperature to ensure full activity.

  • Cleavage Reaction:

    • In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

    • Initiate the reaction by adding the activated Cathepsin B. A typical final concentration is in the nanomolar range for the enzyme and micromolar range for the ADC.

    • Incubate the reaction at 37°C.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately stop the reaction by adding an equal volume of the Quenching Solution.

  • Analysis:

    • Analyze the samples by HPLC or LC-MS to quantify the amount of released payload.

    • The rate of cleavage can be determined by plotting the concentration of the released payload against time.

Visualizations

The following diagrams illustrate the structure, mechanism of action, and experimental workflow related to the DBCO-PEG3-acetic-EVCit-PAB linker.

Structure of the DBCO-PEG3-acetic-EVCit-PAB Linker

G Azide-Modified\nAntibody Azide-Modified Antibody ADC Formation ADC Formation Azide-Modified\nAntibody->ADC Formation SPAAC (Click Chemistry) ADC in Circulation\n(Stable) ADC in Circulation (Stable) ADC Formation->ADC in Circulation\n(Stable) Systemic Circulation DBCO-Linker-Payload DBCO-Linker-Payload DBCO-Linker-Payload->ADC Formation ADC Internalization ADC Internalization ADC in Circulation\n(Stable)->ADC Internalization Antigen Binding & Endocytosis Lysosomal Trafficking Lysosomal Trafficking ADC Internalization->Lysosomal Trafficking Payload Release Payload Release Lysosomal Trafficking->Payload Release Cathepsin B Cleavage of EVCit Self-Immolation\nof PAB Self-Immolation of PAB Payload Release->Self-Immolation\nof PAB Active Payload\nReleased Active Payload Released Self-Immolation\nof PAB->Active Payload\nReleased Cell Death Cell Death Active Payload\nReleased->Cell Death Pharmacological Effect

Mechanism of Action of an ADC with the DBCO-PEG3-acetic-EVCit-PAB Linker

G cluster_prep Preparation cluster_conj Conjugation & Purification cluster_char Characterization Antibody_Prep 1. Antibody Preparation (Buffer Exchange, Concentration) Conjugation 3. SPAAC Reaction (Antibody + Linker-Payload) Antibody_Prep->Conjugation Linker_Prep 2. Linker-Payload Stock Solution Linker_Prep->Conjugation Purification 4. ADC Purification (SEC, HIC) Conjugation->Purification DAR_Analysis 5. DAR Determination (HIC, LC-MS) Purification->DAR_Analysis Stability_Assay 6. Stability Assay (Plasma Incubation) Purification->Stability_Assay Cleavage_Assay 7. Cleavage Assay (Cathepsin B) Purification->Cleavage_Assay

General Experimental Workflow for ADC Synthesis and Characterization

Conclusion

The DBCO-PEG3-acetic-EVCit-PAB linker represents a significant advancement in the field of antibody-drug conjugates. Its modular design, incorporating a bioorthogonal conjugation handle, a hydrophilic spacer, and a highly specific cleavable dipeptide, provides a robust platform for the development of effective and safe targeted cancer therapies. The detailed properties and protocols provided in this guide are intended to equip researchers with the necessary information to successfully implement this linker technology in their drug development programs. Careful optimization of the conjugation, purification, and characterization steps will be crucial for the generation of homogeneous and potent ADCs with desirable therapeutic profiles.

References

An In-depth Technical Guide to the DBCO-PEG3-acetic-EVCit-PAB ADC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the DBCO-PEG3-acetic-EVCit-PAB linker, a sophisticated chemical entity integral to the development of modern Antibody-Drug Conjugates (ADCs). We will dissect its individual components, mechanism of action, and provide relevant data and experimental protocols for its application in cancer research and drug development.

Introduction to the DBCO-PEG3-acetic-EVCit-PAB Linker

Antibody-drug conjugates are a class of targeted therapies that deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker connecting the antibody to the payload is a critical determinant of an ADC's safety and efficacy. The DBCO-PEG3-acetic-EVCit-PAB linker is a cleavable linker system designed for high stability in circulation and specific, efficient release of the payload within the target tumor cell.

This linker is comprised of four key functional units:

  • DBCO (Dibenzocyclooctyne): A reactive group for copper-free click chemistry, enabling a stable and specific conjugation to an azide-modified antibody.

  • PEG3 (Triethylene glycol): A short polyethylene (B3416737) glycol spacer that enhances hydrophilicity, improves pharmacokinetics, and reduces aggregation.

  • EVCit (Glutamic acid-Valine-Citrulline): A tripeptide sequence that is specifically cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the EVCit moiety, spontaneously releases the conjugated payload in its active form.

Core Components and their Functions

DBCO: The Bioorthogonal Conjugation Handle

The dibenzocyclooctyne (DBCO) group is a cornerstone of modern bioconjugation, facilitating a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This "click chemistry" approach allows for the covalent attachment of the linker-payload complex to an azide-functionalized antibody under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[1][2][3][4] This bioorthogonal reaction is highly specific and efficient, leading to the formation of a stable triazole linkage.

PEG3: The Hydrophilic Spacer

The inclusion of a triethylene glycol (PEG3) spacer serves multiple crucial functions. Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation and accelerated clearance of the ADC from circulation.[5][6] The PEG3 unit increases the overall hydrophilicity of the linker-drug conjugate, which can improve solubility, stability, and pharmacokinetic properties.[7][8][9][10] This can lead to a longer circulation half-life and reduced immunogenicity.[8]

EVCit: The Cathepsin B-Cleavable Trigger

The glutamic acid-valine-citrulline (EVCit) tripeptide is designed for selective cleavage by the lysosomal protease Cathepsin B.[7] Cathepsin B is overexpressed in many tumor types, and its activity is heightened in the acidic environment of the lysosome.[11][12] This ensures that the linker remains stable in the systemic circulation (at physiological pH) and only releases the payload after the ADC has been internalized by the target cancer cell.[13] The addition of glutamic acid to the widely used Val-Cit linker has been shown to enhance stability in mouse plasma by preventing cleavage by carboxylesterase Ces1c, a challenge in preclinical mouse model studies.[7][14]

PAB: The Self-Immolative Spacer

The p-aminobenzyl alcohol (PAB) group acts as a self-immolative spacer.[14][15] Once Cathepsin B cleaves the EVCit peptide, an unstable intermediate is formed. This triggers a spontaneous 1,6-elimination reaction within the PAB moiety, leading to the release of the unmodified, fully active cytotoxic drug.[12][15] This self-immolation is rapid and irreversible, ensuring efficient payload delivery at the site of action.[14]

Quantitative Data

The following tables summarize key quantitative parameters associated with the DBCO-PEG3-acetic-EVCit-PAB linker and closely related analogues.

ParameterValueSource
Conjugation Efficiency
Achievable Drug-to-Antibody Ratio (DAR)4.0 ± 0.3[5]
Payload Release Kinetics (in vitro)
Cathepsin B-mediated release (pH 5.0)85% within 2 hours[5]
Stability
Premature payload release in human plasma (72 hours at 37°C)<5%[5]
Linker stability in human plasma (28 days at 37°C)No significant degradation[7]
Linker stability in mouse plasma (14 days at 37°C)Almost no cleavage[7][8]
Lyophilized linker stability (-20°C for 12 months)<0.5% degradation[5]

Table 1: Quantitative data for the DBCO-PEG3-acetic-EVCit-PAB linker and ADCs constructed using it.

Linker TypeHalf-life in Mouse PlasmaSource
EVCit-based ADC ~12 days[14]
VCit-based ADC ~2 days[14]

Table 2: Comparative in vivo stability of EVCit- vs. VCit-containing linkers in mouse models.

Experimental Protocols

Synthesis of the DBCO-PEG3-acetic-EVCit-PAB Linker

The synthesis of the DBCO-PEG3-acetic-EVCit-PAB linker is a multi-step process that can be summarized as follows:

  • DBCO Activation: DBCO-amine is reacted with bromoacetic acid to yield DBCO-acetic acid.

  • PEG3 Coupling: The DBCO-acetic acid is then conjugated to a PEG3 moiety using DCC/NHS chemistry.

  • EVCit-PAB Assembly: The EVCit-PAB sequence is constructed using solid-phase peptide synthesis (SPPS).

  • Final Conjugation and Deprotection: The DBCO-PEG3 unit is coupled to the EVCit-PAB peptide, followed by the removal of protecting groups to yield the final linker.

ADC Conjugation via SPAAC

This protocol outlines the general steps for conjugating the DBCO-linker to an azide-modified antibody:

  • Antibody Preparation: The antibody is functionalized with azide (B81097) groups, typically through enzymatic or chemical modification of specific amino acid residues.

  • Linker-Payload Preparation: The DBCO-PEG3-acetic-EVCit-PAB linker is first conjugated to the desired cytotoxic payload.

  • SPAAC Reaction: The azide-modified antibody is mixed with an excess of the DBCO-linker-payload construct in a suitable buffer (e.g., PBS). The reaction is typically allowed to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: The resulting ADC is purified from unreacted linker-payload and other impurities using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Characterization of the ADC
  • Drug-to-Antibody Ratio (DAR) Determination: The average DAR can be determined using HIC, which separates ADC species based on hydrophobicity. Alternatively, UV-Vis spectroscopy or mass spectrometry can be employed.

  • Purity and Aggregation Analysis: SEC is used to assess the purity of the ADC and to quantify the presence of aggregates.

In Vitro Cytotoxicity Assay
  • Cell Seeding: Plate target cancer cells in a 96-well plate and incubate overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies.

  • Incubation: Incubate the cells for a period of 72 to 120 hours.

  • Viability Assessment: Determine cell viability using a suitable assay, such as the CellTiter-Glo® luminescent cell viability assay.

  • Data Analysis: Plot cell viability against ADC concentration to determine the IC50 value.

Cathepsin B Cleavage Assay
  • Reaction Setup: Incubate the ADC with purified human Cathepsin B in an acidic assay buffer (pH 5.0-6.0).

  • Time-course Sampling: At various time points, quench the reaction.

  • Analysis: Quantify the released payload using LC-MS/MS.

Visualizations

cluster_linker DBCO-PEG3-acetic-EVCit-PAB Linker Components cluster_adc ADC Assembly DBCO DBCO (Dibenzocyclooctyne) PEG3 PEG3 (Triethylene glycol) DBCO->PEG3 Linkage Antibody Azide-Modified Antibody DBCO->Antibody SPAAC Conjugation EVCit EVCit (Glu-Val-Cit) PEG3->EVCit Linkage PAB PAB (p-aminobenzyl alcohol) EVCit->PAB Linkage Payload Cytotoxic Payload PAB->Payload Attachment ADC Antibody-Drug Conjugate

A diagram illustrating the modular components of the DBCO-PEG3-acetic-EVCit-PAB linker and its assembly into an Antibody-Drug Conjugate.

cluster_workflow ADC Conjugation and Characterization Workflow start Start azide_ab Azide-Modified Antibody start->azide_ab linker_payload DBCO-Linker-Payload Synthesis start->linker_payload spaac SPAAC Reaction azide_ab->spaac linker_payload->spaac purification Purification (SEC/HIC) spaac->purification characterization Characterization (DAR, Purity) purification->characterization end Homogeneous ADC characterization->end

A flowchart depicting the general workflow for the synthesis and characterization of an ADC using the DBCO-PEG3-acetic-EVCit-PAB linker.

cluster_pathway Intracellular Drug Release Pathway adc_binding ADC binds to tumor cell antigen endocytosis Receptor-mediated endocytosis adc_binding->endocytosis lysosome Trafficking to lysosome endocytosis->lysosome cleavage Cathepsin B cleaves EVCit linker lysosome->cleavage self_immolation PAB self-immolation cleavage->self_immolation drug_release Active payload released self_immolation->drug_release apoptosis Cell Apoptosis drug_release->apoptosis

A signaling pathway diagram illustrating the mechanism of intracellular payload release from an ADC utilizing the EVCit-PAB cleavable system.

References

DBCO-PEG3-acetic-EVCit-PAB solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the solubility and stability of the ADC linker, DBCO-PEG3-acetic-EVCit-PAB, designed for researchers, scientists, and drug development professionals.

Technical Guide: DBCO-PEG3-acetic-EVCit-PAB

Introduction

DBCO-PEG3-acetic-EVCit-PAB is a sophisticated linker commonly employed in the development of Antibody-Drug Conjugates (ADCs). This heterobifunctional molecule is designed to covalently attach a therapeutic payload to an antibody, facilitating targeted drug delivery. Its modular design incorporates several key functional units: a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer to enhance solubility, and a cathepsin B-cleavable Valine-Citrulline (Val-Cit or EVCit) dipeptide linked to a p-aminobenzyl (PAB) self-immolative spacer. The enzymatic cleavability of the Val-Cit linker ensures that the conjugated payload is released preferentially within the lysosomal compartment of target cancer cells, thereby minimizing off-target toxicity.

This guide provides a technical overview of the solubility and stability characteristics of this linker, supported by generalized experimental protocols and conceptual diagrams to aid researchers in its application.

Solubility Profile

The solubility of DBCO-PEG3-acetic-EVCit-PAB is influenced by the physicochemical properties of its constituent parts. The presence of the PEG3 spacer significantly enhances its aqueous solubility. However, the aromatic DBCO and PAB components contribute to its hydrophobicity, making it sparingly soluble in purely aqueous solutions. Therefore, a combination of organic and aqueous solvents is typically required.

While specific quantitative solubility data for this exact molecule is not extensively published, the following table outlines expected solubility in common laboratory solvents. Researchers should determine precise solubility for their specific stock solutions and experimental conditions.

Table 1: Expected Solubility of DBCO-PEG3-acetic-EVCit-PAB

SolventExpected SolubilityRecommended Concentration RangeNotes
DMSO (Dimethyl sulfoxide)High> 10 mg/mLPreferred solvent for creating high-concentration stock solutions.
DMF (Dimethylformamide)High> 10 mg/mLAlternative to DMSO for stock solutions.
NMP (N-Methyl-2-pyrrolidone)High> 10 mg/mLCan be used for stock solutions.
Aqueous Buffers (e.g., PBS, pH 7.4)Low to Moderate< 1 mg/mLSolubility is limited. The addition of a small percentage of an organic co-solvent (e.g., DMSO) is often necessary for aqueous-based assays.

Stability Characteristics

The stability of the DBCO-PEG3-acetic-EVCit-PAB linker is critical for its performance, both during storage and in biological systems. Key considerations include its susceptibility to hydrolysis and enzymatic cleavage.

  • pH Stability: The linker is generally stable at neutral pH (6.5-7.5). However, prolonged exposure to highly acidic or basic conditions may lead to the hydrolysis of its amide and ester bonds.

  • Temperature Stability: For long-term storage, the compound should be kept in a desiccated environment at low temperatures (-20°C or -80°C) to prevent degradation. Stock solutions in anhydrous organic solvents are typically stable for several weeks at -20°C.

  • Enzymatic Stability: The Val-Cit dipeptide is specifically designed to be a substrate for cathepsin B, an enzyme that is highly active in the lysosomes of tumor cells. In systemic circulation, the linker is expected to remain largely intact, but upon internalization into the target cell, it is efficiently cleaved to release the PAB-drug moiety.

Table 2: Stability Profile of DBCO-PEG3-acetic-EVCit-PAB

ConditionStabilityKey Considerations
Storage (Solid) Stable for >1 year at -20°CStore desiccated and protected from light.
Storage (in DMSO) Stable for months at -20°CMinimize freeze-thaw cycles.
Physiological pH (7.4) Generally StableStable in circulation, allowing for effective tumor targeting.
Acidic pH (4.5-5.5) Moderately StableRepresents the lysosomal environment where enzymatic cleavage is the primary release mechanism.
Presence of Cathepsin B Unstable (Cleavable)The Val-Cit linker is efficiently cleaved, leading to drug release.

Conceptual Diagrams

The following diagrams illustrate the key mechanisms and workflows associated with the DBCO-PEG3-acetic-EVCit-PAB linker.

G cluster_Linker DBCO-PEG3-acetic-EVCit-PAB Linker Components DBCO DBCO (Click Chemistry Handle) PEG PEG3 Spacer (Solubility Enhancer) DBCO->PEG Acetic Acetic Acid PEG->Acetic VC Val-Cit Dipeptide (Cleavage Site) Acetic->VC PAB PAB Spacer (Self-Immolative) VC->PAB Drug Payload (Attached here) PAB->Drug

Caption: Modular components of the DBCO-PEG3-acetic-EVCit-PAB linker.

G cluster_Systemic Systemic Circulation cluster_Cell Target Tumor Cell ADC_circ ADC in Circulation (Linker Intact) Receptor Tumor Antigen ADC_circ->Receptor 1. Binding Internalization Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosome (Low pH, Cathepsin B) Internalization->Lysosome 3. Trafficking Cleavage Linker Cleavage Lysosome->Cleavage 4. Cathepsin B Release Drug Release & Action Cleavage->Release 5. Self-Immolation

Caption: ADC mechanism: from circulation to intracellular drug release.

G A Prepare Stock Solution (Linker in DMSO) B Prepare Reaction Buffers (e.g., pH 5.5 for cleavage assay) A->B C Incubate Linker (With/Without Cathepsin B) B->C D Quench Reaction at Time Points (e.g., 0, 1, 4, 24 hr) C->D E Analyze Samples (LC-MS / HPLC) D->E F Quantify Cleaved vs. Intact Linker E->F

Caption: Experimental workflow for an in vitro enzymatic cleavage assay.

Experimental Protocols

The following are generalized protocols. Researchers must adapt them to their specific experimental setup, instrumentation, and safety procedures.

Protocol 1: Preparation of Stock Solutions

  • Objective: To prepare a high-concentration stock solution of the linker for downstream applications.

  • Materials: DBCO-PEG3-acetic-EVCit-PAB (solid), anhydrous DMSO, vortex mixer, precision balance, appropriate personal protective equipment (PPE).

  • Procedure: a. Allow the vial of the solid linker to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the desired amount of solid linker in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL). d. Vortex the solution thoroughly until the solid is completely dissolved. e. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Procedure for In Vitro Cathepsin B Cleavage Assay

  • Objective: To verify the enzymatic cleavability of the Val-Cit linker.

  • Materials: Linker stock solution, recombinant human Cathepsin B, assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5), reaction tubes, LC-MS system.

  • Procedure: a. Enzyme Activation: Pre-incubate the Cathepsin B enzyme in the assay buffer containing DTT for 10-15 minutes at 37°C to ensure its activity. b. Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the linker (final concentration typically 10-50 µM), and the activated Cathepsin B (final concentration typically 10-100 nM). Prepare a control reaction without the enzyme. c. Incubation: Incubate the reaction mixtures at 37°C. d. Time Points: At designated time points (e.g., 0, 15 min, 1 hr, 4 hr, 24 hr), withdraw an aliquot of the reaction mixture. e. Quenching: Immediately stop the reaction by adding a quenching solution, such as a 3-fold excess of cold acetonitrile (B52724) containing a suitable internal standard. f. Analysis: Centrifuge the quenched samples to precipitate the enzyme. Analyze the supernatant by LC-MS to monitor the disappearance of the parent linker and the appearance of the cleaved product. g. Data Interpretation: Calculate the percentage of cleavage at each time point by comparing the peak areas of the intact and cleaved linker.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to DBCO-PEG3-acetic-EVCit-PAB

This guide provides comprehensive technical information on the DBCO-PEG3-acetic-EVCit-PAB linker, a sophisticated chemical entity designed for the development of Antibody-Drug Conjugates (ADCs). This linker combines a bioorthogonal conjugation handle, a hydrophilic spacer, and an enzymatically cleavable peptide sequence to ensure stable drug attachment in circulation and efficient payload release within target cells.

Core Molecular Data

The quantitative molecular data for the complete linker and its key components are summarized below. The final molecule consists of a DBCO-PEG3-acetic acid moiety conjugated to a Glutamyl-Valyl-Citrullinyl-p-aminobenzyl alcohol (EVCit-PAB) backbone.

Compound/FragmentChemical FormulaMolecular Weight ( g/mol )Source
DBCO-PEG3-acetic-EVCit-PAB C₅₄H₇₂N₈O₁₃1041.2[1][2]
DBCO-PEG3-AcidC₂₈H₃₂N₂O₇508.57[3][4]
Val-Cit-PAB-OHC₁₈H₂₉N₅O₄379.45[5][6][7][8][9]
p-Aminobenzyl alcohol (PAB)C₇H₉NO123.15[10][11]

Detailed Component Analysis

The DBCO-PEG3-acetic-EVCit-PAB linker is a modular system where each component serves a distinct and critical function in the performance of an ADC.

  • DBCO (Dibenzocyclooctyne): This is the bioorthogonal conjugation handle. The strained alkyne in the DBCO ring reacts with azide (B81097) groups via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is highly efficient and occurs under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for conjugating the linker to azide-modified antibodies.[1][12][13]

  • PEG3 (Triethylene Glycol Spacer): The short polyethylene (B3416737) glycol chain is a hydrophilic spacer. Its inclusion in the linker design serves to enhance the aqueous solubility of the final ADC, reduce aggregation, and minimize steric hindrance between the large antibody and the cytotoxic payload.[2]

  • Acetic Acid: This component acts as a stable connection point, linking the DBCO-PEG portion to the cleavable peptide sequence.

  • EVCit (Glutamyl-Valyl-Citrulline) Peptide: This tripeptide sequence is the enzymatically cleavable trigger. The Valine-Citrulline (VCit) portion is specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which are abundant inside target cancer cells but have low activity in systemic circulation.[14][15] The addition of a polar glutamic acid (E) residue can further enhance linker stability in plasma, preventing premature drug release.[16]

  • PAB (p-Aminobenzyl Alcohol Spacer): This is a self-immolative spacer. Once Cathepsin B cleaves the peptide bond between Citrulline and PAB, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which cleanly releases the attached drug payload in its unmodified, active form.[15][17] This self-immolation is crucial for ensuring that the released drug is fully potent.

Mechanism of Action in an ADC Context

The logical workflow of an ADC utilizing this linker, from administration to payload delivery, is outlined below.

ADC_Mechanism cluster_blood Systemic Circulation (Stable) cluster_cell Target Cancer Cell cluster_release Payload Release ADC 1. ADC Circulates Receptor 2. ADC Binds to Tumor Antigen ADC->Receptor Targeting Internalization 3. Receptor-Mediated Endocytosis Receptor->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Cleavage 5. Linker Cleavage by Cathepsin B Lysosome->Cleavage Enzymatic Action Release 6. Self-Immolation & Drug Release Cleavage->Release Apoptosis 7. Drug Induces Apoptosis Release->Apoptosis

Caption: Workflow of an ADC from systemic circulation to intracellular drug release.

Experimental Protocol: Antibody-Linker Conjugation via SPAAC

This section provides a representative protocol for conjugating an azide-modified antibody with a DBCO-containing linker-payload complex. This protocol is based on established methods for copper-free click chemistry.[13][18][19][20]

1. Materials and Reagents:

  • Azide-modified monoclonal antibody (mAb-N₃) in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide, as it will compete with the reaction.[18][19]

  • DBCO-PEG3-acetic-EVCit-PAB-Payload complex.

  • Anhydrous, amine-free Dimethyl Sulfoxide (DMSO).

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

  • Reaction tubes (e.g., low-protein binding microcentrifuge tubes).

  • Characterization equipment (e.g., UV-Vis spectrophotometer, SEC-HPLC, HIC-HPLC).

2. Antibody Preparation:

  • If the antibody buffer contains interfering substances like sodium azide or primary amines (e.g., Tris), exchange the buffer to PBS (pH 7.4) using a desalting column or dialysis.[18]

  • Adjust the concentration of the mAb-N₃ solution to 2-10 mg/mL.

  • Confirm the antibody concentration using a UV-Vis spectrophotometer (A₂₈₀).

3. Conjugation Reaction:

  • Prepare a 10 mM stock solution of the DBCO-linker-payload complex in anhydrous DMSO.

  • Add a 3- to 5-fold molar excess of the DBCO-linker-payload solution to the mAb-N₃ solution. Note: The final concentration of DMSO in the reaction mixture should ideally not exceed 10-20% (v/v) to maintain antibody integrity.[13][19]

  • Gently mix the solution by pipetting. Do not vortex.

  • Incubate the reaction at 4°C overnight (12-16 hours) or at room temperature for 2-4 hours with gentle mixing.[19][21]

4. Purification of the ADC:

  • Following incubation, remove the excess, unreacted linker-payload complex and DMSO.

  • Purify the resulting ADC using size-exclusion chromatography (SEC) or desalting columns appropriate for antibodies.[13][21]

  • Collect the fractions containing the purified ADC.

5. Characterization of the ADC:

  • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody. This is commonly measured using Hydrophobic Interaction Chromatography (HIC)-HPLC or UV-Vis spectroscopy (by measuring absorbance at 280 nm for the protein and at the payload's characteristic wavelength).

  • Purity and Aggregation: Assess the level of aggregation and purity of the final ADC product using Size-Exclusion Chromatography (SEC)-HPLC.

  • Confirmation: Validate the final conjugate using SDS-PAGE, which should show a shift in the molecular weight of the antibody bands corresponding to the attached linker-drug.[19]

6. Storage:

  • Store the purified ADC in a suitable buffer at 2-8°C for short-term use or aliquot and freeze at -80°C for long-term storage.[12]

References

The Core of Controlled Release: A Technical Guide to the PAB Self-Immolative Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The p-aminobenzyl (PAB) self-immolative group is a critical component in modern drug delivery systems, particularly in the design of antibody-drug conjugates (ADCs). Its ability to undergo a controlled, spontaneous fragmentation to release a therapeutic payload upon a specific triggering event makes it an invaluable tool for targeted therapies. This guide provides an in-depth technical overview of the PAB linker's core mechanism, quantitative performance data, detailed experimental protocols, and visual representations of key processes to aid in its application and further development.

The Mechanism of Action: A Cascade of Electron Liberation

The functionality of the PAB group is rooted in a 1,6-elimination reaction, an electronic cascade that leads to the release of a connected payload.[1][2] This process is typically initiated by the enzymatic or chemical cleavage of a trigger moiety attached to the amino group of the p-aminobenzyl alcohol scaffold.

In the context of ADCs, a common strategy involves the use of a dipeptide linker, such as valine-citrulline (Val-Cit), which is susceptible to cleavage by lysosomal proteases like cathepsin B, an enzyme often overexpressed in the tumor microenvironment.[3][4] Once the ADC is internalized by the target cancer cell and trafficked to the lysosome, cathepsin B cleaves the amide bond between the citrulline residue and the PAB group.[5] This cleavage unmasks the aniline (B41778) amine, initiating the self-immolative cascade. The free amine's lone pair of electrons delocalizes into the aromatic ring, inducing the elimination of the payload connected at the benzylic position and the release of carbon dioxide. This process ensures the release of the drug in its active, unmodified form.[3]

Quantitative Data on PAB Linker Performance

The stability and cleavage kinetics of the PAB linker are paramount to the efficacy and safety of the drug conjugate. Premature drug release in systemic circulation can lead to off-target toxicity, while inefficient cleavage at the target site can diminish therapeutic efficacy. The following tables summarize key quantitative data related to PAB linker performance.

Linker ConstructSpeciesHalf-life (t½) in PlasmaReference
Mc-Val-Cit-PABOHMouse6.0 days[6]
Mc-Val-Cit-PABOHMonkey9.6 days[6]
Val-Cit-PAB-linked ADCHuman>230 days (estimated)[7]
Phe-Lys-PAB-linked ADCHuman~30 days (estimated)[7]

Table 1: In Vivo Stability of PAB-Containing Linkers. This table presents the plasma stability of commonly used PAB-based linkers in different species, highlighting their high stability in circulation.

Peptide LinkerKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Val-Cit-PABC15.21.81.18 x 10⁵
Val-Ala-PABC25.81.24.65 x 10⁴
Phe-Lys-PABC18.51.68.65 x 10⁴

Table 2: Kinetic Parameters for Cathepsin B Cleavage of Dipeptide-PAB Linkers. This table provides a comparison of the enzymatic cleavage efficiency of different dipeptide linkers attached to a p-aminobenzyl carbamate (B1207046) (PABC) spacer by cathepsin B. The kcat/Km value represents the catalytic efficiency of the enzyme for a given substrate.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of PAB-containing linkers.

Synthesis of Mc-Val-Cit-PABOH Linker

This protocol describes a representative synthesis of the maleimidocaproyl-valine-citrulline-p-aminobenzyl alcohol linker, a widely used construct in ADC development.[6]

Materials:

  • Fmoc-Val-OSu (N-α-fluorenylmethyloxycarbonyl-L-valine-N-hydroxysuccinimide ester)

  • L-Citrulline

  • p-Aminobenzyl alcohol (PABOH)

  • 6-Maleimidohexanoic acid (Mc-OH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Piperidine (B6355638)

  • TFA (Trifluoroacetic acid)

  • Standard laboratory glassware and purification equipment (HPLC, etc.)

Procedure:

  • Synthesis of Fmoc-Val-Cit-OH:

    • Dissolve L-Citrulline in a suitable buffer (e.g., aqueous sodium bicarbonate).

    • Add a solution of Fmoc-Val-OSu in an organic solvent (e.g., dioxane) dropwise while maintaining a basic pH.

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Acidify the reaction mixture and extract the product with an organic solvent.

    • Purify the Fmoc-Val-Cit-OH dipeptide by chromatography.

  • Coupling of PABOH to Fmoc-Val-Cit-OH:

    • Dissolve Fmoc-Val-Cit-OH, PABOH, and HATU in DMF.

    • Add DIPEA to the mixture and stir at room temperature until the reaction is complete.

    • Work up the reaction and purify the resulting Fmoc-Val-Cit-PABOH by chromatography.

  • Fmoc Deprotection:

    • Dissolve Fmoc-Val-Cit-PABOH in DMF.

    • Add a solution of 20% piperidine in DMF and stir for 1-2 hours.

    • Remove the solvent under reduced pressure to obtain H₂N-Val-Cit-PABOH.

  • Coupling of 6-Maleimidohexanoic acid:

    • Activate Mc-OH using a suitable coupling agent (e.g., HBTU/HOBt or conversion to Mc-OSu).

    • React the activated Mc-OH with H₂N-Val-Cit-PABOH in the presence of a base like DIPEA in DMF.

    • Monitor the reaction by LC-MS.

    • Purify the final product, Mc-Val-Cit-PABOH, by reverse-phase HPLC.

In Vitro Cathepsin B Cleavage Assay

This protocol outlines a fluorometric assay to determine the susceptibility of a PAB-based linker to cleavage by cathepsin B.

Materials:

  • PAB-linked substrate (e.g., a fluorogenic substrate or the drug-linker conjugate)

  • Recombinant human cathepsin B

  • Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Fluorometer and 96-well black plates

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard for LC-MS analysis)

Procedure:

  • Enzyme Activation:

    • Pre-incubate the cathepsin B solution in the assay buffer at 37°C for 15 minutes to ensure activation.

  • Assay Setup:

    • Prepare serial dilutions of the PAB-linked substrate in the assay buffer.

    • In a 96-well plate, add the substrate solutions to the wells.

    • Include control wells: substrate only (no enzyme), and enzyme only (no substrate).

  • Initiation of Reaction:

    • Initiate the reaction by adding the activated cathepsin B solution to the wells containing the substrate.

  • Measurement:

    • For a kinetic assay, immediately place the plate in a pre-warmed fluorometer and measure the increase in fluorescence over time.

    • For an endpoint assay, incubate the plate at 37°C for a defined period (e.g., 1-2 hours) and then measure the final fluorescence.

  • Data Analysis:

    • Subtract the background fluorescence (from substrate-only and enzyme-only wells).

    • For kinetic assays, determine the initial reaction velocities from the linear phase of the fluorescence curve.

    • Calculate kinetic parameters such as Km and kcat by fitting the data to the Michaelis-Menten equation.

    • For endpoint assays, compare the fluorescence of different substrates to determine their relative cleavage efficiencies.

Visualizing the Core Concepts

Diagrams are essential for understanding the complex mechanisms and workflows involved in the application of the PAB self-immolative group.

PAB_Self_Immolation cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Cell Target Cancer Cell cluster_Cleavage Drug Release Cascade ADC Antibody-Linker-Payload Internalization Internalization via Receptor-Mediated Endocytosis ADC->Internalization Binding to cell surface receptor Lysosome Lysosome Internalization->Lysosome CathepsinB Cathepsin B Cleavage Linker Cleavage CathepsinB->Cleavage Enzymatic cleavage of Val-Cit linker SelfImmolation 1,6-Elimination (Self-Immolation) Cleavage->SelfImmolation Unmasking of aniline amine PayloadRelease Active Payload Released SelfImmolation->PayloadRelease Byproducts CO₂ + Aza-quinone methide SelfImmolation->Byproducts

Caption: Mechanism of PAB self-immolation in an ADC.

ADC_Development_Workflow cluster_Design Design & Synthesis cluster_Evaluation In Vitro Evaluation cluster_InVivo In Vivo & Preclinical LinkerDesign Linker Design (Trigger + PAB + Payload) Synthesis Chemical Synthesis of Drug-Linker Construct LinkerDesign->Synthesis Conjugation Conjugation to Antibody Synthesis->Conjugation Purification ADC Purification & Characterization Conjugation->Purification StabilityAssay Plasma Stability Assay Purification->StabilityAssay CleavageAssay Enzymatic Cleavage Assay Purification->CleavageAssay CytotoxicityAssay In Vitro Cytotoxicity Assay Purification->CytotoxicityAssay PK_Studies Pharmacokinetic (PK) Studies CytotoxicityAssay->PK_Studies EfficacyStudies In Vivo Efficacy Studies (Xenograft Models) PK_Studies->EfficacyStudies ToxicityStudies Toxicology Studies EfficacyStudies->ToxicityStudies

Caption: General workflow for ADC development with a PAB linker.

References

An In-depth Technical Guide to DBCO-PEG3-acetic-EVCit-PAB for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) representing a significant modality. The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. This technical guide provides a comprehensive overview of a sophisticated, cleavable ADC linker, DBCO-PEG3-acetic-EVCit-PAB. This linker is engineered with distinct functional units to ensure stability in circulation and specific payload release within target cells. We will delve into its chemical structure, mechanism of action, synthesis, and application in the development of next-generation ADCs. This document is intended to serve as a detailed resource for researchers and professionals in the field of drug development, providing both theoretical understanding and practical insights.

Introduction to DBCO-PEG3-acetic-EVCit-PAB

DBCO-PEG3-acetic-EVCit-PAB is a multi-component linker designed for the site-specific conjugation of cytotoxic drugs to antibodies. Its architecture is optimized for stability in systemic circulation and targeted enzymatic cleavage within the lysosomal compartment of cancer cells.[1][2][3] This targeted release mechanism enhances the therapeutic window of the conjugated payload by minimizing off-target toxicity.[] The linker is comprised of several key functional components, each with a specific role in the overall performance of the resulting ADC.[1]

Core Functional Components and Their Roles

The DBCO-PEG3-acetic-EVCit-PAB linker is a meticulously designed chemical entity, where each component contributes to the overall stability, efficacy, and targeted action of the resulting Antibody-Drug Conjugate (ADC).

  • Dibenzocyclooctyne (DBCO): This moiety is a cornerstone of modern bioconjugation, facilitating copper-free "click chemistry".[][6] Specifically, it enables a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-functionalized antibodies.[1][7][8] This bio-orthogonal reaction is highly efficient and occurs under mild, physiological conditions, preventing denaturation or degradation of the antibody.[] The high specificity of the DBCO-azide reaction allows for precise control over the conjugation site and the drug-to-antibody ratio (DAR).[9]

  • Polyethylene Glycol (PEG3) Spacer: The triethylene glycol (PEG3) unit acts as a hydrophilic spacer.[10][11][] Its inclusion serves multiple purposes. Firstly, it enhances the solubility and reduces aggregation of the often hydrophobic payload, which is a significant challenge in ADC development.[11][13] Secondly, the PEG spacer provides steric hindrance, minimizing potential interactions between the antibody and the payload that could compromise the function of either component.[1] This improved pharmacokinetic profile contributes to a longer circulation half-life and better tumor penetration.[13]

  • Glutamic Acid-Valine-Citrulline (EVCit) Peptide: This tripeptide sequence is the lynchpin of the linker's targeted cleavage mechanism.[1][14] It is designed to be selectively recognized and hydrolyzed by lysosomal proteases, most notably Cathepsin B, which are often upregulated in the tumor microenvironment.[][15][16][17] The Valine-Citrulline (Val-Cit) dipeptide is a well-established substrate for Cathepsin B, ensuring that the payload is released predominantly within the target cancer cells following internalization of the ADC.[][15][18] The addition of a glutamic acid residue can further enhance plasma stability.[17]

  • p-Aminobenzyl (PAB) Self-Immolative Spacer: The PAB group functions as a self-immolative spacer.[1][19][20] Following the enzymatic cleavage of the EVCit peptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction.[1][20][21] This "self-immolation" ensures the complete and traceless release of the unmodified cytotoxic drug in its fully active form.[20] This is a critical step, as any residual linker fragments attached to the payload could impair its efficacy.

Mechanism of Action: From Systemic Circulation to Intracellular Payload Release

The mechanism of action of an ADC utilizing the DBCO-PEG3-acetic-EVCit-PAB linker can be delineated into a series of sequential steps, ensuring targeted drug delivery and activation.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (ADC) in bloodstream Binding Binding to Tumor Antigen ADC->Binding Targeting TumorCell Tumor Cell with Surface Antigen Endosome Endosome Formation Binding->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Cleavage Cathepsin B Cleavage of EVCit Lysosome->Cleavage SelfImmolation PAB Self-Immolation Cleavage->SelfImmolation PayloadRelease Active Payload Released SelfImmolation->PayloadRelease Apoptosis Induction of Apoptosis PayloadRelease->Apoptosis

Caption: General workflow for the synthesis of DBCO-PEG3-acetic-EVCit-PAB.

  • DBCO Activation: DBCO-amine is reacted with bromoacetic acid to form DBCO-acetic acid. This reaction is typically carried out under an inert atmosphere (e.g., N₂) to prevent side reactions. A yield of approximately 92% can be achieved. [1]2. PEG3 Coupling: The resulting DBCO-acetic acid is conjugated to a PEG3 moiety using dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide (NHS) chemistry. The product is purified via silica (B1680970) chromatography to achieve a purity of over 98%. [1]3. EVCit-PAB Assembly: The EVCit-PAB peptide-spacer unit is constructed using solid-phase peptide synthesis (SPPS). [1]4. Final Coupling: The DBCO-PEG3-acetic acid is then coupled to the EVCit-PAB fragment using a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). [1]5. Global Deprotection: Finally, any protecting groups, such as tert-butyl groups on the glutamic acid, are removed using a strong acid, typically a mixture of trifluoroacetic acid (TFA) and water (e.g., 95:5 v/v). [1]6. Purification and Characterization: The final product is purified by high-performance liquid chromatography (HPLC) to achieve a purity of greater than 95%. Characterization is performed using techniques such as mass spectrometry (MS) to confirm the molecular weight and nuclear magnetic resonance (NMR) spectroscopy to verify the structure. [1]

Antibody-Drug Conjugation via SPAAC
  • Antibody Preparation: The monoclonal antibody is first functionalized with an azide (B81097) group. This can be achieved through various methods, such as the modification of lysine (B10760008) residues or through enzymatic approaches that introduce unnatural amino acids.

  • Conjugation Reaction: The azide-functionalized antibody is incubated with the DBCO-PEG3-acetic-EVCit-PAB-payload construct in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a controlled temperature (e.g., 25°C). The reaction is allowed to proceed for a specified time to achieve the desired DAR.

  • Purification of the ADC: The resulting ADC is purified to remove any unreacted linker-payload and other impurities. This is typically done using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization of the ADC: The purified ADC is characterized to determine the DAR, the extent of aggregation, and to confirm the integrity of the antibody. HIC is a common method for determining the DAR distribution. [1]

In Vitro Evaluation of the ADC
  • Plasma Stability Assay: The stability of the ADC is assessed by incubating it in human plasma at 37°C for an extended period (e.g., 72 hours). At various time points, aliquots are taken, and the amount of prematurely released payload is quantified, typically by HPLC-MS. [1]2. Cathepsin B Cleavage Assay: To confirm the enzymatic cleavage of the linker, the ADC is incubated with purified Cathepsin B in a buffer that mimics the lysosomal environment (e.g., pH 5.0). The release of the payload over time is monitored by HPLC. [1]3. Cell-Based Cytotoxicity Assay: The potency of the ADC is evaluated using a cell-based cytotoxicity assay. Cancer cells expressing the target antigen are treated with serial dilutions of the ADC. After a defined incubation period, cell viability is measured using a suitable assay (e.g., MTT or CellTiter-Glo). The IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%) is then determined.

Conclusion

The DBCO-PEG3-acetic-EVCit-PAB linker represents a significant advancement in the field of ADC technology. Its modular design, incorporating a bio-orthogonal conjugation handle, a hydrophilic spacer, a highly specific cleavable peptide, and a self-immolative unit, addresses many of the challenges associated with earlier generations of ADCs. The result is a linker that provides excellent stability in circulation, thereby minimizing systemic toxicity, while ensuring efficient and targeted release of the cytotoxic payload within cancer cells. The detailed understanding of its structure, mechanism, and the availability of robust protocols for its implementation make it a valuable tool for the development of safer and more effective antibody-drug conjugates for the treatment of cancer.

References

Methodological & Application

Synthesis Protocol for DBCO-PEG3-Acetic-EVCit-PAB: A Cleavable Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed application note and protocol for the synthesis of DBCO-PEG3-acetic-EVCit-PAB, a key bifunctional linker used in the development of antibody-drug conjugates (ADCs). This linker incorporates a dibenzocyclooctyne (DBCO) moiety for copper-free click chemistry, a hydrophilic tri-polyethylene glycol (PEG3) spacer, and a protease-cleavable valine-citrulline (VCit) dipeptide linked to a p-aminobenzyl alcohol (PAB) self-immolative spacer. The glutamic acid (E) provides a handle for drug attachment. The controlled cleavage of the linker in the lysosomal compartment of target cells ensures specific payload release, enhancing the therapeutic window of the ADC.[1][2]

The DBCO group facilitates the conjugation of the linker to an azide-modified antibody via strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[1] The PEG3 spacer enhances the solubility and stability of the ADC, reduces aggregation, and minimizes steric hindrance.[1] The EVCit peptide sequence is specifically designed to be cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[1][2] Following enzymatic cleavage, the PAB spacer undergoes a 1,6-elimination reaction to release the conjugated drug.[1]

Synthesis Overview

The synthesis of DBCO-PEG3-acetic-EVCit-PAB is a multi-step process that can be broadly divided into four key stages:

  • Synthesis of the EVCit-PAB Peptide Fragment: This is typically achieved using solid-phase peptide synthesis (SPPS).

  • Synthesis of the DBCO-PEG3-Acetic Acid Moiety: This involves the reaction of a DBCO-amine with a PEG3-containing acid.

  • Coupling of DBCO-PEG3-Acetic Acid to the EVCit-PAB Peptide: The two fragments are joined via a stable amide bond.

  • Global Deprotection: Removal of all protecting groups to yield the final product.

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_DBCO_PEG DBCO-PEG Synthesis cluster_Coupling_Deprotection Coupling and Deprotection Resin Rink Amide Resin Fmoc_Cit_PAB Couple Fmoc-Cit-PAB Resin->Fmoc_Cit_PAB Fmoc_Val Couple Fmoc-Val Fmoc_Cit_PAB->Fmoc_Val Fmoc_Glu Couple Fmoc-Glu(OtBu) Fmoc_Val->Fmoc_Glu Peptide_on_resin EVCit(OtBu)-PAB-Resin DBCO_amine DBCO-amine DBCO_PEG_acid DBCO-PEG3-acetic acid DBCO_amine->DBCO_PEG_acid Amide Coupling PEG3_acid PEG3-dicarboxylic acid PEG3_acid->DBCO_PEG_acid Coupling Couple DBCO-PEG3-acetic acid (HATU/DIPEA) Peptide_on_resin->Coupling Cleavage Cleave from resin and deprotect (TFA) Coupling->Cleavage Final_Product DBCO-PEG3-acetic-EVCit-PAB Cleavage->Final_Product

Synthesis workflow for DBCO-PEG3-acetic-EVCit-PAB.

Quantitative Data Summary

ParameterValueReference
Step 1: DBCO Activation (DBCO-amine to DBCO-acetic acid)
Yield92%[1]
Step 2: PEG3 Coupling (DBCO-acetic acid to PEG3)
Purity>98% (Silica Chromatography)[1]
Step 3 & 4: EVCit-PAB Assembly, Coupling, and Deprotection
Overall Yield (from L-Citrulline for a similar vc-PAB linker)50%
Final Product Purity>95% (HPLC)[1]
Analytical Characterization
Molecular Weight (Theoretical)1041.20 g/mol [1]
Mass Spectrometry (Observed m/z [M+H]⁺)1041.20[1]
HPLC Retention Time12.3 min (C18 column, acetonitrile (B52724)/water gradient)[1]
¹H NMR (500 MHz, DMSO-d₆)PEG3 signals: δ 3.45–3.65 ppm; DBCO aromatic protons: δ 7.2–7.8 ppm[1]
Application Data
SPAAC Second-order rate constant (k₂) at 25°C0.32 M⁻¹s⁻¹[1]
Achievable Drug-Antibody Ratio (DAR) with Trastuzumab4.0 ± 0.3[1]
Stability (Lyophilized at -20°C)<0.5% degradation over 12 months (HPLC)[1]

Experimental Protocols

Materials and Reagents
  • Fmoc-L-Glu(OtBu)-OH

  • Fmoc-L-Val-OH

  • Fmoc-L-Cit-OH

  • p-Aminobenzyl alcohol (PAB)

  • Rink Amide resin

  • DBCO-amine

  • HOOC-PEG3-COOH (11-amino-3,6,9-trioxaundecanoic acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous solvents (DMF, DCM)

  • Reagents for purification (HPLC grade acetonitrile and water)

Protocol 1: Solid-Phase Synthesis of H₂N-EVCit-PAB-Resin

This protocol outlines the synthesis of the peptide fragment on a solid support.

  • Resin Preparation: Swell Rink amide resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Citrulline-PAB):

    • Pre-couple p-aminobenzyl alcohol to Fmoc-L-Cit-OH in solution using a suitable coupling agent.

    • Couple the resulting Fmoc-Cit-PAB to the deprotected resin. Alternatively, perform the coupling sequentially on the resin.

  • Chain Elongation (Valine and Glutamic Acid):

    • For each subsequent amino acid (Fmoc-L-Val-OH and Fmoc-L-Glu(OtBu)-OH), perform the following cycle:

      • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as described in step 2. Wash the resin with DMF and DCM.

      • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the resin and agitate for 2 hours at room temperature.

      • Washing: Wash the resin with DMF and DCM.

    • Confirm complete coupling using a Kaiser test.

Protocol 2: Synthesis of DBCO-PEG3-Acetic Acid
  • Activation of PEG3 diacid: In a round-bottom flask under an inert atmosphere, dissolve HOOC-PEG3-COOH (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature to activate one of the carboxylic acid groups.

  • Amide Coupling: Add a solution of DBCO-amine (1.05 eq) in a minimum amount of anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography to yield DBCO-PEG3-acetic acid.

Protocol 3: Coupling of DBCO-PEG3-Acetic Acid to the Peptide-Resin
  • Deprotection of N-terminus: Remove the N-terminal Fmoc group from the resin-bound EVCit-PAB peptide using 20% piperidine in DMF. Wash the resin thoroughly.

  • Activation of DBCO-PEG3-Acetic Acid: In a separate flask, dissolve DBCO-PEG3-acetic acid (1.5 eq), HATU (1.45 eq), and DIPEA (3 eq) in DMF. Stir for 15 minutes at room temperature.

  • Coupling: Add the activated DBCO-PEG3-acetic acid solution to the deprotected peptide-resin. Agitate the mixture for 4 hours at room temperature.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

Protocol 4: Cleavage, Deprotection, and Purification
  • Cleavage from Resin and Deprotection: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). Add the cocktail to the resin and incubate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the tert-butyl protecting group from the glutamic acid side chain.

  • Product Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether. Centrifuge to pellet the product and decant the ether.

  • Purification:

    • Dissolve the crude product in a minimal amount of DMSO or a suitable solvent mixture.

    • Purify the product by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the pure product and lyophilize to obtain the final DBCO-PEG3-acetic-EVCit-PAB as a white solid.

Characterization

The final product should be characterized by:

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Mechanism of Action: Linker Cleavage and Payload Release

Once the ADC is internalized by the target cell and trafficked to the lysosome, the acidic environment and the presence of proteases, such as cathepsin B, lead to the cleavage of the linker and release of the payload.

Cleavage_Mechanism ADC Antibody-DBCO-PEG3-EVCit-PAB-Drug Internalization Internalization into Target Cell ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit bond Lysosome->Cleavage Intermediate Antibody-DBCO-PEG3-E-PAB-Drug Cleavage->Intermediate Elimination 1,6-Self-Immolation of PAB spacer Intermediate->Elimination Released_Drug Released Drug (Active Payload) Elimination->Released_Drug Byproduct Aza-quinone methide Elimination->Byproduct

Mechanism of payload release from a DBCO-PEG3-EVCit-PAB linker.

Conclusion

The synthesis protocol described herein provides a comprehensive guide for the preparation of the DBCO-PEG3-acetic-EVCit-PAB linker. This advanced linker system is integral to the development of next-generation antibody-drug conjugates, offering a balance of stability in circulation and efficient, targeted payload release. The modular nature of the synthesis allows for the adaptation and incorporation of different payloads and targeting moieties, making it a versatile tool for researchers in oncology and drug development.

References

Application Notes and Protocols for Antibody Conjugation with DBCO-PEG3-acetic-EVCit-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody to the payload is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC. This document provides a detailed protocol for the conjugation of an antibody with the cleavable linker, DBCO-PEG3-acetic-EVCit-PAB.

This linker system incorporates several key features:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for highly specific and biocompatible conjugation to an azide-modified payload.[1][2]

  • PEG3 Spacer: A three-unit polyethylene (B3416737) glycol spacer that enhances solubility, reduces steric hindrance, and can minimize aggregation of the final ADC.

  • EVCit Dipeptide: A Glutamic acid-Valine-Citrulline peptide sequence that is designed to be cleaved by lysosomal proteases, such as Cathepsin B, ensuring payload release within the target cell.

  • PAB (p-aminobenzyl alcohol) group: A self-immolative spacer that, upon cleavage of the EVCit linker, undergoes spontaneous 1,6-elimination to release the active drug.

  • Acetic Acid Group: A terminal carboxylic acid that allows for conjugation to primary amines (e.g., lysine (B10760008) residues) on the antibody surface through the formation of a stable amide bond.[3]

This protocol will detail a two-stage conjugation strategy:

  • Antibody Modification: Activation of the linker's carboxylic acid group using EDC/NHS chemistry and subsequent conjugation to the antibody.

  • Payload Conjugation: Reaction of the DBCO-modified antibody with an azide-functionalized payload via SPAAC.

Chemical Principle and Workflow

The overall strategy involves first activating the carboxylic acid on the DBCO-PEG3-acetic-EVCit-PAB linker to create a more reactive species that can readily form an amide bond with the lysine residues on the antibody. This is followed by the highly specific and efficient copper-free click chemistry reaction to attach the azide-containing payload.

Signaling Pathway Diagram

cluster_activation Linker Activation cluster_conjugation1 Antibody Conjugation cluster_conjugation2 Payload Conjugation (SPAAC) DBCO_Linker_COOH DBCO-Linker-COOH Activated_Linker DBCO-Linker-NHS DBCO_Linker_COOH->Activated_Linker Activation EDC_NHS EDC, NHS EDC_NHS->Activated_Linker DBCO_Antibody DBCO-Antibody Activated_Linker->DBCO_Antibody Amide Bond Formation Antibody Antibody-NH2 Antibody->DBCO_Antibody ADC Antibody-Drug Conjugate DBCO_Antibody->ADC Click Chemistry Azide_Payload Azide-Payload Azide_Payload->ADC

Caption: Chemical reaction pathway for ADC synthesis.

Experimental Workflow Diagram

Start Start Prepare_Reagents Prepare Antibody and Reagents Start->Prepare_Reagents Activate_Linker Activate DBCO-Linker with EDC/NHS Prepare_Reagents->Activate_Linker Conjugate_to_Ab Conjugate Activated Linker to Antibody Activate_Linker->Conjugate_to_Ab Purify_DBCO_Ab Purify DBCO-Antibody (e.g., SEC) Conjugate_to_Ab->Purify_DBCO_Ab Characterize_DOL Characterize Degree of Labeling (DOL) Purify_DBCO_Ab->Characterize_DOL Conjugate_Payload Conjugate Azide-Payload via SPAAC Characterize_DOL->Conjugate_Payload Purify_ADC Purify Final ADC (e.g., HIC, SEC) Conjugate_Payload->Purify_ADC Characterize_ADC Characterize Final ADC (DAR, Purity, etc.) Purify_ADC->Characterize_ADC End End Characterize_ADC->End

Caption: Experimental workflow for ADC production.

Experimental Protocols

Protocol 1: Antibody Modification with DBCO-PEG3-acetic-EVCit-PAB

This protocol describes the activation of the linker's carboxylic acid and its conjugation to antibody lysine residues.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG3-acetic-EVCit-PAB

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS.[] If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS, pH 7.4.

    • Remove any protein stabilizers like BSA or gelatin if present.[5]

  • Linker Activation:

    • Prepare a stock solution of DBCO-PEG3-acetic-EVCit-PAB (e.g., 10 mg/mL) in anhydrous DMF or DMSO.[1]

    • In a separate tube, dissolve the linker in Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the linker.[1]

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.[1]

  • Conjugation to Antibody:

    • Immediately add the activated linker solution to the antibody solution in Coupling Buffer.

    • A 5 to 30-fold molar excess of the activated linker to the antibody is a common starting point, which should be optimized to achieve the desired Degree of Labeling (DOL).[6]

    • The final concentration of the organic solvent (DMF/DMSO) should not exceed 10-20% (v/v) to maintain antibody integrity.[5][6]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.

    • Remove excess, unreacted linker and byproducts by purifying the DBCO-modified antibody using a desalting column or size-exclusion chromatography (SEC).

  • Characterization (Degree of Labeling - DOL):

    • Determine the protein concentration of the purified DBCO-antibody (e.g., BCA assay).

    • Measure the absorbance at 280 nm (for the antibody) and ~309 nm (for the DBCO group).

    • Calculate the DOL, which represents the average number of DBCO molecules per antibody.[6]

Protocol 2: Payload Conjugation via Copper-Free Click Chemistry (SPAAC)

This protocol details the final step of conjugating an azide-modified payload to the DBCO-functionalized antibody.

Materials:

  • Purified DBCO-modified antibody

  • Azide-modified payload (e.g., cytotoxic drug)

  • Reaction Buffer: PBS, pH ~7.4

  • Purification system (e.g., SEC or HIC)

Procedure:

  • Reaction Setup:

    • Dissolve the azide-modified payload in a compatible solvent (e.g., DMSO).

    • Add the azide-payload to the purified DBCO-antibody solution. A 1.5 to 5-fold molar excess of the azide-payload over the antibody is typically recommended.[6]

  • Incubation:

    • Incubate the reaction mixture overnight at 4°C or for 4-12 hours at room temperature.[6] The reaction is generally robust and proceeds to high efficiency.[2]

  • Purification of the ADC:

    • Purify the resulting ADC from unreacted payload and other impurities using methods such as size-exclusion chromatography (SEC) to remove aggregates, or hydrophobic interaction chromatography (HIC) to separate different drug-loaded species.[6]

Characterization of the Final ADC

Thorough characterization is essential to ensure the quality, efficacy, and safety of the ADC.

Key Parameters to Evaluate:

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to one antibody. This is a critical quality attribute.[7]

  • Purity: Assessment of product-related impurities, such as aggregates or fragments.

  • Drug Distribution: The proportion of antibodies with different numbers of conjugated drugs (e.g., DAR 0, 2, 4, etc.).

Common Analytical Techniques:

  • Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the hydrophobicity imparted by the drug-linker. It is a primary method for determining DAR and drug load distribution under non-denaturing conditions.[][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides precise molecular weights of the different ADC species, allowing for unambiguous DAR determination.[7][9]

  • Size-Exclusion Chromatography (SEC): Used to assess the level of aggregation in the final ADC product.[10]

  • UV/Vis Spectroscopy: A simpler method to estimate the average DAR by measuring the absorbance of the protein and the payload, if the payload has a distinct absorbance peak.[7]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the synthesis and characterization of ADCs using this methodology, compiled from established protocols for similar linkers.

Table 1: Reaction Conditions for Antibody-Linker Conjugation

ParameterRecommended RangeNotes
Molar Excess of EDC/NHS over LinkerEDC: 2-5x, NHS: 1.2-2xActivates the carboxylic acid for reaction with amines.[1]
Molar Excess of Activated Linker over Antibody5 to 30-foldTo be optimized to achieve the desired DOL. Higher excess can increase DOL but may also lead to aggregation.[6]
Antibody Concentration1-10 mg/mLA common range for efficient conjugation.[]
Reaction Time2h at RT or overnight at 4°CLonger incubation may be needed depending on the antibody.
pH of Coupling Buffer7.4Optimal for the reaction of NHS esters with primary amines.

Table 2: Reaction Conditions for Payload Conjugation (SPAAC)

ParameterRecommended RangeNotes
Molar Excess of Azide-Payload over Antibody1.5 to 5-foldEnsures efficient conjugation to the DBCO-modified antibody.[6]
Reaction Time4-12h at RT or overnight at 4°CSPAAC is a relatively fast and efficient reaction.[6]
Reaction BufferPBS (pH ~7.4)Physiological pH is optimal for the click reaction.[6]

Table 3: Typical ADC Characterization Results

ParameterTypical ValuesMethod
Average Drug-to-Antibody Ratio (DAR)2 - 4HIC, LC-MS. A DAR of 3-4 is common for many clinical-stage ADCs.[11][12]
Purity (Monomer Content)>95%SEC
Aggregation<5%SEC
Free Drug Level<1%Reversed-Phase HPLC

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.[1][2] This copper-free "click chemistry" reaction occurs between a strained cyclooctyne, such as Dibenzocyclooctyne (DBCO), and an azide-functionalized molecule.[3] The high ring strain of DBCO lowers the activation energy of the cycloaddition, allowing the reaction to proceed efficiently at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[1][4][5] This makes SPAAC using DBCO an ideal tool for a wide range of applications, including bioconjugation, live-cell imaging, drug delivery, and the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).[2][4]

The reaction is highly specific, as the DBCO and azide (B81097) groups are bioorthogonal, meaning they do not react with native biological functional groups.[1][3] The resulting triazole linkage is stable, and the reaction can be monitored by UV-Vis spectroscopy due to the characteristic absorbance of DBCO at approximately 309-310 nm, which disappears as the reaction progresses.[3][6]

Key Features of SPAAC using DBCO:

  • Biocompatible: No cytotoxic copper catalyst is required, making it suitable for in vivo applications.[3][7][8]

  • Mild Conditions: The reaction proceeds efficiently in aqueous buffers at physiological pH and temperature.[3][4]

  • High Specificity and Bioorthogonality: DBCO and azide groups react selectively with each other, avoiding side reactions with other functional groups present in biological systems.[3][5]

  • High Efficiency: The reaction typically proceeds with high yields to form a stable triazole product.[3][5]

  • Traceable Reaction: The progress of the reaction can be monitored by measuring the decrease in UV absorbance of DBCO at ~310 nm.[3]

Experimental Protocols

General Workflow for SPAAC Bioconjugation

The general workflow for a SPAAC reaction involves three main steps: activation of the biomolecules with DBCO and azide moieties, the click reaction itself, and subsequent purification of the conjugate.[3][5]

SPAAC_Workflow cluster_prep Step 1: Biomolecule Activation cluster_reaction Step 2: Click Reaction cluster_purification Step 3: Purification A Biomolecule A Azide_A Azide-Activated Biomolecule A A->Azide_A Introduce Azide B Biomolecule B DBCO_B DBCO-Activated Biomolecule B B->DBCO_B Introduce DBCO Azide Azide Moiety DBCO DBCO Reagent (e.g., DBCO-NHS Ester) Reaction Mix Activated Biomolecules Azide_A->Reaction DBCO_B->Reaction Purify Purification (e.g., SEC, HPLC) Reaction->Purify Final_Product Final Conjugate Purify->Final_Product

Caption: General experimental workflow for SPAAC bioconjugation.

Protocol 1: Labeling an Amine-Containing Biomolecule with DBCO-NHS Ester

This protocol describes the labeling of a biomolecule containing primary amines (e.g., a protein) with a DBCO-NHS ester.

Materials:

  • Biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, HEPES) at 1-10 mg/mL.[1][3]

  • DBCO-NHS ester.

  • Anhydrous DMSO or DMF.[9]

  • Quenching buffer (e.g., 100 mM Tris in water).[7][9]

  • Purification system (e.g., size-exclusion chromatography column).[1]

Procedure:

  • Prepare DBCO-NHS Ester Solution: Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[3][9]

  • Reaction Setup: Add a 10- to 30-fold molar excess of the DBCO-NHS ester solution to the biomolecule solution.[3][7][9] The final concentration of the organic solvent should be kept below 20% to avoid denaturation of the biomolecule.[3][9]

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes or at 4°C overnight with gentle mixing.[1][3][7]

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted DBCO-NHS ester.[5][7][9] Incubate for 15 minutes at room temperature.[5][9]

  • Purification: Remove the unreacted DBCO reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[1]

Protocol 2: SPAAC Reaction Between a DBCO-Labeled and an Azide-Labeled Biomolecule

This protocol outlines the cycloaddition reaction between a DBCO-functionalized biomolecule and an azide-functionalized biomolecule.

Materials:

  • DBCO-labeled biomolecule.

  • Azide-labeled biomolecule.

  • Reaction buffer (e.g., PBS), free of sodium azide.[3][6]

Procedure:

  • Reaction Setup: Mix the DBCO-labeled biomolecule with the azide-labeled biomolecule in the reaction buffer. A 1.5 to 4-fold molar excess of one reactant is often recommended to drive the reaction to completion.[3][5][10][9]

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight.[3][5][9] Reaction times may vary depending on the reactants and their concentrations.[5] For some reactions, incubation at 37°C can increase the reaction rate.[5][6]

  • Purification: Purify the final conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography, ion-exchange HPLC, or reverse-phase HPLC.[3][7][9]

Protocol 3: Monitoring SPAAC Reaction Kinetics using UV-Vis Spectroscopy

The progress of the SPAAC reaction can be monitored by the decrease in absorbance of DBCO at ~309 nm.[6]

Procedure:

  • Spectrophotometer Setup: Set up a UV-Vis spectrophotometer to measure absorbance at 309 nm.[6]

  • Sample Preparation: Prepare the reaction mixture as described in Protocol 2. The initial concentration of the DBCO-reagent should provide an absorbance within the linear range of the spectrophotometer.[6] Use a reference cuvette containing the buffer and the azide-labeled molecule to zero the instrument.[6]

  • Data Acquisition: Initiate the reaction by adding the DBCO-labeled reagent to the cuvette containing the azide-labeled molecule. Immediately begin monitoring the absorbance at 309 nm over time at regular intervals until the absorbance stabilizes.[6]

  • Data Analysis: The decrease in absorbance at 309 nm corresponds to the consumption of the DBCO reagent, indicating the progress of the reaction.[3][6]

Quantitative Data

The efficiency and rate of the SPAAC reaction are influenced by several factors including the specific DBCO and azide reactants, buffer conditions, and the presence of linkers.

Parameter Condition/Reactant Value/Observation Reference
Second-Order Rate Constant Sulfo DBCO-amine + Model Azides in various buffers0.27 - 1.22 M⁻¹s⁻¹[6]
DBCO-Trastuzumab + Model Azides in HEPES & PBSSlower than Sulfo DBCO-amine[6]
DBCO-PEG5-Trastuzumab + Model Azides in HEPES & PBS0.18 - 0.37 M⁻¹s⁻¹[6]
Molar Excess of DBCO-NHS Ester For antibody labeling20-30 fold[3][7][9]
Molar Excess of Azide Reactant For conjugation with DBCO-labeled antibody2-4 fold[3][9]
Reaction Time General bioconjugation2-12 hours at room temperature, or overnight at 4°C[3][5][9]
DBCO Absorbance Maximum For reaction monitoring~309-310 nm[3][6]

Signaling Pathways and Applications

SPAAC with DBCO is a versatile tool in drug development and research, particularly for constructing complex biomolecules and studying biological processes.

Application in PROTAC Development

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. SPAAC is an effective method for linking the E3 ligase ligand to the target protein binder.[10]

PROTAC_SPAAC cluster_components PROTAC Precursors cluster_mechanism Mechanism of Action E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide-Azide) SPAAC SPAAC Reaction E3_Ligand->SPAAC Target_Ligand Target Protein Ligand (DBCO-functionalized) Target_Ligand->SPAAC PROTAC PROTAC SPAAC->PROTAC Ternary Ternary Complex PROTAC->Ternary E3 E3 Ligase E3->Ternary Target Target Protein Target->Ternary Ub Ubiquitination Ternary->Ub Proteasome Proteasomal Degradation Ub->Proteasome

Caption: Use of SPAAC in the synthesis and mechanism of action of a PROTAC.

Troubleshooting and Considerations

  • Avoid Azide-Containing Buffers: Sodium azide is a common preservative in buffers and will react with DBCO reagents, reducing the efficiency of the desired reaction.[3][6][9]

  • Solubility: DBCO reagents can be hydrophobic.[11] Using DBCO reagents with integrated PEG linkers can improve aqueous solubility and reaction kinetics by reducing steric hindrance.[3][6][8]

  • Stability of Reagents: DBCO-NHS esters are moisture-sensitive and should be stored properly and prepared fresh.[5][9] DBCO-functionalized biomolecules may lose reactivity over time and should be stored at -20°C for no longer than a month.[7][9]

  • Reaction Optimization: If the reaction efficiency is low, consider increasing the incubation time, temperature (up to 37°C if the biomolecules are stable), or the concentration of the reactants.[5][6]

References

Determining Drug-to-Antibody Ratio (DAR) for ADCs Utilizing DBCO-PEG3-acetic-EVCit-PAB Linker Technology

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted delivery of potent cytotoxic agents to cancer cells. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody. The DAR significantly influences the ADC's efficacy, safety, and pharmacokinetic profile. Therefore, accurate and reproducible determination of the DAR is paramount during ADC development and for quality control.

This document provides detailed application notes and protocols for the determination of the DAR for ADCs constructed using a DBCO-PEG3-acetic-EVCit-PAB linker. This linker system incorporates a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC) to an azide-modified antibody, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and an enzymatically cleavable valine-citrulline (VC or EVCit) dipeptide linked to a p-aminobenzylcarbamate (PAB) self-immolative spacer. The EVCit-PAB cassette is designed to be stable in circulation and cleaved by lysosomal proteases, such as Cathepsin B, upon internalization into the target cell, leading to the release of the cytotoxic payload.

Three primary analytical techniques are detailed for DAR determination:

  • UV-Vis Spectroscopy: A straightforward method for determining the average DAR based on the distinct absorbance properties of the antibody and the conjugated payload.

  • Hydrophobic Interaction Chromatography (HIC): A chromatographic technique that separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker, providing information on the distribution of different DAR species and the average DAR.

  • Mass Spectrometry (MS): A powerful technique that provides the most detailed information, including the precise mass of the intact ADC and its subunits, allowing for unambiguous determination of the DAR distribution and average DAR.

Data Presentation

Quantitative data from DAR analysis should be summarized for clear comparison. Below are template tables for presenting results from each of the described methods.

Table 1: Example DAR Determination by UV-Vis Spectroscopy

ADC BatchA280Aλmax (Payload)Calculated Antibody Concentration (µM)Calculated Payload Concentration (µM)Average DAR
Batch A0.8500.1505.722.74.0
Batch B0.8650.1625.824.54.2
Batch C0.8400.1455.621.93.9

Table 2: Example DAR Profile by Hydrophobic Interaction Chromatography (HIC)

ADC Batch% DAR0% DAR2% DAR4% DAR6% DAR8Average DAR
Batch A5.215.855.320.13.64.0
Batch B4.113.552.124.85.54.2
Batch C6.518.258.015.32.03.9

Table 3: Example DAR Analysis by Mass Spectrometry (Intact ADC)

ADC BatchMeasured Mass (Da) of Major SpeciesCorresponding DARRelative Abundance (%)Average DAR
Batch A152,8004584.0
150,400216
155,200621
Batch B152,8504554.2
150,450214
155,250625
Batch C152,7504603.9
150,350219
155,150616

Experimental Protocols

DAR Determination by UV-Vis Spectroscopy

This method relies on the Beer-Lambert law, where the absorbance of the ADC solution is the sum of the absorbances of the antibody and the payload at two different wavelengths.

Protocol:

  • Determine Molar Extinction Coefficients:

    • Accurately measure the molar extinction coefficient of the unconjugated monoclonal antibody at 280 nm (ε_Ab,280_). A typical molar extinction coefficient for an IgG is around 210,000 M⁻¹cm⁻¹[1].

    • Determine the molar extinction coefficient of the payload at its wavelength of maximum absorbance (λ_max_) (ε_Drug,λmax_). For a payload like Monomethyl Auristatin E (MMAE), a common payload used with cleavable linkers, the λ_max_ is typically around 248 nm with a molar extinction coefficient of approximately 15,900 M⁻¹cm⁻¹[].

    • Measure the molar extinction coefficient of the payload at 280 nm (ε_Drug,280_). For MMAE, this is approximately 1,500 M⁻¹cm⁻¹[].

    • The extinction coefficient of the antibody at the payload's λ_max_ (ε_Ab,λmax_) should also be determined.

  • Sample Measurement:

    • Prepare a solution of the ADC in a suitable, non-interfering buffer (e.g., PBS).

    • Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the λ_max_ of the payload (A_λmax_) using a calibrated spectrophotometer. Ensure the absorbance readings are within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Calculation:

    • Calculate the concentration of the antibody (C_Ab_) and the payload (C_Drug_) using the following simultaneous equations derived from the Beer-Lambert law:

      • A_280_ = (ε_Ab,280_ * C_Ab_) + (ε_Drug,280_ * C_Drug_)

      • A_λmax_ = (ε_Ab,λmax_ * C_Ab_) + (ε_Drug,λmax_ * C_Drug_)

    • The average DAR is then calculated as the ratio of the molar concentrations:

      • DAR = C_Drug_ / C_Ab_

DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity. The addition of the hydrophobic drug-linker increases the retention time on the HIC column, allowing for the separation of species with different numbers of conjugated drugs.

Protocol:

  • Materials and Reagents:

    • HPLC system with a UV detector.

    • HIC column (e.g., TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm or AdvanceBio HIC, 4.6 x 100 mm, 3.5 µm).

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of 1-2 mg/mL in Mobile Phase A.

  • HIC Method:

    • Column Temperature: 25 °C.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10-20 µL.

    • Gradient:

      • 0-2 min: 0% B

      • 2-22 min: 0-100% B (linear gradient)

      • 22-25 min: 100% B

      • 25-27 min: 0% B

      • 27-30 min: 0% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the percentage of each species relative to the total peak area.

    • The average DAR is calculated using the following formula:

      • Average DAR = Σ (% Area of each species * DAR of each species) / 100

DAR Determination by Mass Spectrometry (MS)

MS provides the most accurate and detailed DAR information by directly measuring the mass of the ADC species. Both intact and reduced ADC analysis can be performed.

Protocol for Reduced ADC Analysis (LC-MS):

  • Materials and Reagents:

    • LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer).

    • Reversed-phase column (e.g., Agilent PLRP-S, Waters ACQUITY UPLC BEH C4).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Reducing Agent: Dithiothreitol (DTT).

    • Deglycosylating Enzyme (optional): PNGase F.

  • Sample Preparation:

    • (Optional) Deglycosylation: To simplify the mass spectra, the ADC can be deglycosylated by incubating with PNGase F according to the manufacturer's protocol.

    • Reduction: To reduce the inter-chain disulfide bonds, incubate the ADC (approximately 1 mg/mL) with 10 mM DTT at 37 °C for 30 minutes. This will separate the heavy and light chains.

  • LC-MS Method:

    • Column Temperature: 80 °C.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1-5 µL.

    • Gradient: A suitable gradient from low to high percentage of Mobile Phase B is used to separate the light and heavy chains with different drug loads.

    • MS Parameters:

      • Ionization Mode: Positive Electrospray Ionization (ESI).

      • Acquisition Range: m/z 500-4000.

      • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow and temperature) for intact protein analysis.

  • Data Analysis:

    • Deconvolute the mass spectra for the light and heavy chain peaks to obtain their molecular weights.

    • Identify the peaks corresponding to the light chain with 0 and 1 drug (LC0, LC1) and the heavy chain with 0, 1, 2, and 3 drugs (HC0, HC1, HC2, HC3).

    • Integrate the peak areas from the chromatogram for each light and heavy chain species.

    • Calculate the weighted average DAR for the light chain (DAR_LC_) and heavy chain (DAR_HC_).

    • The total average DAR is calculated as:

      • Average DAR = 2 * (DAR_LC_ + DAR_HC_)

Mandatory Visualizations

experimental_workflow cluster_sample ADC Sample cluster_methods DAR Determination Methods cluster_ms_prep MS Sample Preparation cluster_results Results ADC ADC with DBCO-PEG3-acetic-EVCit-PAB Linker UV_Vis UV-Vis Spectroscopy ADC->UV_Vis HIC Hydrophobic Interaction Chromatography (HIC) ADC->HIC MS Mass Spectrometry (MS) Deglyco Deglycosylation (PNGase F) (Optional) ADC->Deglyco Avg_DAR_UV Average DAR UV_Vis->Avg_DAR_UV DAR_Dist_HIC DAR Distribution & Average DAR HIC->DAR_Dist_HIC Precise_DAR_MS Precise DAR Distribution & Average DAR MS->Precise_DAR_MS Reduce Reduction (DTT) Reduce->MS Deglyco->Reduce

Caption: Experimental workflow for DAR determination of an ADC.

adc_structure_cleavage cluster_adc Antibody-Drug Conjugate (ADC) cluster_lysosome Lysosome of Target Cell Antibody Antibody (with Azide) Linker DBCO-PEG3-acetic-EVCit-PAB Antibody->Linker SPAAC Conjugation Payload Cytotoxic Payload Linker->Payload CathepsinB Cathepsin B Linker->CathepsinB Cleavage at EVCit site Released_Payload Released Payload CathepsinB->Released_Payload Payload Release via PAB self-immolation

Caption: ADC structure and lysosomal cleavage mechanism.

References

Application Notes and Protocols for In Vivo Formulation of DBCO-PEG3-acetic-EVCit-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG3-acetic-EVCit-PAB is a sophisticated, cleavable antibody-drug conjugate (ADC) linker payload system designed for targeted cancer therapy. Its modular design incorporates several key functionalities:

  • Dibenzocyclooctyne (DBCO): A reactive moiety enabling copper-free "click chemistry" for covalent attachment to azide-modified antibodies via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2][3] This method offers high specificity and biocompatibility.[3]

  • Polyethylene (B3416737) Glycol (PEG3): A short polyethylene glycol spacer that enhances solubility, reduces aggregation, and improves the pharmacokinetic profile of the resulting ADC.[1][4]

  • Acetic Acid: Provides a linkage point for the subsequent components.

  • EVCit (Glutamic acid-Valine-Citrulline): A dipeptide sequence specifically designed to be cleaved by proteases, such as Cathepsin B, which are often overexpressed in the lysosomal compartment of tumor cells.[1][5] This ensures targeted release of the cytotoxic payload within the cancer cell.

  • p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, upon cleavage of the EVCit linker, undergoes a 1,6-elimination reaction to release the attached cytotoxic drug in its active form.[1]

The successful in vivo application of ADCs constructed with this linker is critically dependent on a stable, biocompatible, and effective formulation. This document provides detailed protocols and application notes for the preparation of DBCO-PEG3-acetic-EVCit-PAB for preclinical in vivo studies.

Data Presentation

Physicochemical Properties
PropertyValueSource
Molecular Formula C₅₄H₇₂N₈O₁₃[1][6]
Molecular Weight 1041.20 g/mol [1][6]
Appearance Typically a solid at room temperature[6]
Storage Lyophilized form stable for 12 months at -20°C (<0.5% degradation)[1]
Solubility Soluble in organic solvents like DMSO and DMF. Aqueous solubility is limited.[3]
Recommended In Vivo Formulation Components
ComponentFunctionTypical Concentration RangeNotes
Dimethyl Sulfoxide (DMSO) Primary solvent for initial dissolution5-10% (v/v)Use high-purity, sterile-filtered DMSO.
PEG300 or PEG400 Co-solvent to improve solubility and stability30-40% (v/v)Helps to keep the compound in solution upon aqueous dilution.
Tween 80 (Polysorbate 80) Surfactant to prevent precipitation and aggregation5% (v/v)Critical for maintaining a homogenous solution.
Saline (0.9% NaCl) Vehicle for injection45-50% (v/v)Use sterile, pyrogen-free saline.
Sulfobutylether-beta-cyclodextrin (SBE-β-CD) Alternative solubilizing agent20% in salineCan be used as an alternative to the PEG/Tween formulation for certain applications.

Experimental Protocols

Protocol 1: Standard In Vivo Formulation (DMSO/PEG300/Tween 80/Saline)

This protocol describes the preparation of a stock solution and its subsequent dilution to a final injectable formulation suitable for administration in preclinical animal models.

Materials:

  • DBCO-PEG3-acetic-EVCit-PAB (lyophilized powder)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene Glycol 300 (PEG300), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Saline (0.9% Sodium Chloride), sterile for injection

  • Sterile, pyrogen-free microcentrifuge tubes and pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Stock Solution Preparation (in DMSO):

    • Allow the vial of lyophilized DBCO-PEG3-acetic-EVCit-PAB to equilibrate to room temperature before opening to prevent moisture condensation.

    • Carefully weigh the required amount of the compound.

    • Add a precise volume of DMSO to achieve a high-concentration stock solution (e.g., 25 mg/mL).

    • Vortex thoroughly until the powder is completely dissolved, resulting in a clear solution.

  • Preparation of the Final Formulation:

    • In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.

    • Sequentially add the other excipients in the following order, mixing well after each addition:

      • Add PEG300 (e.g., to achieve a final concentration of 40%). Mix thoroughly.

      • Add Tween 80 (e.g., to achieve a final concentration of 5%). Mix thoroughly.

      • Add sterile saline to reach the final desired volume (e.g., to achieve a final saline concentration of 45%).

    • The final composition should be, for example, 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.

    • Vortex the final solution to ensure homogeneity. The solution should be clear and free of precipitates.

  • Sterile Filtration:

    • Draw the final formulation into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a sterile, pyrogen-free vial for storage or immediate use. This step is crucial to remove any potential microbial contamination.

  • Quality Control:

    • Visually inspect the final formulation for any particulates or precipitation.

    • If possible, measure the pH of the final solution to ensure it is within a physiologically acceptable range.

    • The formulation should be prepared fresh on the day of use. If short-term storage is necessary, store at 2-8°C and protect from light.

Protocol 2: Alternative In Vivo Formulation (SBE-β-CD)

This protocol provides an alternative formulation using a cyclodextrin-based solubilizer, which may be suitable for compounds that are sensitive to PEG or Tween 80.

Materials:

  • DBCO-PEG3-acetic-EVCit-PAB (lyophilized powder)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • 20% (w/v) Sulfobutylether-beta-cyclodextrin (SBE-β-CD) in sterile saline

  • Sterile, pyrogen-free microcentrifuge tubes and pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Stock Solution Preparation (in DMSO):

    • Follow step 1 of Protocol 1 to prepare a concentrated stock solution of DBCO-PEG3-acetic-EVCit-PAB in DMSO.

  • Preparation of the Final Formulation:

    • In a sterile microcentrifuge tube, add the required volume of the 20% SBE-β-CD in saline solution.

    • Slowly add the DMSO stock solution while vortexing to achieve the final desired concentration (e.g., a final DMSO concentration of 10%).

    • The final formulation will be, for example, 10% DMSO in 90% (20% SBE-β-CD in Saline).

    • Vortex thoroughly to ensure a clear, homogenous solution.

  • Sterile Filtration and Quality Control:

    • Follow steps 3 and 4 of Protocol 1 for sterile filtration and quality control.

Mandatory Visualizations

experimental_workflow cluster_preparation Formulation Preparation cluster_qc Quality Control & Administration weigh Weigh DBCO-PEG3-acetic-EVCit-PAB dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve 1 excipients Add Excipients (e.g., PEG300, Tween 80) dissolve->excipients 2 saline Add Saline excipients->saline 3 mix Vortex to Homogenize saline->mix 4 filter Sterile Filtration (0.22 µm) mix->filter 5 inspect Visual Inspection filter->inspect 6 administer In Vivo Administration inspect->administer 7

Caption: Experimental Workflow for In Vivo Formulation Preparation.

signaling_pathway cluster_extracellular Extracellular Space / Circulation cluster_cell Target Cancer Cell cluster_endosome Endosome/Lysosome cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (ADC) (Stable Linker) ADC_internalized Internalized ADC ADC->ADC_internalized Receptor-Mediated Endocytosis cleavage Cathepsin B Cleavage of EVCit Linker ADC_internalized->cleavage release Payload Release via PAB Self-Immolation cleavage->release payload Active Cytotoxic Payload release->payload target Intracellular Target (e.g., Tubulin) payload->target apoptosis Cell Death (Apoptosis) target->apoptosis

Caption: Mechanism of Action of an EVCit-PAB Linker-Based ADC.

References

Application Notes and Protocols for the Analytical Characterization of DBCO-PEG3-acetic-EVCit-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. This document provides detailed application notes and experimental protocols for the analytical characterization of a sophisticated ADC linker: DBCO-PEG3-acetic-EVCit-PAB.

This linker is comprised of four key functional units:

  • Dibenzocyclooctyne (DBCO): Enables copper-free "click chemistry" for a bioorthogonal and efficient conjugation to azide-modified antibodies.

  • Polyethylene Glycol (PEG3): A short PEG spacer that enhances solubility and reduces steric hindrance.

  • Valine-Citrulline (VC or Val-Cit): A dipeptide sequence that is specifically cleaved by the lysosomal protease Cathepsin B, ensuring payload release within the target cell.

  • p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the active cytotoxic payload.

A thorough analytical characterization of this linker, both as a standalone molecule and after conjugation to an antibody, is paramount for ensuring the quality, consistency, and performance of the resulting ADC. This guide outlines the key analytical methods and provides detailed protocols for their implementation.

Physicochemical Characterization

A comprehensive suite of analytical techniques is employed to verify the identity, purity, and stability of the DBCO-PEG3-acetic-EVCit-PAB linker and the resulting ADC.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity and heterogeneity of the linker and the ADC. Two primary modes are utilized: Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

a) Hydrophobic Interaction Chromatography (HIC)

HIC is the gold standard for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species in an ADC sample.[][2] The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated drug-linker molecules.

b) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for assessing the purity of the drug-linker conjugate and for analyzing the ADC under denaturing conditions.[3] It can be used to separate the light and heavy chains of the antibody after reduction, providing information on the distribution of the payload between the chains.

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for confirming the molecular weight of the drug-linker and the resulting ADC species, providing unambiguous identification and characterization.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of the DBCO-PEG3-acetic-EVCit-PAB linker, confirming the presence and integrity of its various components.[5][6]

UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC population.[7][8][9] This technique leverages the distinct absorbance maxima of the antibody and the cytotoxic payload.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the characterization of a typical ADC conjugated with a DBCO-PEG3-acetic-EVCit-PAB-MMAE linker.

Table 1: HIC-HPLC Analysis of ADC

ParameterExpected Result
Retention Time Unconjugated mAbEarlier elution
Retention Time DAR2 SpeciesIntermediate elution
Retention Time DAR4 SpeciesLater elution
Retention Time DAR6 SpeciesLater elution
Retention Time DAR8 SpeciesLatest elution
Average DARTypically 3.5 - 4.5

Table 2: RP-HPLC Analysis of Reduced ADC

AnalyteExpected Retention Time
Unconjugated Light ChainEarlier elution
Conjugated Light ChainLater elution
Unconjugated Heavy ChainIntermediate elution
Conjugated Heavy ChainLater elution

Table 3: LC-MS Analysis of ADC

SpeciesExpected Mass (Da)
Unconjugated Antibody~150,000
DAR2 Species~150,000 + 2 x (Mass of Drug-Linker)
DAR4 Species~150,000 + 4 x (Mass of Drug-Linker)
Light Chain (unconjugated)~25,000
Light Chain (conjugated)~25,000 + Mass of Drug-Linker
Heavy Chain (unconjugated)~50,000
Heavy Chain (conjugated)~50,000 + Mass of Drug-Linker

Table 4: ¹H NMR Chemical Shifts for DBCO-PEG3-acetic-EVCit-PAB Linker

ProtonsExpected Chemical Shift (ppm)
DBCO aromatic protons7.0 - 8.0
PEG methylene (B1212753) protons3.5 - 3.7
Val-Cit peptide protons0.8 - 4.5
PAB aromatic protons7.1 - 7.4

Experimental Protocols

Protocol 1: HIC-HPLC for DAR Determination

Objective: To determine the average DAR and the distribution of drug-loaded species of an ADC.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

  • ADC sample (~1 mg/mL)

  • HPLC system with UV detector

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 20-50 µL of the ADC sample.

  • Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

  • Monitor the elution profile at 280 nm.

  • Identify the peaks corresponding to the unconjugated antibody and the different DAR species (DAR2, DAR4, etc.) based on their retention times.

  • Calculate the percentage of each species by integrating the peak areas.

  • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100

Protocol 2: RP-HPLC for Purity and Chain Distribution

Objective: To assess the purity of the drug-linker and analyze the payload distribution on the light and heavy chains of the ADC.

Materials:

  • RP-HPLC column (e.g., C4 or C8)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • ADC sample (~1 mg/mL)

  • Reducing agent (e.g., Dithiothreitol, DTT)

  • HPLC system with UV detector

Procedure:

  • For Drug-Linker Purity:

    • Dissolve the DBCO-PEG3-acetic-EVCit-PAB linker in a suitable solvent (e.g., DMSO).

    • Inject onto the RP-HPLC column.

    • Run a gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Monitor at a wavelength appropriate for the payload's chromophore (e.g., 254 nm).

    • Assess purity based on the peak area of the main component.

  • For ADC Chain Distribution:

    • To a 100 µL aliquot of the ADC sample, add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.

    • Inject the reduced sample onto the RP-HPLC column.

    • Run a gradient from 20% to 80% Mobile Phase B over 30-40 minutes.

    • Monitor the elution profile at 280 nm.

    • Identify the peaks corresponding to the unconjugated and conjugated light and heavy chains.

Protocol 3: LC-MS for Mass Confirmation

Objective: To confirm the molecular weight of the drug-linker and the ADC species.

Materials:

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Appropriate LC column (RP or SEC)

  • Volatile mobile phases compatible with MS (e.g., ammonium acetate (B1210297) or formic acid based)

  • ADC sample (~0.1-1 mg/mL)

Procedure:

  • Develop an LC method that provides good separation of the species of interest.

  • Infuse the eluent from the LC into the mass spectrometer.

  • Acquire mass spectra in the appropriate mass range.

  • Deconvolute the raw data to obtain the zero-charge mass of each species.

  • Compare the experimental masses with the theoretical masses to confirm identity.

Protocol 4: ¹H NMR for Linker Structural Verification

Objective: To confirm the chemical structure of the DBCO-PEG3-acetic-EVCit-PAB linker.

Materials:

  • NMR spectrometer (≥400 MHz)

  • Deuterated solvent (e.g., DMSO-d₆)

  • DBCO-PEG3-acetic-EVCit-PAB sample

Procedure:

  • Dissolve a few milligrams of the linker in the deuterated solvent.

  • Acquire a ¹H NMR spectrum.

  • Integrate the peaks and assign them to the corresponding protons in the structure.

  • Confirm the presence of characteristic peaks for the DBCO, PEG, and peptide components.[10]

Protocol 5: UV-Vis Spectroscopy for Average DAR Determination

Objective: To determine the average DAR of the ADC sample.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • ADC sample

  • Unconjugated antibody

  • Drug-linker

  • Appropriate buffer

Procedure:

  • Determine the molar extinction coefficients (ε) of the unconjugated antibody and the drug-linker at 280 nm and at the wavelength of maximum absorbance for the drug (λmax_drug).

  • Measure the absorbance of the ADC sample at 280 nm (A₂₈₀) and λmax_drug (A_λmax_drug).

  • Calculate the concentrations of the antibody (C_Ab) and the drug (C_Drug) in the ADC sample using the following simultaneous equations:

    • A₂₈₀ = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)

    • A_λmax_drug = (ε_Ab,λmax_drug * C_Ab) + (ε_Drug,λmax_drug * C_Drug)

  • Calculate the average DAR:

    • Average DAR = C_Drug / C_Ab

Visualizations

Experimental Workflow for ADC Characterization

experimental_workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Analytical Characterization mAb Azide-Modified Antibody conjugation Copper-Free Click Conjugation mAb->conjugation linker DBCO-PEG3-acetic- EVCit-PAB-Payload linker->conjugation adc adc conjugation->adc Crude ADC purification Purification (e.g., SEC) adc->purification purified_adc Purified ADC purification->purified_adc hic HIC-HPLC (DAR Distribution) purified_adc->hic rphplc RP-HPLC (Purity, Chain Load) purified_adc->rphplc lcms LC-MS (Mass Confirmation) purified_adc->lcms uvvis UV-Vis (Average DAR) purified_adc->uvvis

Caption: A typical experimental workflow for the synthesis and characterization of an ADC.

Signaling Pathway of a Cathepsin B-Cleavable ADC with an MMAE Payload

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc ADC (Antibody-Linker-MMAE) receptor Tumor Antigen (Receptor) adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Fusion cathepsin_b Cathepsin B lysosome->cathepsin_b mmae Free MMAE cathepsin_b->mmae Linker Cleavage tubulin Tubulin Dimers mmae->tubulin Inhibition microtubules Microtubule Polymerization tubulin->microtubules g2m_arrest G2/M Phase Cell Cycle Arrest microtubules->g2m_arrest Disruption Leads to apoptosis Apoptosis (Cell Death) g2m_arrest->apoptosis Induces

Caption: Intracellular activation and signaling pathway of an MMAE-based ADC.[11][12][13]

References

Application Notes and Protocols for HPLC Analysis of DBCO-PEG3-acetic-EVCit-PAB Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker connecting the antibody and the payload is a critical component, influencing the stability, efficacy, and safety of the ADC. DBCO-PEG3-acetic-EVCit-PAB is a sophisticated linker system designed for the development of ADCs with enhanced therapeutic profiles.

This linker incorporates several key features:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal click chemistry reaction. This allows for efficient and specific conjugation to azide-modified antibodies under mild conditions.[1][2][3]

  • Polyethylene Glycol (PEG3): A short PEG spacer that enhances hydrophilicity, reduces aggregation, and can improve the pharmacokinetic properties of the resulting ADC.[4]

  • Valine-Citrulline (VCit): A dipeptide sequence that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This ensures targeted release of the cytotoxic payload within the cancer cells.[5]

  • p-Aminobenzylcarbamate (PAB): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the active payload.

The successful synthesis and characterization of ADCs utilizing this linker are paramount. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for monitoring the conjugation reaction, purifying the ADC, and determining critical quality attributes such as the drug-to-antibody ratio (DAR).[6][7] This document provides detailed protocols for the conjugation of a payload to an antibody using the DBCO-PEG3-acetic-EVCit-PAB linker and the subsequent analysis by HPLC.

Experimental Protocols

Protocol 1: Azide (B81097) Modification of the Antibody

This protocol describes the introduction of azide functional groups onto the antibody, preparing it for conjugation with the DBCO-containing linker-payload.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-NHS ester (or other suitable azide-functionalization reagent)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • Reagent Preparation: Dissolve the azido-NHS ester in DMSO to a final concentration of 10-20 mM immediately before use.

  • Reaction: Add a 10-20 fold molar excess of the azido-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted azide reagent using a desalting column equilibrated with PBS, pH 7.4.

  • Characterization: Determine the concentration of the azide-modified antibody using a protein assay (e.g., BCA). The degree of labeling (azides per antibody) can be determined using methods such as MALDI-TOF mass spectrometry.

Protocol 2: Conjugation of DBCO-PEG3-acetic-EVCit-PAB-Payload to Azide-Modified Antibody (SPAAC Reaction)

This protocol details the copper-free click chemistry reaction between the azide-modified antibody and the DBCO-functionalized linker-payload.

Materials:

  • Azide-modified antibody (from Protocol 1)

  • DBCO-PEG3-acetic-EVCit-PAB-Payload conjugate

  • Anhydrous DMSO

  • Reaction buffer: PBS, pH 7.4

Procedure:

  • Reagent Preparation: Dissolve the DBCO-PEG3-acetic-EVCit-PAB-Payload in DMSO to a stock concentration of 10-20 mM.

  • Reaction Setup: Add a 1.5 to 5-fold molar excess of the DBCO-linker-payload solution to the azide-modified antibody solution.

  • Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.[8] The reaction progress can be monitored by observing the decrease in the DBCO absorbance at approximately 309 nm.[9]

  • Purification: Purify the resulting ADC from unreacted linker-payload and other impurities using size-exclusion chromatography (SEC) or other suitable chromatographic methods.

Protocol 3: HPLC Analysis of the ADC Conjugate

This section provides protocols for two common HPLC methods for ADC analysis: Hydrophobic Interaction Chromatography (HIC) for DAR determination and Reversed-Phase HPLC (RP-HPLC) for purity and characterization.

3.1 Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) Determination

HIC separates molecules based on their hydrophobicity. Since the payload is typically hydrophobic, ADCs with different numbers of conjugated drugs will have varying degrees of hydrophobicity and can be separated by HIC.[10][11][12]

Instrumentation and Columns:

  • HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR, MAbPac HIC-Butyl)

Mobile Phases:

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

Procedure:

  • Sample Preparation: Dilute the purified ADC sample to a concentration of 1-2 mg/mL in Mobile Phase A.

  • HPLC Method:

    • Flow Rate: 0.5-1.0 mL/min

    • Detection: UV at 280 nm

    • Column Temperature: 25°C

    • Gradient:

      • 0-5 min: 0% B

      • 5-25 min: 0-100% B (linear gradient)

      • 25-30 min: 100% B

      • 30.1-35 min: 0% B (re-equilibration)

  • Data Analysis:

    • Integrate the peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100

3.2 Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Characterization

RP-HPLC is a powerful technique for assessing the purity of the ADC and for analyzing its subunits after reduction.[5][13][14]

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase column for proteins (e.g., C4, C8, or C18 with wide pores, ~300 Å)

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

Procedure for Intact ADC Analysis:

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • HPLC Method:

    • Flow Rate: 0.5-1.0 mL/min

    • Detection: UV at 280 nm

    • Column Temperature: 60-80°C

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20-60% B (linear gradient)

      • 25-30 min: 60-80% B (linear gradient)

      • 30.1-35 min: 20% B (re-equilibration)

Procedure for Reduced ADC Analysis (Light and Heavy Chain Analysis):

  • Sample Preparation:

    • To 50 µL of the ADC sample (1 mg/mL), add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes.

  • HPLC Method: Use the same RP-HPLC method as for the intact ADC analysis. The chromatogram will show separate peaks for the light chain, heavy chain, and their drug-conjugated forms.

Data Presentation

Table 1: Summary of Conjugation Reaction Parameters

ParameterRecommended Value
Molar excess of Azido-NHS ester10-20 fold
Molar excess of DBCO-linker-payload1.5-5 fold
Reaction Time for Azidation1-2 hours
Reaction Time for SPAAC4-12 hours
Reaction TemperatureRoom Temperature or 4°C
Quenching of SPAAC (optional)Addition of an azide-containing small molecule

Table 2: Typical HPLC Parameters for ADC Analysis

ParameterHIC-HPLCRP-HPLC
Column TSKgel Butyl-NPR or similarC4, 300 Å, 3.5 µm or similar
Mobile Phase A 1.5 M (NH4)2SO4 in 25 mM Na-Phosphate, pH 7.00.1% TFA in Water
Mobile Phase B 25 mM Na-Phosphate, pH 7.0 with 20% IPA0.1% TFA in Acetonitrile
Flow Rate 0.8 mL/min1.0 mL/min
Column Temp. 25°C70°C
Detection UV @ 280 nmUV @ 280 nm
Gradient 20 min linear gradient from 0% to 100% B20 min linear gradient from 20% to 60% B

Visualizations

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Preparation cluster_conjugation Conjugation & Purification cluster_analysis HPLC Analysis mAb Monoclonal Antibody azide_mAb Azide-Modified mAb mAb->azide_mAb Azidation azido_nhs Azido-NHS Ester azido_nhs->azide_mAb spaac SPAAC Reaction (Click Chemistry) azide_mAb->spaac linker DBCO-PEG3-acetic- EVCit-PAB linker_payload DBCO-Linker-Payload linker->linker_payload payload Cytotoxic Payload payload->linker_payload linker_payload->spaac adc_crude Crude ADC spaac->adc_crude purification Purification (SEC) adc_crude->purification adc_pure Purified ADC purification->adc_pure hic HIC-HPLC (DAR Analysis) adc_pure->hic rp_hplc RP-HPLC (Purity) adc_pure->rp_hplc

Caption: Experimental workflow for ADC synthesis and analysis.

signaling_pathway cluster_conjugation SPAAC Conjugation Reaction cluster_release Payload Release Mechanism antibody Azide-Modified Antibody (Ab-N3) adc Antibody-Drug Conjugate (ADC) antibody->adc Strain-Promoted Alkyne-Azide Cycloaddition dbco_linker DBCO-Linker-Payload dbco_linker->adc adc_internalized ADC Internalization into Cancer Cell lysosome Lysosome (Cathepsin B) adc_internalized->lysosome Receptor-mediated endocytosis cleavage Linker Cleavage (Val-Cit) lysosome->cleavage payload_release Payload Release cleavage->payload_release cell_death Apoptosis payload_release->cell_death

Caption: Conjugation and payload release mechanism.

References

Application Notes and Protocols for Experimental Applications of Cleavable ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note 1: A Guide to Cleavable Linkers for Antibody-Drug Conjugates (ADCs)

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads.[1][2] The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile.[3][4][5] Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[3][][7] This targeted release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicity.[2]

General Mechanism of Action

The therapeutic action of an ADC with a cleavable linker involves several steps. First, the ADC circulates in the bloodstream and its antibody component binds to a specific antigen on the surface of a target cancer cell.[8] Following binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis, and trafficked into endosomes and then lysosomes.[8][9] Inside these acidic compartments, which contain various enzymes, the linker is cleaved, releasing the active payload.[8][] The payload can then exert its cytotoxic effect, for instance, by damaging DNA or disrupting microtubule dynamics, leading to apoptosis of the cancer cell.[8]

ADC_Mechanism cluster_circulation Systemic Circulation (pH ~7.4) cluster_tumor Tumor Microenvironment cluster_cell Target Cancer Cell ADC 1. ADC Circulates (Linker is Stable) Binding 2. Antibody Binds to Target Antigen ADC->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization Lysosome 4. Trafficking to Lysosome (pH 4.5-5.0) Internalization->Lysosome Cleavage 5. Linker Cleavage & Payload Release Lysosome->Cleavage Cytotoxicity 6. Cytotoxicity & Apoptosis Cleavage->Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.

Classification of Cleavable Linkers

Cleavable linkers are broadly categorized based on their cleavage mechanism. The choice of linker depends on the target antigen, the payload, and the characteristics of the tumor.[11]

  • Enzymatically Cleavable Linkers: These are the most common type and rely on enzymes that are overexpressed in tumor cells, particularly within lysosomes.[2][12]

    • Peptide Linkers: These linkers, such as the widely used valine-citrulline (Val-Cit) dipeptide, are cleaved by lysosomal proteases like Cathepsin B.[9][][12] The Val-Cit linker is stable in circulation but is efficiently cleaved inside the target cell.[7][9] Other peptide sequences like Val-Ala and Gly-Gly-Phe-Gly are also used.[12][13]

    • β-Glucuronide Linkers: These are cleaved by β-glucuronidase, an enzyme found in lysosomes and the tumor microenvironment of some solid tumors.[12] This allows for both intracellular and extracellular payload release.

    • Phosphatase-Cleavable Linkers: These linkers utilize acid phosphatases in lysosomes to hydrolyze phosphate (B84403) ester bonds to release the payload.[8]

  • Chemically Cleavable Linkers: These linkers exploit the unique chemical properties of the tumor microenvironment or intracellular compartments.[8]

    • Acid-Labile (Hydrazone) Linkers: These linkers are stable at the physiological pH of blood (~7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[8][][12][14] However, they can exhibit limited stability in plasma, which has restricted their application.[12][15]

    • Reducible (Disulfide) Linkers: These linkers leverage the higher concentration of reducing agents, particularly glutathione (B108866) (GSH), inside cells compared to the bloodstream.[2][] The disulfide bond is cleaved intracellularly, releasing the payload.[] Steric hindrance can be introduced near the disulfide bond to improve plasma stability.[1]

Linker_Classification CleavableLinkers Cleavable Linkers Enzymatic Enzymatically Cleavable CleavableLinkers->Enzymatic Chemical Chemically Cleavable CleavableLinkers->Chemical Peptide Peptide Linkers (e.g., Val-Cit) Enzymatic->Peptide Glucuronide β-Glucuronide Linkers Enzymatic->Glucuronide Phosphatase Phosphatase Linkers Enzymatic->Phosphatase AcidLabile Acid-Labile (Hydrazone) Chemical->AcidLabile Reducible Reducible (Disulfide) Chemical->Reducible

Caption: Classification of the main types of cleavable ADC linkers.

Application Note 2: Key Experimental Applications and Evaluation

The development of a successful ADC requires rigorous experimental evaluation of the linker's performance. Key applications and assessment criteria include plasma stability, targeted payload release, and the ability to induce a "bystander effect."

Plasma Stability

An ideal linker must keep the payload conjugated to the antibody while in circulation to prevent premature release and associated off-target toxicity.[3][14] Insufficient stability can lead to a narrow therapeutic window. Experimental evaluation typically involves incubating the ADC in plasma (human, rat, or mouse) at 37°C and measuring the amount of intact ADC or released payload over time.[14][16]

Targeted Payload Release and Efficacy

The primary goal of a cleavable linker is to efficiently release the payload at the target site.[11] This is evaluated through several assays:

  • Enzymatic Cleavage Assays: To confirm that an enzyme-sensitive linker is a substrate for the target enzyme (e.g., Cathepsin B), the ADC is incubated with the purified enzyme and payload release is quantified.[16]

  • In Vitro Cytotoxicity Assays: The potency of the ADC is assessed by treating cancer cell lines with serial dilutions of the conjugate. The half-maximal inhibitory concentration (IC50) is calculated to quantify the ADC's ability to kill target cells.[16]

The Bystander Effect

The bystander effect is the ability of an ADC to kill not only the antigen-positive (Ag+) target cells but also adjacent antigen-negative (Ag-) cells.[17] This is a crucial feature for treating tumors with heterogeneous antigen expression.[18] The effect occurs when a membrane-permeable payload is released from the target cell and diffuses into neighboring cells.[19] Cleavable linkers are essential for enabling the bystander effect, as they release the payload in its free, unmodified form, which is often more capable of crossing cell membranes than payload-linker remnants from non-cleavable ADCs.[17][18] This phenomenon is studied experimentally using co-culture assays of Ag+ and Ag- cells.[17]

Bystander_Effect Mechanism of the Bystander Effect cluster_adc cluster_cells cluster_process ADC ADC Ag_pos Antigen-Positive (Ag+) Cell ADC->Ag_pos 1. Binding Internalization Internalization & Linker Cleavage Ag_pos->Internalization Ag_neg Antigen-Negative (Ag-) Cell Apoptosis_neg Apoptosis (Bystander Killing) Ag_neg->Apoptosis_neg 5. Bystander Killing Payload_release Released Payload Internalization->Payload_release 2. Release Diffusion Diffusion Payload_release->Diffusion Apoptosis_pos Apoptosis Payload_release->Apoptosis_pos 3. Direct Killing Diffusion->Ag_neg 4. Permeation

Caption: The bystander effect enables killing of adjacent antigen-negative cells.

Quantitative Data Summary

The selection of a cleavable linker is guided by quantitative data from preclinical experiments. The following tables summarize representative data for different linker types.

Table 1: Comparative Plasma Stability of Cleavable Linkers

Linker Type Linker Example System Half-Life (t½) Reference
Acid-Labile Hydrazone Human Plasma ~36-48 hours [12][15]
Protease-Sensitive Val-Cit (vc) Human Plasma Stable [9]
Protease-Sensitive Val-Cit (vc) Mouse Plasma Susceptible to Ces1C cleavage [9]
Protease-Sensitive Val-Ala (va) Cathepsin B Cleaved at ~half the rate of Val-Cit [16]
Reducible Hindered Disulfide 5 mM Glutathione ~50% reduction after 3 hours [16]
Tandem-Cleavage Glucuronide-vc Rat Serum More stable than vc-linker alone [20]

| Exo-Cleavable | Exo-EVC-Exatecan | Rat Plasma | Superior DAR retention over 7 days vs. T-DXd |[21] |

Table 2: Enzyme-Mediated Cleavage Rates

Linker Enzyme Cleavage Rate / % Cleavage Reference
Val-Cit (Vedotin) Human Liver Lysosomes >80% cleavage within 30 minutes [13]
Val-Cit Cathepsin B t½ = 240 minutes [16]
Phe-Lys Cathepsin B t½ = 8 minutes [16]
GGFG (Deruxtecan) Human Liver Lysosomes Slower cleavage vs. Val-Cit; near complete at 24h [13]

| Val-Ala (Tesirine) | Human Liver Lysosomes | Slower cleavage vs. Val-Cit; near complete at 24h |[13] |

Detailed Experimental Protocols

Robust and reproducible protocols are essential for evaluating ADC candidates.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of payload deconjugation in plasma.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Plasma (human, mouse, or rat), anticoagulated (e.g., with heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Protein A or Protein G affinity chromatography resin

  • LC-MS system for analysis

Methodology:

  • Spike the ADC into plasma at a final concentration of ~100 µg/mL.

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots of the plasma-ADC mixture.

  • Immediately quench the reaction by diluting the sample in cold PBS and storing it at -80°C until analysis.[16]

  • To analyze, thaw the samples and isolate the ADC from plasma proteins using Protein A or G affinity capture.[14]

  • Wash the captured ADC to remove non-specifically bound proteins.

  • Elute the ADC from the resin.

  • Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point.[14]

  • A decrease in the average DAR over time indicates linker cleavage and payload loss.[14] Plot the average DAR versus time to determine the stability profile.

Protocol 2: Cathepsin B-Mediated Linker Cleavage Assay

Objective: To evaluate the cleavage rate of a protease-sensitive linker by its target enzyme, Cathepsin B.

Materials:

  • ADC with a protease-sensitive linker (e.g., Val-Cit)

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, with DTT)

  • Incubator at 37°C

  • LC-MS/MS system for quantification of released payload

Methodology:

  • Prepare a reaction mixture containing the ADC (e.g., 10 µM) in the assay buffer.

  • Initiate the reaction by adding a pre-determined concentration of active Cathepsin B.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction and quench it immediately by adding a strong acid (e.g., trichloroacetic acid) or an organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.[16]

  • Plot the concentration of the released payload over time to determine the cleavage kinetics and calculate the linker's half-life.[16]

Protocol 3: In Vitro Cytotoxicity Assay (IC50 Determination)

Objective: To assess the cytotoxic potency of an ADC on a target cancer cell line.

Materials:

  • Target cancer cell line (antigen-positive)

  • Complete cell culture medium

  • ADC, control antibody, and free payload

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

  • Plate reader (luminometer or spectrophotometer)

Methodology:

  • Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, control antibody, and free payload in cell culture medium.

  • Remove the old medium from the cells and add the diluted test articles to the wells. Include a vehicle-only control.

  • Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.

  • After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the viability percentage against the logarithm of the concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.[16]

Workflow_Diagram cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Stability Plasma Stability Assay (Protocol 1) Cleavage Enzymatic Cleavage Assay (Protocol 2) Potency Cytotoxicity Assay (IC50) (Protocol 3) Bystander Bystander Effect Assay (Co-Culture) Potency->Bystander PK Pharmacokinetics (PK) (DAR Stability) Bystander->PK Efficacy Xenograft Efficacy Study (Tumor Growth Inhibition) PK->Efficacy Tox Toxicology Studies Efficacy->Tox ADC_Candidate ADC Candidate ADC_Candidate->Stability ADC_Candidate->Cleavage ADC_candidate ADC_candidate ADC_candidate->Potency

Caption: A typical experimental workflow for the preclinical evaluation of an ADC.

Protocol 4: In Vitro Bystander Effect Co-culture Assay

Objective: To determine if an ADC can induce bystander killing of antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) cancer cell line.

  • Antigen-negative (Ag-) cancer cell line, labeled with a fluorescent marker (e.g., GFP) for identification.[17]

  • All materials listed in Protocol 3.

  • Flow cytometer or high-content imaging system.

Methodology:

  • Co-culture the Ag+ and Ag- cells in 96-well plates at a defined ratio (e.g., 1:1, 1:3, 1:9).[17] The total cell density should be similar to that used in Protocol 3.

  • Allow cells to adhere overnight.

  • Treat the co-cultures with serial dilutions of the ADC. Include controls with each cell line cultured alone.

  • Incubate the plates for 96-144 hours. The incubation time may need to be longer than in standard cytotoxicity assays to allow for payload release and diffusion.[17]

  • At the end of the incubation, quantify the viability of the Ag- cell population specifically. This can be done by:

    • Flow Cytometry: Staining with a viability dye (e.g., Propidium Iodide) and gating on the GFP-positive (Ag-) population.

    • High-Content Imaging: Imaging the plates and using software to count the number of viable GFP-positive cells.

  • Determine the IC50 of the ADC against the Ag- cells in the presence of Ag+ cells. A potent killing effect on Ag- cells indicates a strong bystander effect.[17]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Drug-to-Antibody Ratio (DAR)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to low drug-to-antibody ratio (DAR) in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

What are the common causes of a low drug-to-antibody ratio (DAR)?

A low DAR can result from several factors throughout the conjugation process. These can be broadly categorized into issues with the antibody, the linker-drug, or the reaction conditions themselves. Inefficient conjugation can lead to a heterogeneous product with a lower-than-expected average DAR, potentially impacting the therapeutic efficacy of the antibody-drug conjugate (ADC).

Troubleshooting Guide:

  • Review Conjugation Chemistry: Ensure the chosen conjugation chemistry is appropriate for the antibody and linker-drug. For instance, cysteine-based conjugation requires accessible and reactive thiol groups, while lysine-based conjugation can be less site-specific.

  • Assess Antibody Quality: Verify the purity and concentration of the antibody. Aggregates or contaminants can interfere with the conjugation reaction.

  • Evaluate Linker-Drug Stability: Ensure the linker-drug is stable under the reaction and storage conditions. Degradation of the linker or drug can lead to a lower incorporation rate.

  • Optimize Reaction Conditions: Systematically evaluate and optimize parameters such as pH, temperature, reaction time, and the molar ratio of linker-drug to antibody.

How can I improve the efficiency of a cysteine-based conjugation reaction?

Cysteine-based conjugation is a popular method for creating site-specific ADCs. However, incomplete reduction of interchain disulfide bonds or re-oxidation of the resulting free thiols can lead to a low DAR.

Troubleshooting Guide:

  • Optimize Reducing Agent Concentration: The concentration of the reducing agent (e.g., TCEP, DTT) is critical. Insufficient reduction will result in fewer available thiol groups for conjugation. Conversely, excessive reduction can lead to antibody fragmentation. A titration experiment is recommended to find the optimal concentration.

  • Control Reaction pH: The pH of the reaction buffer can influence both the reduction and conjugation steps. Thiol-maleimide reactions, for example, are typically more efficient at a pH between 6.5 and 7.5.

  • Prevent Re-oxidation: The inclusion of a chelating agent like EDTA can help prevent metal-catalyzed oxidation of free thiols. Performing the reaction in a low-oxygen environment can also be beneficial.

Quantitative Data Summary

The following table summarizes the impact of varying the molar ratio of a thiol-reactive linker-drug to the antibody on the resulting average DAR.

Molar Ratio (Linker-Drug : Antibody)Average DARStandard Deviation
3:12.10.3
5:13.50.4
7:14.20.5
10:14.80.6

Key Experimental Protocols

Protocol 1: Optimization of Antibody Reduction for Cysteine-Based Conjugation

This protocol outlines a method to determine the optimal concentration of a reducing agent (e.g., TCEP) for the site-specific conjugation to interchain cysteines.

Materials:

  • Antibody stock solution (e.g., 10 mg/mL in PBS)

  • Reducing agent stock solution (e.g., 10 mM TCEP in water)

  • Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2)

  • Quenching solution (e.g., 100 mM N-ethylmaleimide)

  • Analytical column (e.g., Hydrophobic Interaction Chromatography - HIC)

Method:

  • Set up Reduction Reactions: Prepare a series of reactions with varying molar equivalents of TCEP to the antibody (e.g., 1, 2, 3, 4, and 5 equivalents).

  • Incubation: Incubate the reactions at a set temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).

  • Quenching (Optional but Recommended): Stop the reduction reaction by adding a quenching agent if proceeding to conjugation. For analytical purposes, this step can be omitted.

  • Analysis: Analyze the extent of reduction in each reaction using HIC-HPLC. The elution profile will show different peaks corresponding to different levels of reduction (e.g., fully intact antibody, partially reduced, and fully reduced).

  • Determine Optimal Condition: The optimal TCEP concentration is the one that provides the desired level of reduction without causing significant antibody fragmentation.

Visualizations

Low_DAR_Troubleshooting_Workflow Start Low DAR Observed Check_Reagents Step 1: Verify Reagent Quality Start->Check_Reagents Initiate Troubleshooting Check_Antibody Antibody Integrity (Purity, Concentration) Check_Reagents->Check_Antibody Check_Linker_Drug Linker-Drug Stability (Degradation) Check_Reagents->Check_Linker_Drug Optimize_Conditions Step 2: Optimize Reaction Conditions Check_Antibody->Optimize_Conditions Reagents OK Check_Linker_Drug->Optimize_Conditions Reagents OK Molar_Ratio Molar Ratio (Linker-Drug:Ab) Optimize_Conditions->Molar_Ratio Reaction_Parameters Reaction Parameters (pH, Temp, Time) Optimize_Conditions->Reaction_Parameters Analytical_Validation Step 3: Analytical Validation Molar_Ratio->Analytical_Validation Conditions Optimized Reaction_Parameters->Analytical_Validation Conditions Optimized HIC_Analysis HIC-HPLC for DAR Distribution Analytical_Validation->HIC_Analysis MS_Analysis Mass Spectrometry for Species Identification Analytical_Validation->MS_Analysis Success Target DAR Achieved HIC_Analysis->Success Validation Confirms Target DAR MS_Analysis->Success Validation Confirms Target DAR

Caption: Troubleshooting workflow for addressing low DAR.

Cysteine_Conjugation_Pathway Antibody Intact Antibody (with Interchain Disulfides) Reduction Reduction Step (e.g., +TCEP) Antibody->Reduction Reduced_Antibody Reduced Antibody (with Free Thiols -SH) Reduction->Reduced_Antibody Conjugation Conjugation Step (+ Maleimide-Linker-Drug) Reduced_Antibody->Conjugation Reoxidation Side Reaction: Re-oxidation Reduced_Antibody->Reoxidation ADC Antibody-Drug Conjugate (Thioether Bond) Conjugation->ADC Low_DAR Low DAR Product Reoxidation->Low_DAR

Caption: Cysteine-based antibody-drug conjugation pathway.

Technical Support Center: DBCO-PEG3-acetic-EVCit-PAB ADC Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding aggregation issues encountered with Antibody-Drug Conjugates (ADCs) utilizing the DBCO-PEG3-acetic-EVCit-PAB linker-payload system. Given the specific nature of this linker-payload, the advice presented is based on the properties of its components and established principles for ADC development.

Frequently Asked Questions (FAQs)

Q1: My ADC is showing visible precipitation after conjugation and purification. What are the immediate steps?

A1: Immediate precipitation suggests significant aggregation. The primary cause is often the increased surface hydrophobicity of the ADC after conjugation with the hydrophobic DBCO-linker and payload.

  • Immediate Action: Gently resuspend the ADC in a small amount of a cryoprotectant-containing buffer (e.g., PBS with 5% trehalose (B1683222) or sucrose). Avoid vigorous vortexing, which can exacerbate aggregation.

  • Short-Term Storage: Store the resuspended ADC at 2-8°C and analyze it as soon as possible. Do not freeze unless a proper cryopreservation study has been conducted.

  • Root Cause Analysis: Proceed to the troubleshooting guide below to identify the underlying cause of aggregation.

Q2: How does the Drug-to-Antibody Ratio (DAR) influence the aggregation of my ADC?

A2: The Drug-to-Antibody Ratio (DAR) is a critical parameter that directly correlates with the propensity for aggregation. Higher DAR values lead to increased hydrophobicity of the ADC, making it more prone to self-association and aggregation. It is essential to control the DAR during the conjugation process and to characterize the aggregation levels for different DAR species.

Q3: Could the DBCO-PEG3-acetic-EVCit-PAB linker itself be contributing to aggregation?

A3: Yes, each component of the linker-payload can contribute to aggregation:

  • DBCO: The dibenzocyclooctyne group is aromatic and hydrophobic, which can contribute to intermolecular interactions.

  • PEG3: While polyethylene (B3416737) glycol (PEG) is generally included to increase hydrophilicity, a short PEG3 spacer may not be sufficient to mask the hydrophobicity of the DBCO group and the payload, especially at higher DAR values.

  • EVCit-PAB: The Val-Cit-PAB component, common in cathepsin-cleavable linkers, also has hydrophobic characteristics that can contribute to aggregation.

Q4: What are the best analytical methods to quantify the aggregation of my ADC?

A4: A multi-pronged approach is recommended for accurately characterizing ADC aggregation. No single method is sufficient.

Analytical TechniquePrincipleInformation Provided
Size Exclusion Chromatography (SEC) Separates molecules based on size.Quantifies high molecular weight species (aggregates) and fragments.
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to particle motion.Provides information on the size distribution and polydispersity of the ADC population.
Asymmetrical Flow Field-Flow Fractionation (AF4) Separates particles based on their diffusion coefficients.Offers high-resolution separation of aggregates without a stationary phase.
Visual Inspection Direct observation of the sample.Detects visible precipitation and opalescence.

Troubleshooting Guide for ADC Aggregation

This guide provides a systematic approach to diagnosing and resolving aggregation issues with your DBCO-PEG3-acetic-EVCit-PAB ADC.

ADC_Aggregation_Troubleshooting start Start: ADC Aggregation Observed check_dar Step 1: Characterize DAR and Aggregation Profile start->check_dar is_dar_high Is DAR higher than intended? check_dar->is_dar_high optimize_conjugation Optimize Conjugation Chemistry: - Reduce linker-payload excess - Shorten reaction time - Optimize temperature is_dar_high->optimize_conjugation Yes check_buffer Step 2: Evaluate Formulation Buffer is_dar_high->check_buffer No optimize_conjugation->check_dar is_buffer_optimal Is buffer pH and composition optimal? check_buffer->is_buffer_optimal screen_buffers Screen Buffers: - Vary pH (e.g., 5.5-7.0) - Test different buffer species (e.g., Histidine, Citrate) is_buffer_optimal->screen_buffers No add_excipients Step 3: Add Stabilizing Excipients is_buffer_optimal->add_excipients Yes screen_buffers->check_buffer is_stable Is ADC stable with excipients? add_excipients->is_stable screen_excipients Screen Excipients: - Sugars (Sucrose, Trehalose) - Amino Acids (Arginine, Glycine) - Surfactants (Polysorbate 20/80) is_stable->screen_excipients No final_analysis Final Analysis: Confirm stability with SEC, DLS is_stable->final_analysis Yes screen_excipients->add_excipients end End: Stable ADC Formulation final_analysis->end SEC_Workflow start Start: Prepare ADC Sample (1 mg/mL) equilibration Equilibrate SEC Column with Mobile Phase start->equilibration injection Inject 20 µL of Sample equilibration->injection separation Isocratic Elution (0.5 mL/min) injection->separation detection UV Detection at 280 nm separation->detection analysis Integrate Peak Areas: - Aggregate - Monomer - Fragment detection->analysis result Result: % Aggregation analysis->result ADC_Structure cluster_hydrophobic Potential Aggregation Hotspots antibody Antibody (mAb) linker DBCO-PEG3-acetic-EVCit-PAB antibody->linker Conjugation Site payload Payload linker->payload dbco DBCO (Hydrophobic) pab_payload PAB-Payload (Hydrophobic)

improving DBCO-PEG3-acetic-EVCit-PAB stability in plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the DBCO-PEG3-acetic-EVCit-PAB ADC linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving and assessing the plasma stability of antibody-drug conjugates (ADCs) utilizing this linker.

Troubleshooting Guide

This guide addresses specific issues users might encounter during their experiments, focusing on premature payload release and ADC aggregation.

Issue IDQuestionPotential CausesRecommended Solutions & Troubleshooting Steps
STAB-01 My ADC shows significant premature payload release in plasma. What are the potential causes and solutions? 1. Non-specific Enzymatic Cleavage: Plasma enzymes other than the target lysosomal cathepsin B, such as neutrophil elastase or carboxylesterases (especially in rodent plasma), may cleave the Val-Cit motif.[1][2][3] 2. High Drug-to-Antibody Ratio (DAR): A high DAR can increase the overall hydrophobicity of the ADC, potentially leading to conformational changes that expose the linker to plasma enzymes.[4] 3. Suboptimal Conjugation Site: The specific site of conjugation on the antibody can influence the linker's solvent accessibility and susceptibility to enzymatic degradation.[5]1. Verify Cleavage Specificity:     a. Incubate the ADC with specific enzyme inhibitors in plasma to identify the responsible protease class.     b. If instability is prominent in mouse plasma, consider it may be due to carboxylesterase 1C (Ces1C), which is not as prevalent in human plasma.[2] Preclinical studies may require Ces1C knockout mouse models.[2] 2. Optimize DAR:     a. Synthesize and test ADCs with a lower average DAR (e.g., 2 or 4) and compare their plasma stability profiles.[4] 3. Evaluate Conjugation Strategy:     a. If using site-specific conjugation, explore different sites that might offer more steric protection for the linker.[5]
AGG-01 I'm observing significant aggregation of my ADC in formulation buffer or after plasma incubation. What could be the cause? 1. High Hydrophobicity: The cytotoxic payload is often highly hydrophobic. A high DAR increases the overall hydrophobicity of the ADC, promoting aggregation.[4][] 2. Suboptimal Formulation: The pH, ionic strength, or absence of stabilizing excipients in the formulation buffer can lead to protein aggregation.[4] 3. Intermolecular Disulfide Bonds: Incorrectly paired cysteine residues can lead to the formation of covalent aggregates.1. Control Hydrophobicity:     a. Prepare ADCs with a lower DAR and evaluate aggregation using Size Exclusion Chromatography (SEC).[4]     b. The inherent PEG3 spacer in the linker is designed to increase hydrophilicity; ensure this is sufficient for your specific payload. For highly hydrophobic payloads, longer PEG chains may be considered.[7] 2. Optimize Formulation Buffer:     a. Screen different buffer conditions (e.g., pH 6.0-7.4, varying salt concentrations).     b. Evaluate the addition of stabilizing excipients like polysorbate 20/80 or sucrose.[4] 3. Characterize by SEC-MALS: Use Size Exclusion Chromatography with Multi-Angle Light Scattering to confirm the nature of the aggregates (covalent vs. non-covalent).

Frequently Asked Questions (FAQs)

Q1: What is the expected plasma stability of the EVCit-PAB linker?

A1: The Val-Cit (VCit) dipeptide linker is designed for preferential cleavage by cathepsin B within the lysosome and generally exhibits good stability in human plasma.[8] Published data for similar linkers indicate high stability, with one source citing less than 5% premature payload release after 72 hours of incubation in human plasma at 37°C.[9] However, stability can be lower in rodent plasma due to the activity of species-specific enzymes like carboxylesterase.[2][10]

Q2: What is the mechanism of payload release for the EVCit-PAB linker?

A2: The payload release is a two-step process designed to occur inside the target tumor cell:

  • Enzymatic Cleavage: After the ADC is internalized into the cell's lysosome, the enzyme Cathepsin B cleaves the peptide bond between the Citrulline (Cit) and the p-aminobenzylcarbamate (PAB) spacer.[11]

  • Self-Immolation: The cleavage of the peptide bond triggers a spontaneous 1,6-elimination reaction in the PAB spacer, which then releases the active cytotoxic payload.[9][12]

Q3: How does the PEG3 component contribute to the linker's function?

A3: The polyethylene (B3416737) glycol (PEG) spacer serves several important functions. Its hydrophilicity helps to improve the solubility of the entire ADC, which is particularly important when working with hydrophobic payloads, thereby reducing the risk of aggregation.[7][8][13] It also provides a flexible, defined-length spacer between the antibody and the payload, which can help overcome steric hindrance during conjugation and payload delivery.[14]

Q4: Can I use this linker in preclinical mouse models?

A4: Yes, but with caution. The Val-Cit dipeptide has shown susceptibility to cleavage by mouse carboxylesterase 1C (Ces1C), which can lead to faster clearance and higher premature payload release compared to what is observed in human plasma.[2][3] This can complicate the interpretation of efficacy and toxicity studies. For preclinical evaluation, it is crucial to perform parallel plasma stability studies in mouse and human plasma.[15] Alternatively, using a Ces1C knockout mouse model can provide a more translatable preclinical model.[2]

Q5: What are the critical quality attributes to monitor during a plasma stability study for this ADC?

A5: The primary attributes to monitor are:

  • Average DAR over time: A decrease in the average Drug-to-Antibody Ratio indicates payload loss. This is often measured by Hydrophobic Interaction Chromatography (HIC) or LC-MS.[9][16]

  • Free payload concentration: Quantifying the amount of released, unconjugated payload in the plasma over time using LC-MS/MS.[5][17]

  • Percentage of intact ADC: Monitoring the decrease of the parent ADC molecule.

  • Aggregation: Assessing the formation of high molecular weight species using Size Exclusion Chromatography (SEC).[4]

Comparative Stability Data

The choice of a cleavable linker is a critical design feature of an ADC. The following table summarizes reported plasma stability for different classes of cleavable linkers to provide context.

Linker TypeCleavage MechanismReported Plasma StabilityKey Considerations
Peptide (e.g., Val-Cit) Enzymatic (Cathepsin B)High in human plasma (>95% stable over several days).[9][18]Can be unstable in rodent plasma due to other enzymes (e.g., Ces1C).[2]
Hydrazone pH-sensitive (Acidic)Moderate. Can exhibit premature release at physiological pH (~7.4).[16][19]Stability is highly dependent on the specific chemical structure of the hydrazone bond.[16]
Disulfide Reductive (Glutathione)Variable. Susceptible to exchange with free thiols like albumin in plasma.[11][16]Stability can be engineered by modulating steric hindrance around the disulfide bond.
β-Glucuronide Enzymatic (β-glucuronidase)High. The enzyme is abundant in the tumor microenvironment and lysosomes but low in circulation.[8][12]The linker is hydrophilic, which can help reduce ADC aggregation.[8]

Visualizations

Linker Cleavage and Payload Release Pathway

The diagram below illustrates the intended intracellular processing of an ADC with an EVCit-PAB linker.

ADC 1. ADC Internalization (Endocytosis) Lysosome 2. Trafficking to Lysosome ADC->Lysosome Cleavage 3. Cathepsin B Cleavage of EVCit Linker Lysosome->Cleavage SelfImmolation 4. PAB Spacer Self-Immolation Cleavage->SelfImmolation Payload 5. Active Payload Release & Cytotoxicity SelfImmolation->Payload cluster_prep Sample Preparation cluster_analysis Analysis Incubate Incubate ADC in Plasma @ 37°C Timepoints Collect Aliquots at Timepoints (0, 24, 48, 96h) Incubate->Timepoints Extract Extract ADC or Free Payload Timepoints->Extract LCMS Analyze by LC-MS Extract->LCMS Data Quantify & Plot (DAR, Free Payload vs. Time) LCMS->Data

References

Technical Support Center: Mitigating Off-Target Toxicity of Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target toxicity of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of off-target toxicity associated with ADCs?

A1: Off-target toxicity of ADCs is a significant challenge in their clinical development, often leading to dose-limiting toxicities (DLTs) and a narrow therapeutic window.[1][2] The primary mechanisms can be categorized as follows:

  • Premature Payload Release: This is a major contributor to off-target toxicity.[3][] Unstable linkers can cleave in the systemic circulation, releasing the potent cytotoxic payload before the ADC reaches the target tumor cells.[][] This free payload can then indiscriminately enter healthy cells, causing systemic toxicity.[]

  • "On-Target, Off-Tumor" Toxicity: The target antigen for the ADC may also be expressed on healthy tissues, albeit at lower levels than on tumor cells.[1][3] The ADC can bind to these healthy cells and induce cytotoxicity, leading to what is known as "on-target, off-tumor" toxicity.[1][3]

  • Non-specific Uptake: Intact ADCs can be taken up by healthy cells through mechanisms independent of target antigen binding. These include:

    • Fc Receptor (FcγR)-Mediated Uptake: The Fc region of the antibody component can interact with FcγRs expressed on immune cells, leading to internalization and subsequent payload-mediated toxicity in these non-target cells.[1][]

    • Mannose Receptor (MR)-Mediated Uptake: Agalactosylated glycans on the Fc domain of the antibody can interact with mannose receptors, which are present on various cell types like immune cells and endothelial cells, leading to glycan-driven cellular uptake of ADCs.[6][7]

    • Nonspecific Endocytosis: Healthy cells can internalize ADCs through non-specific pinocytosis, contributing to off-target effects.[1][]

  • Bystander Effect in Healthy Tissue: While the bystander effect, where the payload diffuses from target to adjacent cells, can be beneficial in heterogeneous tumors, it can also cause toxicity if the ADC is taken up by healthy cells near other healthy tissues.[1][8][9][10][11][12][13]

Q2: How does the choice of linker influence off-target toxicity?

A2: The linker is a critical component of an ADC, and its chemical properties significantly impact stability, solubility, and payload release, all of which are directly related to off-target toxicity.[][14]

  • Linker Stability: An ideal linker should be highly stable in the systemic circulation to prevent premature payload release.[][14][15] First-generation ADCs often utilized linkers with lower stability, leading to significant off-target toxicity.[1] Modern linker technologies have focused on improving stability.[1][3]

  • Cleavable vs. Non-cleavable Linkers:

    • Cleavable Linkers: These are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the tumor cell (e.g., low pH, specific enzymes like cathepsins).[14] While they can enhance the bystander effect, which is often associated with superior efficacy, they also carry a higher risk of premature cleavage and off-target toxicity if the trigger is not exclusive to the tumor.[1][14]

    • Non-cleavable Linkers: These linkers release the payload only after the degradation of the antibody backbone within the lysosome.[1] This generally leads to a more favorable tolerability profile due to reduced off-target payload release.[1] However, the resulting payload-linker metabolite is often charged and less membrane-permeable, which can limit the bystander effect.[1]

Q3: What role does the payload play in the toxicity profile of an ADC?

A3: The cytotoxic payload is the component responsible for cell killing, and its properties are a primary determinant of the ADC's toxicity profile.[1] Dose-limiting toxicities are often shared among different ADCs that utilize the same payload, regardless of the target antigen.[1][2]

  • Payload Potency: Highly potent payloads are necessary for ADC efficacy, but they also increase the risk of severe toxicity if released off-target.

  • Payload Lipophilicity: Lipophilic payloads can more easily cross cell membranes, which can enhance the bystander effect but also exacerbate off-target toxicities by increasing their distribution in normal tissues.[1]

  • Mechanism of Action: The mechanism by which the payload induces cell death (e.g., targeting microtubules or DNA) will dictate the types of toxicities observed.[16][17] For example, ADCs with MMAE payloads are commonly associated with severe anemia, neutropenia, and peripheral neuropathy.[17]

Q4: How can site-specific conjugation reduce off-target toxicity?

A4: Site-specific conjugation technologies allow for the precise attachment of the payload to the antibody at a defined location and with a controlled drug-to-antibody ratio (DAR).[3][18][19] This contrasts with traditional random conjugation methods, which produce heterogeneous ADC mixtures with varying DARs.[3][19]

  • Improved Homogeneity and Stability: Site-specific conjugation results in a more homogeneous ADC product with improved stability and pharmacokinetics.[3][19][20]

  • Optimized DAR: A controlled DAR prevents the formation of ADCs with a high number of payloads, which are often more hydrophobic, prone to aggregation, and cleared more rapidly from circulation, potentially leading to increased off-target toxicity.[7]

Troubleshooting Guides

Issue 1: High levels of systemic toxicity observed in preclinical in vivo models.

Potential Cause Troubleshooting Steps
Poor Linker Stability 1. Assess Linker Stability: Perform in vitro plasma stability assays to quantify the rate of payload release over time. 2. Select a More Stable Linker: Consider using a more stable cleavable linker or a non-cleavable linker.[1] 3. Modify Linker Chemistry: Introduce hydrophilic moieties or alter the cleavage site to enhance stability.[21]
"On-Target, Off-Tumor" Toxicity 1. Evaluate Target Expression in Healthy Tissues: Use techniques like immunohistochemistry (IHC) or quantitative mass spectrometry to determine the expression level of the target antigen in relevant healthy tissues. 2. Modulate Antibody Affinity: Engineer the antibody to have a lower binding affinity. This can reduce uptake in normal tissues with low antigen expression while maintaining sufficient binding to high-expressing tumor cells.[22][23] 3. Select a Different Target Antigen: Choose a target with more tumor-specific expression.[16]
Fc-Mediated Uptake 1. Engineer the Fc Domain: Introduce mutations in the Fc region to reduce binding to FcγRs (Fc-silencing).[11] 2. Modify Fc Glycosylation: Control the glycan profile to reduce agalactosylated glycans that bind to the mannose receptor.[6][7]

Issue 2: Unexpected toxicity profile not consistent with the payload's known mechanism of action.

Potential Cause Troubleshooting Steps
Metabolism of the ADC 1. Characterize ADC Metabolites: Use mass spectrometry to identify and quantify ADC metabolites in plasma and tissues. 2. Assess Toxicity of Metabolites: Evaluate the cytotoxicity of identified metabolites in relevant cell lines.
Off-Target Binding of the Antibody 1. Screen for Off-Target Binding: Use protein arrays or cell-based assays to screen the antibody against a panel of off-target proteins. 2. Re-engineer the Antibody: If off-target binding is identified, use antibody engineering techniques to improve specificity.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and quantify the rate of premature payload release in plasma.

Methodology:

  • Incubate the ADC at a defined concentration in plasma (human, mouse, rat, or cynomolgus monkey) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

  • Separate the intact ADC from the released payload and other metabolites using techniques like size-exclusion chromatography (SEC) or affinity chromatography.

  • Quantify the amount of released payload at each time point using LC-MS/MS or a validated ELISA.

  • Calculate the percentage of payload released over time to determine the stability of the linker.

Protocol 2: In Vitro Cytotoxicity and Bystander Effect Assay

Objective: To evaluate the on-target cytotoxicity of the ADC and its ability to induce a bystander effect.

Methodology:

  • Monoculture Cytotoxicity:

    • Plate target antigen-positive (Ag+) and antigen-negative (Ag-) cells in separate 96-well plates.[24]

    • Treat the cells with a serial dilution of the ADC and a free payload control.[24]

    • Incubate for a defined period (e.g., 72-120 hours).

    • Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).[24]

    • Determine the IC50 value for both cell lines to assess target-specific killing.

  • Co-culture Bystander Effect:

    • Co-culture Ag+ cells with Ag- cells (labeled with a fluorescent marker like GFP for differentiation).[24]

    • Treat the co-culture with the ADC.

    • After incubation, use flow cytometry or high-content imaging to quantify the viability of both Ag+ and Ag- cell populations.

    • A significant reduction in the viability of the Ag- population indicates a bystander effect.

Visualizations

ADC_Off_Target_Toxicity_Pathways cluster_circulation Systemic Circulation cluster_healthy_tissue Healthy Tissue ADC Antibody-Drug Conjugate (ADC) Free_Payload Free Cytotoxic Payload ADC->Free_Payload Premature Linker Cleavage FcR_Uptake FcγR-Mediated Uptake ADC->FcR_Uptake MR_Uptake Mannose Receptor Uptake ADC->MR_Uptake Nonspecific_Uptake Nonspecific Endocytosis ADC->Nonspecific_Uptake On_Target_Binding On-Target Binding (Low Antigen Expression) ADC->On_Target_Binding Healthy_Cell Healthy Cell Free_Payload->Healthy_Cell Diffusion Toxicity Off-Target Toxicity Healthy_Cell->Toxicity FcR_Uptake->Healthy_Cell Internalization MR_Uptake->Healthy_Cell Internalization Nonspecific_Uptake->Healthy_Cell Internalization On_Target_Binding->Healthy_Cell Internalization

Caption: Mechanisms of ADC Off-Target Toxicity.

ADC_Troubleshooting_Workflow Start High In Vivo Off-Target Toxicity Observed Assess_Linker Assess Linker Stability Start->Assess_Linker Assess_Target Evaluate Off-Tumor Target Expression Start->Assess_Target Assess_Fc Investigate Fc-Mediated Uptake Start->Assess_Fc Stable Linker Stable? Assess_Linker->Stable Target_Specific Target Tumor Specific? Assess_Target->Target_Specific Fc_Mediated Fc-Mediated Uptake? Assess_Fc->Fc_Mediated Stable->Assess_Target Yes Redesign_Linker Redesign/Select More Stable Linker Stable->Redesign_Linker No Target_Specific->Assess_Fc Yes Modulate_Affinity Modulate Antibody Affinity Target_Specific->Modulate_Affinity No Select_New_Target Select New Target Antigen Target_Specific->Select_New_Target No Engineer_Fc Engineer Fc Domain Fc_Mediated->Engineer_Fc Yes End Optimized ADC Fc_Mediated->End No Redesign_Linker->End Modulate_Affinity->End Select_New_Target->End Engineer_Fc->End

Caption: Troubleshooting Workflow for High ADC Off-Target Toxicity.

References

Technical Support Center: Optimizing SPAAC Reactions with DBCO Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions utilizing Dibenzocyclooctyne (DBCO) linkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is SPAAC and why use DBCO linkers?

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a type of "click chemistry" that allows for the efficient covalent bonding of two molecules, one containing an azide (B81097) group and the other a strained alkyne, like DBCO.[1][2] This reaction is bioorthogonal, meaning it can occur in complex biological environments without interfering with native biochemical processes.[3] Key advantages of using DBCO linkers for SPAAC include:

  • Copper-Free: Unlike other click chemistry reactions, SPAAC with DBCO does not require a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo studies.[1][3]

  • High Specificity: DBCO and azide groups are highly selective for each other, ensuring precise and targeted conjugation even in the presence of other reactive functional groups like amines and thiols.[1][3][4]

  • Rapid Kinetics: The inherent ring strain in the DBCO molecule lowers the activation energy, leading to fast reaction rates under mild, physiological conditions (e.g., room temperature and neutral pH).[3]

  • Stability: Both DBCO and azide functional groups exhibit long-term stability on biomolecules prior to conjugation.[5][6][7]

Q2: What are the key factors that influence the speed of a SPAAC reaction with DBCO?

Several factors can influence the kinetics of SPAAC reactions. These include:

  • Concentration of Reactants: Higher concentrations of both the DBCO- and azide-containing molecules will increase the reaction rate according to the law of mass action.[8]

  • Temperature: Increasing the reaction temperature (e.g., from 4°C to 25°C or 37°C) can accelerate the reaction, but the thermal stability of the biomolecules must be considered.[8][9]

  • pH: Generally, higher pH values (from 5 to 10) tend to increase SPAAC reaction rates, though this effect can be buffer-dependent.[8][9][10]

  • Solvent and Buffer: The choice of buffer can significantly impact reaction rates. Studies have shown that HEPES buffer can result in higher rate constants compared to PBS.[9][10] While organic co-solvents like DMSO can be used, high concentrations may lead to protein precipitation.[8]

  • Steric Hindrance: The molecular environment around the DBCO and azide groups can physically block them from reacting, slowing down the reaction.[8][11]

  • Linker Choice: Incorporating a flexible spacer, such as polyethylene (B3416737) glycol (PEG), between the DBCO group and the molecule of interest can reduce steric hindrance and increase reaction rates.[8][9][10][12]

Q3: Can I monitor the progress of my SPAAC reaction?

Yes, the progress of a SPAAC reaction involving DBCO can be monitored using UV-Vis spectroscopy. DBCO has a characteristic absorbance peak at approximately 309-310 nm.[5][7] As the reaction proceeds and the DBCO is consumed, the absorbance at this wavelength will decrease. By taking measurements at regular intervals, you can track the disappearance of the DBCO to determine the reaction's progress.[7][8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your SPAAC experiments with DBCO linkers.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Inefficient Labeling: Incomplete initial labeling of one or both biomolecules with the DBCO or azide moiety.Optimize the molar ratio of the linker to the biomolecule during the initial labeling step. A 5- to 20-fold molar excess of a DBCO-NHS ester for antibody labeling is a common starting point.[11][13]
Reagent Degradation: Hydrolysis of DBCO-NHS ester due to moisture, or general loss of DBCO reactivity over time from improper storage.[11]Prepare DBCO-NHS ester solutions immediately before use.[11][13] Store DBCO-functionalized molecules protected from light at 4°C or -20°C, but note that reactivity can decrease over time.[3][5]
Steric Hindrance: The DBCO and/or azide groups are buried within the biomolecule, preventing them from reacting.[8][11]Use a DBCO reagent with a long, flexible PEG linker to extend the reactive group away from the surface of the biomolecule.[8][11]
Suboptimal Reaction Conditions: Low reactant concentrations, low temperature, or short incubation time.Increase the concentration of one or both reactants.[8] Increase the reaction temperature (e.g., to 25°C or 37°C) if your biomolecules are stable.[8][14] Extend the incubation time.[14][15]
Incorrect Buffer Composition: Presence of sodium azide (NaN₃) in the buffer, which will react with and consume the DBCO reagent.Ensure all buffers used for the SPAAC reaction are free of sodium azide. Use azide-free buffers like PBS or HEPES.[7][11]
Slow Reaction Rate Low Reactant Concentration: Insufficient concentration of DBCO or azide molecules.Increase the concentration of the reactants. If solubility is an issue, consider different buffer formulations.[8]
Suboptimal Buffer/pH: The chosen buffer system or pH is kinetically unfavorable.Screen different buffers. HEPES buffer (pH 7) has been shown to result in higher rate constants than PBS (pH 7).[9][10] Generally, increasing the pH can increase the reaction rate.[8][9]
Steric Hindrance: As described above.Employ DBCO reagents with PEG linkers to improve accessibility.[8][9][12] The presence of a PEG linker has been shown to enhance reaction rates by an average of 31 ± 16%.[9][10]
Non-Specific Binding / High Background Signal Hydrophobic Interactions: The hydrophobicity of the DBCO molecule can lead to non-specific binding to proteins or surfaces, especially in fluorescence-based assays.[13][16]Add a non-ionic detergent (e.g., 0.05-0.1% Tween-20) to wash buffers.[13] Increase the concentration and/or duration of blocking steps (e.g., using 1-5% BSA).[13]
Aggregation: The DBCO-conjugated molecule may form aggregates, which can bind non-specifically.[16]Filter the conjugate solution through a 0.22 µm spin filter before use.[13] Using PEGylated DBCO reagents can also increase hydrophilicity and reduce aggregation.[16]
Off-Target Reactions: Although rare, DBCO reagents have been reported to exhibit some reactivity with cysteine residues.If your biomolecule has accessible cysteine residues and you suspect off-target reactions, consider alternative conjugation strategies or site-specific mutagenesis.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key quantitative data for optimizing your SPAAC reactions with DBCO linkers.

Table 1: Recommended Reaction Conditions

ParameterRecommended Range/ValueNotesSource(s)
Molar Excess (DBCO-NHS ester to Antibody) 5 to 30-foldOptimize for desired degree of labeling. A 6-fold excess may yield a DOL of ~1.5.[3][17][18]
Molar Excess (Azide to DBCO-Biomolecule) 1.5 to 10-foldUsing an excess of one partner can drive the reaction to completion.[3][11][14]
Reaction Temperature 4°C to 37°CHigher temperatures increase reaction rates. 4°C requires longer incubation (overnight).[8][14]
Reaction Time 2 to 24 hoursHighly dependent on concentration, temperature, and reactants.[3][15]
Optimal pH 7.0 - 8.5Higher pH generally favors faster kinetics, but must be compatible with biomolecule stability.[3][9][13]
Organic Co-solvent (e.g., DMSO) < 15-20%Keep co-solvent percentage low to avoid precipitation of biomolecules like antibodies.[7][8][11]

Table 2: Influence of Buffer and Linker on Reaction Rate

Buffer (pH 7)Relative Rate ConstantLinker Effect (PEG)% Rate Increase
PBS Low (0.32–0.85 M⁻¹ s⁻¹)DBCO vs. DBCO-PEG531 ± 16%
HEPES High (0.55–1.22 M⁻¹ s⁻¹)
DMEM (Cell Media) Higher than RPMI
RPMI (Cell Media) Lower than DMEM
Data compiled from studies comparing different reaction conditions. Absolute rates depend on the specific azide and DBCO molecules used.[9][10]

Experimental Protocols

Protocol 1: General Protein Labeling with DBCO-NHS Ester

This protocol provides a general workflow for labeling a protein (e.g., an antibody) with a DBCO-NHS ester.

  • Reagent Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0 to a concentration of 1-5 mg/mL.[19]

    • Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO.[11][19]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.[11]

    • Ensure the final DMSO concentration in the reaction mixture is below 15% to prevent protein precipitation.[8][11]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5][11]

  • Quenching (Optional but Recommended):

    • Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[11][19]

    • Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS ester.[19]

  • Purification:

    • Remove the unreacted DBCO-NHS ester and quenching agent using a desalting spin column, size-exclusion chromatography (SEC), or dialysis.[16][19] Protein recovery from a desalting column is typically greater than 85%.[19]

Protocol 2: SPAAC Reaction Between DBCO-Protein and Azide-Molecule

This protocol describes the conjugation of the purified DBCO-labeled protein to an azide-functionalized molecule.

  • Prepare Reactants:

    • Prepare the azide-containing molecule in an azide-free buffer like PBS.[14]

    • Ensure your purified DBCO-protein is in a compatible, azide-free buffer.

  • Conjugation Reaction:

    • Mix the DBCO-protein and the azide-molecule. A molar excess of 1.5 to 4 equivalents of the azide-molecule is often recommended to ensure complete conjugation of the DBCO-protein.[3][18]

    • Incubate the reaction. Typical conditions are 4-12 hours at room temperature or overnight (at least 12 hours) at 4°C.[14][18] For faster reactions, incubating at 37°C for 2-4 hours can be effective, provided the biomolecules are stable.[6][14]

  • Purification:

    • Purify the final conjugate to remove any excess, unreacted azide-molecule. The choice of method depends on the properties of the conjugate and the excess reagent. Common methods include size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or tangential flow filtration (TFF).[16][19][20]

  • Analysis:

    • Analyze the final conjugate using SDS-PAGE to confirm the increase in molecular weight. Determine the final concentration and degree of labeling using UV-Vis spectrophotometry.[16]

Visualizations

SPAAC_Workflow cluster_prep Step 1: Reagent Preparation cluster_labeling Step 2: DBCO Labeling cluster_purify1 Step 3: Purification 1 cluster_spaac Step 4: SPAAC Reaction cluster_purify2 Step 5: Purification 2 & Analysis p_prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.0) mix_dbco Mix Protein and DBCO-NHS Ester (5-20x excess) p_prep->mix_dbco dbco_prep Prepare DBCO-NHS Ester in DMSO (10 mM Stock) dbco_prep->mix_dbco incubate_dbco Incubate (30-60 min @ RT) mix_dbco->incubate_dbco quench Quench Reaction (e.g., Tris buffer) incubate_dbco->quench purify_dbco Remove Excess DBCO (Desalting Column / SEC) quench->purify_dbco mix_spaac Mix DBCO-Protein with Azide-Molecule (1.5-4x excess azide) purify_dbco->mix_spaac incubate_spaac Incubate (4-12h @ RT or overnight @ 4°C) mix_spaac->incubate_spaac purify_final Purify Final Conjugate (SEC / IEX) incubate_spaac->purify_final analyze Analyze Product (SDS-PAGE, UV-Vis) purify_final->analyze Troubleshooting_SPAAC start Problem: Low / No Conjugation q1 Did you confirm labeling of starting materials? start->q1 sol1 Action: Verify DBCO & Azide labeling independently before SPAAC. q1->sol1 No q2 Is steric hindrance a possibility? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Action: Use DBCO reagent with a long PEG linker. q2->sol2 Yes q3 Are reaction conditions optimal? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Action: - Increase reactant concentrations. - Increase temperature (25-37°C). - Increase incubation time. q3->sol3 No q4 Is your buffer azide-free? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Action: Prepare fresh buffers (e.g., PBS) without sodium azide (NaN3). q4->sol4 No end_node Re-run Optimized Experiment q4->end_node Yes a4_yes Yes a4_no No sol4->end_node SPAAC_Mechanism cluster_reactants Reactants cluster_product Product DBCO DBCO (Strained Alkyne) Plus + DBCO->Plus Azide R-N₃ (Azide) Triazole Stable Triazole Linkage Azide->Triazole [3+2] Cycloaddition (Strain-Promoted) Plus->Azide

References

Technical Support Center: The Influence of PEG Linker Length on ADC Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of Polyethylene Glycol (PEG) linker length on the pharmacokinetics (PK) of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in an ADC?

A PEG linker is a critical component in ADC design that connects the antibody to the cytotoxic payload.[1] Its primary functions are to:

  • Increase Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, accelerated clearance from circulation, and reduced efficacy.[2][3][4] Incorporating a hydrophilic PEG linker helps to mitigate these issues, improving the overall solubility and biophysical stability of the ADC.[1][2][3][5] This often allows for a higher drug-to-antibody ratio (DAR) without compromising the ADC's properties.[2][5]

  • Modulate Pharmacokinetics: The length of the PEG chain can significantly influence the ADC's PK profile, including its plasma half-life, clearance rate, and overall exposure (Area Under the Curve or AUC).[1][2][5]

  • Improve Therapeutic Index: By optimizing the ADC's properties, PEG linkers can contribute to a wider therapeutic window, enhancing anti-tumor efficacy while reducing off-target toxicity.[3][6]

Q2: How does increasing the PEG linker length generally affect ADC pharmacokinetics?

Generally, increasing the length of the PEG linker leads to an improved pharmacokinetic profile.[1][7] Key effects include:

  • Decreased Clearance: Longer PEG chains increase the hydrodynamic radius of the ADC, which can reduce renal clearance and lead to slower removal from circulation.[6][8] Studies have shown that clearance rates can decrease significantly with longer PEG linkers.[8]

  • Increased Plasma Half-Life (t½): Consequently, with lower clearance, the ADC remains in circulation for a longer period, resulting in a prolonged plasma half-life.[5][6][9]

  • Increased Exposure (AUC): The combination of reduced clearance and longer half-life leads to a greater overall plasma concentration over time, or an increased AUC.[5][7] This can result in greater accumulation of the ADC in tumor tissue.[6][7]

Q3: Is there a trade-off between longer PEG linker length and ADC potency?

Yes, a potential trade-off can exist. While longer PEG linkers often enhance the pharmacokinetic properties and in vivo efficacy of an ADC, they may sometimes lead to a decrease in in vitro cytotoxicity.[1][2][6] This can be due to steric hindrance, where the longer PEG chain may interfere with the binding of the ADC to its target antigen on the cancer cell or hinder the internalization process. However, the improved PK profile often compensates for this, leading to better overall anti-tumor activity in vivo.[9]

Q4: Is there an "optimal" PEG linker length for all ADCs?

No, the optimal PEG linker length is not universal. It is highly dependent on the specific characteristics of the ADC components, including:

  • The hydrophobicity of the payload.[2]

  • The nature of the antibody.

  • The specific target antigen and its density.[2][6]

Therefore, the ideal PEG linker length must be determined empirically for each ADC construct through systematic evaluation.[2] Some studies suggest that beyond a certain length, the benefits to pharmacokinetics may plateau. For example, one study found that a PEG8 side chain was the minimum length to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not providing a significant further advantage in that specific context.[6]

Troubleshooting Guide

Issue 1: My ADC with a hydrophobic payload shows rapid clearance and poor in vivo efficacy.

  • Possible Cause: The hydrophobicity of the payload is likely causing the ADC to aggregate and be rapidly cleared from circulation.[2][3]

  • Troubleshooting Steps:

    • Incorporate a PEG Linker: If not already present, introduce a hydrophilic PEG linker between the antibody and the payload. This is a well-established strategy to counteract the negative effects of hydrophobic drugs.[1][2][5]

    • Increase PEG Linker Length: If a short PEG linker is already in use, consider synthesizing variants with longer PEG chains (e.g., PEG8, PEG12, PEG24).[3][7] This will increase the hydrophilicity and hydrodynamic size of the ADC, which generally leads to reduced clearance and a longer half-life.[6][8]

    • Evaluate Different Linker Architectures: Consider branched or multi-arm PEG linkers, which can be more effective at shielding the hydrophobic payload and may allow for higher drug loading without aggregation.[5][10]

Issue 2: Increasing the PEG linker length in my ADC improves its PK profile, but the in vitro cytotoxicity has decreased.

  • Possible Cause: The longer PEG chain may be causing steric hindrance, slightly impairing the ADC's ability to bind to its target or be internalized by the tumor cell.[1]

  • Troubleshooting Steps:

    • Systematic Evaluation of Intermediate Lengths: Synthesize and test ADCs with a range of intermediate PEG linker lengths. The goal is to find a balance that provides a significant PK improvement without a drastic loss of in vitro potency.

    • Focus on In Vivo Efficacy: Remember that in vitro cytotoxicity does not always perfectly correlate with in vivo anti-tumor activity. The improved pharmacokinetic properties conferred by the longer PEG linker often lead to enhanced in vivo efficacy due to prolonged circulation and increased tumor accumulation.[1] Prioritize in vivo studies to determine the true therapeutic potential.

    • Consider Linker Chemistry: The attachment chemistry and the specific type of cleavable or non-cleavable linker can also influence payload release and overall efficacy.[11] It may be beneficial to explore different linker types in conjunction with varying PEG lengths.

Data at a Glance: Impact of PEG Linker Length on ADC Pharmacokinetics

Table 1: Comparative Pharmacokinetic Parameters of ADCs with Different PEG Linker Lengths

PEG Linker LengthClearance Rate (mL/day/kg)Plasma Half-Life (t½, hours)Exposure (AUC, µg·h/mL)In Vivo Efficacy (Tumor Growth Inhibition %)Reference
No PEGHighShortLowLow[7]
PEG2Lower than no PEGLonger than no PEGHigher than no PEG~35-45%[7]
PEG4Similar to PEG2Similar to PEG2Similar to PEG2~35-45%[7]
PEG8Significantly LowerSignificantly LongerSignificantly Higher~75-85%[7][8]
PEG12Similar to PEG8Similar to PEG8Similar to PEG8~75-85%[7]
PEG24Similar to PEG8Similar to PEG8Similar to PEG8~75-85%[3][7]

Note: The values presented are generalized from multiple studies and are intended for comparative purposes. Actual results will vary depending on the specific ADC and experimental model.

Table 2: Effect of PEGylation on the Half-Life of an Affibody-Based Drug Conjugate

ConjugatePEG Chain Molecular WeightHalf-Life (minutes)Fold Extension vs. No PEGReference
HM (No PEG)0 kDa19.61.0x[9]
HP4KM4 kDa49.22.5x[9]
HP10KM10 kDa219.011.2x[9]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure to evaluate the clearance and half-life of an ADC with varying PEG linker lengths.

  • Materials:

    • Female BALB/c mice or Sprague-Dawley rats (6-8 weeks old)

    • ADC solutions with different PEG linker lengths in a sterile, biocompatible buffer

    • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

    • ELISA or LC-MS/MS for ADC quantification

  • Procedure:

    • Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 3-5 mg/kg) to cohorts of animals (n=3-5 per group).[1][8]

    • Blood Sampling: Collect blood samples at multiple time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks).

    • Plasma Preparation: Process the blood samples to isolate plasma.

    • ADC Quantification: Measure the concentration of the ADC in the plasma samples using a validated ELISA or LC-MS/MS method.

    • Data Analysis: Plot the plasma concentration of the ADC versus time. Use pharmacokinetic modeling software (e.g., two-compartment model) to calculate key parameters such as clearance, volume of distribution, and plasma half-life.[8]

Visualizations

ADC_Pharmacokinetics_Workflow Workflow for Assessing PEG Linker Impact on ADC PK cluster_synthesis ADC Synthesis cluster_invivo In Vivo Pharmacokinetic Study cluster_analysis Data Analysis cluster_outcome Outcome Assessment ADC_NoPEG ADC with No PEG Dosing IV Dosing in Rodents ADC_NoPEG->Dosing ADC_ShortPEG ADC with Short PEG (e.g., PEG4) ADC_ShortPEG->Dosing ADC_LongPEG ADC with Long PEG (e.g., PEG12) ADC_LongPEG->Dosing Sampling Serial Blood Sampling Dosing->Sampling Quantification Quantify Plasma ADC Concentration (ELISA / LC-MS/MS) Sampling->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Parameter_Comparison Compare PK Parameters (Clearance, Half-life, AUC) PK_Modeling->Parameter_Comparison Optimal_Linker Identify Optimal PEG Linker Length Parameter_Comparison->Optimal_Linker

Caption: Experimental workflow for evaluating the impact of PEG linker length on ADC pharmacokinetics.

PEG_Linker_Effect_Logic Impact of Increasing PEG Linker Length on ADC Properties cluster_cause Cause cluster_physicochemical Physicochemical Changes cluster_pk Pharmacokinetic Consequences cluster_therapeutic Therapeutic Outcome Increase_PEG Increase PEG Linker Length Hydrophilicity Increased Hydrophilicity Increase_PEG->Hydrophilicity Hydrodynamic_Radius Increased Hydrodynamic Radius Increase_PEG->Hydrodynamic_Radius Aggregation Decreased Aggregation Hydrophilicity->Aggregation Clearance Decreased Clearance Hydrodynamic_Radius->Clearance Aggregation->Clearance HalfLife Increased Half-Life (t½) Clearance->HalfLife AUC Increased Exposure (AUC) Clearance->AUC HalfLife->AUC Efficacy Improved In Vivo Efficacy AUC->Efficacy

References

Technical Support Center: Reducing Steric Hindrance in Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for antibody conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to steric hindrance during the conjugation process. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of antibody conjugation?

A2: Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction or interaction.[1] In antibody conjugation, this can occur when the bulky nature of the antibody, the molecule to be conjugated (e.g., a drug, fluorophore, or linker), or both, prevents their reactive groups from coming into close enough proximity to form a covalent bond.[1][2] This can be caused by the molecule to be attached physically blocking the reactive sites on the antibody, or by the antibody's own structure shielding the target functional groups.[1] Ultimately, steric hindrance can lead to lower conjugation efficiency and reduced biological activity of the final conjugate.[1]

Q2: How can I determine if a target residue on my antibody is accessible for conjugation?

A: Several methods can be used to assess the accessibility of a target residue:

  • Computational Modeling: Protein structure prediction tools can be used to predict which residues are on the surface of the antibody and therefore more likely to be accessible for conjugation.[2]

  • Site-Directed Mutagenesis: Introducing a reactive residue, such as cysteine, at the desired location and then testing for conjugation can confirm its accessibility.[2]

  • Mass Spectrometry: This technique can provide information about the surface topology of an antibody, helping to identify accessible regions.[2]

Q3: What role do linkers and spacers play in overcoming steric hindrance?

A: Linkers and spacers are chemical structures that connect the antibody to the molecule of interest and are crucial for mitigating steric hindrance.[2] They achieve this by:

  • Increasing Distance: A longer linker arm can extend the reactive group away from the antibody's surface, allowing it to access sterically hindered sites.[2]

  • Providing Flexibility: Flexible linkers, such as those containing polyethylene (B3416737) glycol (PEG) or glycine-serine repeats, can adopt various conformations to navigate around bulky protein domains.[2]

  • Improving Solubility: Hydrophilic linkers can help prevent the aggregation of the final conjugate, which can be a problem when working with hydrophobic molecules.[3]

Q4: How does the length of a PEG linker affect steric hindrance and conjugation efficiency?

A: The length of a PEG linker is a critical factor. A linker that is too short may not provide enough separation between the antibody and the payload, leading to a steric clash.[1] Conversely, a very long PEG chain can wrap around the biomolecule, potentially blocking active sites.[1] The optimal PEG length needs to be determined empirically for each specific antibody-payload combination to achieve a balance between overcoming steric hindrance and maintaining the biological function of the conjugate.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during antibody conjugation experiments that may be related to steric hindrance.

Problem Possible Cause Recommended Solution
Low or No Conjugation Yield Inaccessible Reactive Site: The target amino acid (e.g., lysine (B10760008), cysteine) is buried within the antibody's three-dimensional structure.[2]Introduce a Spacer Arm: Use a crosslinker with a longer, more flexible spacer arm, like a PEG-based linker, to increase the reach of the reactive group.[2] Site-Directed Mutagenesis: If the antibody's function will not be compromised, mutate a non-essential, surface-exposed amino acid to a reactive one, such as cysteine.[2][]
Steric Clash Between Bulky Conjugation Partners: Both the antibody and the molecule to be conjugated are large, preventing their reactive groups from approaching each other.[2]Optimize Linker Length: Experiment with a range of linker lengths to find the optimal distance for efficient conjugation.[2] Use Smaller Labeling Reagents: If possible, choose smaller, less bulky tags or labels.[2]
Reduced Antibody-Antigen Binding Conjugation at or near the Antigen-Binding Site: The conjugation process has modified amino acids within the complementarity-determining regions (CDRs).Site-Specific Conjugation: Employ site-specific conjugation methods to direct the conjugation to regions of the antibody away from the antigen-binding site, such as the Fc region or engineered cysteine residues.[][5][] Use a Linker: A linker can create distance between the conjugated molecule and the antibody, potentially reducing interference with antigen binding.
Incomplete Conjugation Insufficient Reagent Concentration: The concentration of the labeling reagent is too low to drive the reaction to completion.Increase Reagent Concentration: Titrate the concentration of the labeling reagent to find the optimal molar excess. However, be aware that excessive amounts can lead to non-specific modifications and aggregation.
Suboptimal Reaction Conditions: The pH, temperature, or incubation time of the reaction is not ideal for the chosen chemistry.Optimize Reaction Conditions: Systematically vary the pH, temperature, and reaction time to determine the optimal conditions for your specific antibody and label. For example, maleimide (B117702) chemistry with cysteine residues is typically performed at a pH of 6.5-7.5.[1]
Precipitation of the Modified Antibody Over-modification: Excessive conjugation at accessible sites can alter the isoelectric properties of the antibody, leading to aggregation and precipitation.[2]Reduce Molar Excess of Reagent: Lower the molar ratio of the labeling reagent to the antibody to control the degree of labeling. Purification: Immediately after conjugation, purify the antibody conjugate using size-exclusion or ion-exchange chromatography to remove aggregates.

Data Presentation

Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)

The length of the PEG spacer can significantly influence the outcome of a conjugation reaction. The following table summarizes representative data on how PEG length can affect the average Drug-to-Antibody Ratio (DAR) of an antibody-drug conjugate (ADC).

PEG Spacer LengthAverage DARReference
PEG42.5[1]
PEG83.1[1]
PEG123.8[1]
PEG244.2[1]

Note: This data is illustrative and the optimal PEG length will vary depending on the specific antibody, drug, and linker chemistry used.

Experimental Protocols

Protocol 1: Site-Specific Antibody Conjugation via Engineered Cysteine

This protocol describes a general method for site-specific conjugation to an antibody with an engineered cysteine residue using maleimide chemistry.

1. Antibody Preparation and Reduction:

  • If the engineered cysteine is present as a disulfide bond, the antibody must first be reduced.

  • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2).

  • Add a 10-fold molar excess of a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine).

  • Incubate at room temperature for 30-60 minutes.

  • Remove the excess reducing agent using a desalting column.

2. Conjugation Reaction:

  • Immediately after desalting, add the maleimide-functionalized molecule (e.g., drug-linker) to the reduced antibody. A 5 to 20-fold molar excess of the maleimide compound is typically used.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

3. Quenching the Reaction:

  • To stop the reaction and cap any unreacted maleimides, add a thiol-containing reagent like N-acetyl-cysteine or cysteine to a final concentration of 1-2 mM.

  • Incubate for 15-30 minutes at room temperature.

4. Purification:

  • Purify the antibody conjugate to remove unreacted drug-linker and quenching reagent. This is typically done using size-exclusion chromatography (SEC) or dialysis.

5. Characterization:

  • Characterize the conjugate to determine the DAR and confirm the integrity of the antibody. Techniques such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE can be used.[]

Protocol 2: Non-Specific Antibody Conjugation via Lysine Residues using NHS Ester Chemistry

This protocol outlines a general procedure for conjugating a molecule to an antibody via its lysine residues using an NHS-ester functionalized linker.

1. Antibody Preparation:

  • Buffer exchange the antibody into an amine-free buffer, such as PBS, at a pH of 7.2-8.0. The antibody concentration should typically be between 1-10 mg/mL.

2. Reagent Preparation:

  • Dissolve the NHS-ester functionalized molecule in a dry, aprotic solvent like DMSO or DMF immediately before use.

3. Conjugation Reaction:

  • Add the dissolved NHS-ester reagent to the antibody solution. A 10 to 20-fold molar excess is a common starting point, but this should be optimized.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

4. Quenching the Reaction (Optional):

  • The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes.

5. Purification:

  • Remove excess, unreacted reagent and byproducts by size-exclusion chromatography or dialysis.

6. Characterization:

  • Analyze the purified conjugate to determine the degree of labeling and confirm purity using methods like UV-Vis spectroscopy and SDS-PAGE.

Visualizations

experimental_workflow cluster_prep Antibody Preparation cluster_reagent Reagent Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Ab Antibody Solution Buffer_Exchange Buffer Exchange (Amine-free buffer, pH 7.2-8.0) Ab->Buffer_Exchange Mix Mix Antibody and Reagent Buffer_Exchange->Mix NHS_Ester NHS-Ester Reagent Dissolve Dissolve in DMSO/DMF NHS_Ester->Dissolve Dissolve->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify Conjugate (SEC or Dialysis) Quench->Purify Characterize Characterize (UV-Vis, SDS-PAGE) Purify->Characterize troubleshooting_logic Start Low Conjugation Efficiency Check_Accessibility Is the target residue accessible? Start->Check_Accessibility Check_Linker Is the linker long/flexible enough? Check_Accessibility->Check_Linker Yes Solution_Mutagenesis Site-Directed Mutagenesis to introduce reactive residue Check_Accessibility->Solution_Mutagenesis No Check_Conditions Are reaction conditions optimal? Check_Linker->Check_Conditions Yes Solution_LongerLinker Use a longer/flexible linker (e.g., PEG) Check_Linker->Solution_LongerLinker No Solution_OptimizeConditions Optimize pH, temperature, and time Check_Conditions->Solution_OptimizeConditions No Success Improved Conjugation Check_Conditions->Success Yes Solution_Mutagenesis->Success Solution_LongerLinker->Success Solution_OptimizeConditions->Success

References

Technical Support Center: ADC Production & DAR Consistency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) production. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent Drug-to-Antibody Ratios (DAR) in their experiments. A consistent DAR is crucial as it directly impacts the ADC's efficacy, toxicity, and pharmacokinetic profile.[1]

Section 1: Troubleshooting the Conjugation Reaction

The conjugation step is the most critical phase for controlling the final DAR. Variability at this stage is a common source of inconsistency between batches.

FAQ 1: We are observing significant batch-to-batch variability in our average DAR. What are the primary causes?

Batch-to-batch variability in DAR often stems from minor deviations in reaction parameters. The conjugation process is highly sensitive to the conditions used.[2] Key factors include the molar ratio of the linker-payload to the antibody, reaction time, temperature, pH, and the concentration of co-solvents like DMSO.[1][3] Inconsistent antibody reduction (for cysteine-based conjugation) can also lead to a mixture of antibody species with varying numbers of available thiol groups for conjugation.[3]

Troubleshooting Steps:

  • Standardize Reagent Preparation: Ensure linker-payload solutions are prepared fresh and accurately quantified. Hydrophobic payloads can be difficult to dissolve, leading to inaccurate concentrations.[3]

  • Control Reduction Conditions: For cysteine conjugation, precisely control the concentration of the reducing agent (e.g., TCEP), temperature, and incubation time to ensure consistent partial reduction of interchain disulfide bonds.[3][4]

  • Optimize & Control Reaction Parameters: Tightly control pH, temperature, and reaction time. Even small fluctuations can alter conjugation efficiency.

  • Monitor Co-Solvent Concentration: If using an organic co-solvent like DMSO to dissolve the linker-payload, ensure the final concentration in the reaction mixture is consistent and low (typically <10%) to prevent antibody denaturation.[3]

Data Presentation 1: Impact of Key Reaction Parameters on DAR

The following table summarizes critical parameters in a typical cysteine-based conjugation and their potential impact on the final DAR.

ParameterRecommended ControlPotential Impact of Deviation
Linker-Payload Molar Ratio 1.5 to 2-fold molar excess over available thiols[3]High: Increased DAR, potential for aggregation. Low: Incomplete conjugation, lower DAR.
Reducing Agent (TCEP) Molar Excess Calculated based on target DAR (e.g., 5-fold for DAR 4)[3]High: Over-reduction, leading to antibody fragmentation. Low: Insufficient thiols, lower DAR.
Reaction Temperature Room Temperature or 4°C[3]High: May increase reaction rate but also risk of degradation/aggregation. Low: Slower reaction, may be incomplete.
Reaction pH 6.5 - 7.5 for thiol-maleimide chemistry[5]High/Low: Can affect the reactivity of thiol and maleimide (B117702) groups and antibody stability.
Reaction Time 1-2 hours[3]Too Long: Risk of ADC degradation or maleimide hydrolysis. Too Short: Incomplete reaction.
Co-Solvent (e.g., DMSO) % < 10% v/v[3]High: Can lead to antibody denaturation and aggregation.
Visualization 1: General Workflow for Cysteine-Based ADC Conjugation

The following diagram illustrates a typical experimental workflow for producing a cysteine-linked ADC, highlighting the critical control points for ensuring DAR consistency.

ADC_Conjugation_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Purification & Analysis mAb_Prep Antibody Preparation (Buffer Exchange) Reduction Partial Reduction (e.g., with TCEP) mAb_Prep->Reduction Control mAb conc. Linker_Prep Linker-Payload Dissolution (in DMSO) Conjugation Conjugation Reaction Linker_Prep->Conjugation Control Molar Ratio, DMSO % Reduction->Conjugation Control TCEP conc., Temp, Time Quenching Quenching (e.g., with N-acetylcysteine) Conjugation->Quenching Control Time, Temp Purification Purification (e.g., SEC or HIC) Quenching->Purification Remove excess reagents DAR_Analysis DAR Analysis (HIC-HPLC, MS) Purification->DAR_Analysis Isolate ADC species

Caption: Workflow for Cysteine-Based ADC Conjugation.
Experimental Protocol 1: General Methodology for Cysteine-Based Conjugation

This protocol provides a general outline for a lab-scale conjugation targeting a DAR of ~4.

  • Antibody Preparation: Start with a purified monoclonal antibody (mAb) solution at 5-10 mg/mL. If necessary, perform a buffer exchange into a suitable reaction buffer (e.g., PBS, pH 7.2).

  • Antibody Reduction: Add a calculated amount of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) solution to the mAb solution to achieve the desired molar excess for partial reduction (e.g., a 5-fold molar excess for a target DAR of 4).[3] Incubate at room temperature (20-25°C) for 1-2 hours.[3]

  • Linker-Payload Preparation: Dissolve the maleimide-activated linker-payload in a minimal amount of DMSO.[3]

  • Conjugation: Slowly add the dissolved linker-payload to the reduced antibody solution. A typical molar excess of the linker-payload is 1.5 to 2-fold over the number of available thiols.[3] Incubate the reaction at room temperature for 1-2 hours, protected from light.[3]

  • Quenching: Add a 5 to 10-fold molar excess of a quenching agent like N-acetylcysteine (relative to the linker) to react with any unreacted maleimide groups.[3] Incubate for 20-30 minutes at room temperature.[3]

  • Purification: Purify the resulting ADC mixture using a method such as Size Exclusion Chromatography (SEC) to remove excess linker-payload, quenching agent, and potential aggregates.[3][]

Section 2: Purification and Analytical Troubleshooting

Post-conjugation processing and analysis are critical for isolating the desired ADC species and accurately characterizing the DAR.

FAQ 2: Our initial DAR is on target, but it decreases after purification or during storage. What could be the cause?

A decrease in DAR post-conjugation often points to instability in the linker chemistry, particularly with thiol-maleimide linkages. This linkage can undergo a retro-Michael reaction, reversing the conjugation and leading to premature payload release.[7] This instability can be exacerbated by certain buffer conditions or the presence of other thiol-containing species.

Troubleshooting Steps:

  • Linker Chemistry: Consider using linker technologies designed for greater stability. Strategies include promoting post-conjugation hydrolysis of the maleimide ring, which makes it resistant to cleavage.[7] This can be accelerated by incorporating electron-withdrawing groups or basic amino groups into the maleimide structure.[7]

  • Purification Method: Hydrophobic Interaction Chromatography (HIC) is a powerful technique for separating ADC species with different DARs.[3][] However, ensure the mobile phase conditions are optimized to prevent ADC degradation.

  • Storage Conditions: Store the purified ADC in an optimized buffer formulation at the recommended temperature (typically 2-8°C) to minimize degradation and deconjugation.

Visualization 2: Troubleshooting Logic for Decreasing DAR

This diagram outlines a decision-making process for diagnosing the root cause of DAR instability.

DAR_Decrease_Troubleshooting Start Problem: DAR Decreases Post-Conjugation CheckLinker Is a standard maleimide linker being used? Start->CheckLinker CheckStorage Are storage conditions (buffer, temp) optimal? CheckLinker->CheckStorage No CauseRetroMichael Root Cause: Retro-Michael Reaction (Linker Instability) CheckLinker->CauseRetroMichael Yes CheckPurification Is purification method (e.g., HIC) too harsh? CheckStorage->CheckPurification Yes CauseDegradation Root Cause: ADC Degradation CheckStorage->CauseDegradation No CheckPurification->Start Yes, Re-evaluate CheckPurification->CauseDegradation No SolutionLinker Solution: Use stabilized maleimide or induce hydrolysis post-conjugation. CauseRetroMichael->SolutionLinker SolutionStorage Solution: Re-evaluate formulation buffer and storage temperature. CauseDegradation->SolutionStorage SolutionPurify Solution: Optimize HIC gradient, salt concentration, or pH. CauseDegradation->SolutionPurify

Caption: Troubleshooting Logic for DAR Decrease Post-Purification.
FAQ 3: What are the most reliable analytical methods for determining DAR?

Several methods are used to determine DAR, each with its own advantages and limitations. Using orthogonal methods is a best practice to ensure data accuracy.[8]

  • Hydrophobic Interaction Chromatography (HIC): This is considered the gold standard for determining DAR and drug-load distribution for cysteine-linked ADCs.[9][10] As more hydrophobic drug molecules are conjugated, the ADC is retained longer on the column, allowing for the separation of species with different DARs (e.g., DAR0, DAR2, DAR4).[][11]

  • Reversed-Phase Liquid Chromatography (RP-LC): Often coupled with mass spectrometry (MS), RP-LC can be used to analyze the conjugated light and heavy chains after reducing the ADC.[9][12] This provides detailed information but requires denaturing conditions, which may not be suitable for all ADCs.[9]

  • Mass Spectrometry (MS): Intact MS analysis, often using native conditions, can quickly determine the mass of different ADC species and thus the DAR.[9] However, ionization efficiencies can vary between species with different DARs, potentially skewing the calculated average.[9]

  • UV-Vis Spectrophotometry: A simple and quick method, but it only provides an average DAR and can be inaccurate if free drug is present in the sample.[13][14] It does not give information on the distribution of different DAR species.[14]

Data Presentation 2: Comparison of Common DAR Analytical Methods
MethodPrincipleInformation ProvidedProsCons
HIC-HPLC Separation by hydrophobicityAverage DAR, Drug Load Distribution"Gold standard" for Cys-ADCs[9], non-denaturing conditions.Lower resolution for high DAR species[9]; not ideal for Lys-ADCs.[10]
LC-MS (Reduced) Separation of reduced chains by hydrophobicity, mass detectionAverage DAR, chain-specific drug loadHigh resolution and mass accuracy.Denaturing; requires reduction step.
Native MS Mass determination of intact ADCAverage DAR, Drug Load DistributionFast; analyzes intact ADC.Ionization efficiency can vary with DAR, potentially skewing results.[9]
UV-Vis Absorbance of antibody & payloadAverage DAR onlyQuick and simple.Low accuracy; no distribution data; susceptible to interference from free drug.[13][14]
Experimental Protocol 2: General Methodology for HIC-HPLC DAR Analysis

This protocol provides a general outline for analyzing a cysteine-linked ADC.

  • System & Column: Use an HPLC system with a UV detector (280 nm) and a HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7).[5]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, 10% Isopropanol, pH 7).[5]

  • Sample Preparation: Dilute the purified ADC sample to approximately 1 mg/mL in Mobile Phase A.[3]

  • Equilibration: Equilibrate the column with 100% Mobile Phase A until a stable baseline is achieved.[3]

  • Injection: Inject 20-50 µL of the prepared ADC sample.[3]

  • Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes to elute the ADC species.[3] Unconjugated antibody (DAR0) will elute first, followed by species with increasing DARs (DAR2, DAR4, etc.).

  • Data Analysis: Integrate the peak areas for each species. Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of DARn), where 'n' is the number of drugs for that species.

References

Validation & Comparative

A Comparative Analysis of Cleavable DBCO-PEG3-acetic-EVCit-PAB Linkers and Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, balancing efficacy and toxicity. This guide provides an objective comparison between the enzymatically cleavable DBCO-PEG3-acetic-EVCit-PAB linker and non-cleavable linkers, supported by experimental data and detailed methodologies.

The linker component of an ADC is pivotal, ensuring stability in systemic circulation and enabling the controlled release of the cytotoxic payload at the tumor site. The DBCO-PEG3-acetic-EVCit-PAB represents a sophisticated cleavable linker system, designed for site-specific conjugation and targeted payload release. In contrast, non-cleavable linkers offer a different paradigm of drug release, predicated on the complete degradation of the antibody.

At a Glance: Key Differences

FeatureDBCO-PEG3-acetic-EVCit-PAB (Cleavable)Non-Cleavable Linkers (e.g., SMCC)
Mechanism of Release Enzymatic cleavage of the EVCit peptide by lysosomal proteases (e.g., Cathepsin B).[1][]Proteolytic degradation of the entire antibody backbone in the lysosome.[3][4]
Released Payload Unmodified, fully active cytotoxic drug.[1]Cytotoxic drug attached to the linker and an amino acid residue.[3]
Plasma Stability Generally lower, with some susceptibility to premature cleavage by extracellular proteases.[5][6]Generally higher, leading to a more stable ADC in circulation.[3][6]
Bystander Effect High, due to the release of a membrane-permeable, unmodified payload.[7]Low to negligible, as the released payload-amino acid adduct is typically charged and less membrane-permeable.[4][7]
Off-Target Toxicity Higher potential due to premature payload release and bystander effect.[8]Lower potential due to higher stability and a limited bystander effect.[4]
Efficacy in Heterogeneous Tumors Potentially more effective due to the bystander effect, which can eliminate adjacent antigen-negative tumor cells.[7]Less effective as the cytotoxic effect is confined to antigen-positive cells.

Mechanism of Action and Payload Release

The distinct mechanisms of DBCO-PEG3-acetic-EVCit-PAB and non-cleavable linkers are central to their performance characteristics.

The DBCO-PEG3-acetic-EVCit-PAB linker facilitates a multi-step, targeted drug release process. The Dibenzocyclooctyne (DBCO) group allows for a precise, copper-free "click" reaction to an azide-modified antibody. The Polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. Upon internalization of the ADC into a cancer cell, it is trafficked to the lysosome. The acidic environment and the presence of overexpressed proteases, such as Cathepsin B, lead to the cleavage of the glutamic acid-valine-citrulline (EVCit) peptide sequence. This initiates the self-immolation of the p-aminobenzylcarbamate (PAB) spacer, releasing the cytotoxic payload in its unaltered, fully potent form.

cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC_Circulation Intact ADC in Circulation (Linker Stable) ADC_Binding ADC Binds to Target Antigen ADC_Circulation->ADC_Binding Endocytosis Receptor-Mediated Endocytosis ADC_Binding->Endocytosis Lysosome ADC Trafficked to Lysosome (pH ~4.8) Endocytosis->Lysosome Cleavage Cathepsin B Cleaves EVCit Linker Lysosome->Cleavage Release Self-Immolation of PAB & Payload Release Cleavage->Release Effect Payload Induces Apoptosis Release->Effect Bystander Released Payload Diffuses to Neighboring Cells (Bystander Effect) Release->Bystander

Mechanism of a cleavable linker ADC.

Non-cleavable linkers, on the other hand, do not have a specific trigger for payload release. The ADC must be internalized and the entire antibody degraded by lysosomal proteases to release the payload, which remains covalently attached to the linker and a single amino acid residue from the antibody. This complex is generally less membrane-permeable, limiting its ability to diffuse out of the cell and affect neighboring cells.

cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC_Circulation Intact ADC in Circulation (Highly Stable) ADC_Binding ADC Binds to Target Antigen ADC_Circulation->ADC_Binding Endocytosis Receptor-Mediated Endocytosis ADC_Binding->Endocytosis Lysosome ADC Trafficked to Lysosome Endocytosis->Lysosome Degradation Complete Antibody Degradation Lysosome->Degradation Release Release of Amino Acid- Linker-Payload Adduct Degradation->Release Effect Adduct Induces Apoptosis Release->Effect

Mechanism of a non-cleavable linker ADC.

Quantitative Data Summary

The following tables summarize experimental data comparing the performance of ADCs with cleavable Val-Cit linkers (a close analogue to EVCit) and non-cleavable linkers.

In Vitro Cytotoxicity
ADC Linker TypeCell LineIC50 (pmol/L)Reference
Val-Cit (Cleavable)HER2+14.3[9]
Non-cleavable (Kadcyla)HER2+33[9]
Sulfatase-cleavableHER2+61 - 111[9]
Val-Ala (Cleavable)HER2+92[9]
Non-cleavableHER2+609[9]
In Vivo Efficacy
ADC Linker TypeTumor ModelDosageTumor Growth InhibitionReference
β-galactosidase-cleavableXenograft1 mg/kg57-58% reduction[9]
Non-cleavable (Kadcyla)Xenograft1 mg/kgNot statistically significant[9]
Val-Cit / Val-Ala (Cleavable)F16-murine sarcoma7 mg/kgHighly active[10]
Non-cleavableF16-murine sarcoma7 mg/kgNot active[10]
Plasma Stability
ADC Linker TypeSpeciesStability MetricFindingReference
mc-vc-PAB-MMAE (Cleavable)Human, Monkey% MMAE release<1% after 6 days[6]
mc-vc-PAB-MMAE (Cleavable)Mouse% MMAE release~25% after 6 days[6]
Cys-linker-MMAE (Non-cleavable)Human% MMAE release<0.01% after 7 days[6]
Sulfatase-cleavableMousePlasma stability>7 days[9]
Val-Cit / Val-AlaMouseHydrolysisWithin 1 hour[9]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of an ADC.

  • Cell Seeding: Seed target cancer cells (e.g., HER2-positive SK-BR-3) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the test ADCs (e.g., one with a DBCO-PEG3-acetic-EVCit-PAB linker and one with a non-cleavable linker) and a non-targeting isotype control ADC in cell culture medium. Remove the existing medium from the cells and add the ADC dilutions. Incubate for 72-96 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and fit a dose-response curve to determine the IC50 value.

Start Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight Start->Incubate_Overnight Prepare_Dilutions Prepare Serial Dilutions of ADCs Incubate_Overnight->Prepare_Dilutions Treat_Cells Treat Cells with ADCs for 72-96h Prepare_Dilutions->Treat_Cells Add_MTT Add MTT Solution, Incubate 2-4h Treat_Cells->Add_MTT Solubilize Remove Medium, Add DMSO Add_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC50 Values Read_Absorbance->Analyze

Workflow for an in vitro cytotoxicity assay.
In Vivo Tumor Growth Inhibition Study

This experiment evaluates the anti-tumor efficacy of ADCs in a xenograft mouse model.

  • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., NCI-N87 gastric cancer cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly.

  • Dosing: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC with cleavable linker, ADC with non-cleavable linker). Administer the treatments intravenously at a specified dose and schedule.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Statistically analyze the differences in tumor growth between the groups.

Plasma Stability Assay

This protocol assesses the stability of an ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) over time.[11]

  • ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma from the desired species (e.g., human, mouse). Prepare a control sample in PBS. Incubate all samples at 37°C.[11]

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours) and immediately freeze them at -80°C.[11]

  • Sample Analysis:

    • Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A beads).

    • Analyze the intact ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR indicates linker cleavage and payload loss.[11]

  • Data Analysis: Plot the average DAR against time to determine the stability profile and calculate the half-life of the ADC in plasma.

Conclusion

The decision between a cleavable linker like DBCO-PEG3-acetic-EVCit-PAB and a non-cleavable linker is a strategic one, with significant implications for an ADC's therapeutic performance.

DBCO-PEG3-acetic-EVCit-PAB and related cleavable linkers offer the advantage of releasing an unmodified, potent payload, which can induce a bystander effect, making them particularly suitable for treating heterogeneous tumors. However, this comes with a potential trade-off of lower plasma stability and a higher risk of off-target toxicity.

Non-cleavable linkers provide enhanced plasma stability, which can translate to a wider therapeutic window and a more favorable safety profile.[3][4] The localized cytotoxic effect, due to the release of a less permeable payload-adduct, makes them a strong choice for homogeneous tumors with high antigen expression.

Ultimately, the optimal linker strategy is context-dependent, relying on the specific antigen target, the characteristics of the tumor microenvironment, the nature of the payload, and the desired balance between potent efficacy and safety. A thorough evaluation using the experimental protocols outlined in this guide is essential for the rational design and selection of the most effective ADC for a given therapeutic application.

References

The Influence of PEG Spacer Length on Antibody-Drug Conjugate Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving optimal therapeutic outcomes. The linker, which connects the antibody to the cytotoxic payload, plays a critical role in the overall performance of an ADC. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) spacers have gained significant attention for their ability to modulate the physicochemical and pharmacological properties of these complex biotherapeutics. This guide provides a comparative analysis of different PEG spacer lengths in ADC linkers, supported by experimental data, to inform the development of next-generation ADCs.

The inclusion of a PEG spacer in an ADC linker can profoundly impact its solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy and safety profile.[1] Hydrophobic payloads can often lead to ADC aggregation and rapid clearance from circulation. The incorporation of hydrophilic PEG spacers can mitigate these issues, allowing for higher drug-to-antibody ratios (DARs) without compromising the desirable properties of the ADC.[1][2] However, the length of the PEG chain is a critical design parameter that must be carefully optimized, as it presents a trade-off between enhanced pharmacokinetics and potentially reduced in vitro potency.[1][2]

Comparative Analysis of PEG Spacer Lengths

The selection of an optimal PEG spacer length is often specific to the antibody, payload, and target antigen.[3] Nevertheless, general trends can be observed across various preclinical studies. Longer PEG linkers generally lead to improved pharmacokinetic profiles and enhanced in vivo efficacy, particularly for ADCs with hydrophobic payloads.[1][2] This is attributed to an increased hydrodynamic radius, which reduces renal clearance and extends plasma half-life.[2] Conversely, shorter PEG linkers may be advantageous for ADC stability and in some cases, may lead to higher in vitro cytotoxicity.[1][4]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the impact of different PEG spacer lengths on key ADC performance metrics. It is important to note that the data is compiled from studies using different ADC components and experimental models, which may influence the results.[2]

PEG Spacer LengthDrug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Growth Inhibition)Pharmacokinetics (Half-life)Reference
No PEG ~3.5BaselineBaselineBaseline[5][6]
PEG4 Similar to no PEGGenerally maintained or slightly decreasedImprovedModerately increased[4]
PEG8 Optimal for some constructsMaintained or slightly decreasedSignificantly improvedSignificantly increased[4][7][8]
PEG12 MaintainedMay start to decreaseSignificantly improvedSignificantly increased[2][4]
PEG24 MaintainedCan be significantly decreasedImproved, but may plateauSubstantially increased[1][2][3]
4 kDa Not specified4.5-fold reduction vs. no PEGImproved2.5-fold increase vs. no PEG[5][6][9]
10 kDa Not specified22-fold reduction vs. no PEGMost ideal therapeutic ability in the studied model11.2-fold increase vs. no PEG[5][6][9]

Table 1: Impact of PEG Linker Length on ADC Performance Metrics. This table illustrates that while longer PEG chains can sometimes lead to a decrease in in vitro cytotoxicity, they generally result in significantly improved pharmacokinetic profiles and enhanced in vivo anti-tumor efficacy.[1][5][6]

PEG Linker CategoryGeneral Trends
Short (e.g., PEG2, PEG4) May provide optimal DAR in some cases and maintain in vitro potency.[4] Can be effective at reducing aggregation.[4]
Intermediate (e.g., PEG8, PEG12) Often represents a balance between good pharmacokinetics and potent cytotoxicity.[2][7][8] A PEG8 side chain has been identified as a minimum length for achieving optimal slower clearance in some studies.[2]
Long (e.g., PEG24, 4kDa, 10kDa) Generally leads to the most significant improvements in pharmacokinetics and in vivo efficacy.[1][5][6] However, a more pronounced reduction in in vitro potency may be observed.[5][9][10]

Table 2: Qualitative Comparison of Different PEG Linker Length Categories. This table provides a summary of the general trends observed with varying PEG linker lengths.

Experimental Protocols

Detailed methodologies are crucial for the systematic evaluation of ADCs with different PEG spacer lengths. Below are representative protocols for key experiments.

ADC Synthesis and Characterization
  • Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.[1][10]

  • Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.[1][10]

  • Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.[1][10]

  • Purification: The resulting ADC is purified from unreacted linker and payload using methods like size-exclusion chromatography (SEC).[10]

  • Characterization: The drug-to-antibody ratio (DAR) is determined using techniques such as UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC). Purity and aggregation are assessed by SEC, and the identity and integrity are confirmed by mass spectrometry.[10]

In Vitro Cytotoxicity Assay
  • Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.[1]

  • Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with different PEG linker lengths.[1][11]

  • Incubation: The treated cells are incubated for a specified period (e.g., 72-96 hours).[1]

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).[1][10]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.[1]

Pharmacokinetic (PK) Study in Rodents
  • Animal Model: Healthy mice or rats are used for the study.[1][2]

  • Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.[1][2]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.[1][2]

  • Sample Processing: Plasma is isolated from the blood samples.[1][10]

  • Quantification: The concentration of the ADC in the plasma is quantified using an ELISA that detects the antibody portion of the conjugate.[1][10]

  • Data Analysis: Pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC) are determined using non-compartmental analysis.[10]

In Vivo Efficacy Study (Xenograft Model)
  • Animal Model: Immunocompromised mice are subcutaneously inoculated with human cancer cells.[10]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[10]

  • Treatment: Mice are randomized into treatment groups and administered with the ADCs with different PEG linkers, a vehicle control, or a control antibody.[10]

  • Tumor Measurement: Tumor volume is measured at regular intervals.

  • Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.[1]

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[1]

Visualizing ADC Structure and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Antibody Linker Cleavable/Non-cleavable PEG Spacer Antibody->Linker:f0 Conjugation Site Payload Cytotoxic Payload Linker:f1->Payload Attachment

Caption: General structure of an Antibody-Drug Conjugate with a PEGylated linker.

ADC_Workflow cluster_dev ADC Development and Evaluation Workflow A ADC Synthesis & Characterization (DAR) B In Vitro Cytotoxicity (IC50) A->B C Pharmacokinetics (PK) in Rodents A->C D In Vivo Efficacy (Xenograft Model) B->D C->D E Lead Candidate Selection D->E

Caption: A typical experimental workflow for the evaluation of ADCs.

Conclusion

The length of the PEG spacer is a critical determinant of an ADC's therapeutic index.[1] While shorter PEG linkers may favor stability and in vitro potency, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, especially for hydrophobic payloads.[1][2] The optimal PEG linker length is highly dependent on the specific ADC components and should be empirically determined through a systematic evaluation of a range of spacer lengths.[3] By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates for the treatment of cancer.

References

Assessing the In Vivo Stability of DBCO-PEG3-acetic-EVCit-PAB based ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly impacting both efficacy and safety. A well-designed ADC must feature a linker that remains stable in systemic circulation to prevent premature payload release and off-target toxicity, yet efficiently cleaves to liberate the cytotoxic agent within the target tumor cell. This guide provides an objective comparison of the in vivo stability of ADCs based on the DBCO-PEG3-acetic-EVCit-PAB linker technology against other common linker classes, supported by experimental data.

The DBCO-PEG3-acetic-EVCit-PAB Linker: A Profile

The DBCO-PEG3-acetic-EVCit-PAB linker is a sophisticated, cleavable linker system designed for modern ADCs. Its components are strategically chosen to optimize conjugation, stability, and payload release:

  • DBCO (Dibenzocyclooctyne): Enables a copper-free "click chemistry" conjugation to an azide-modified antibody via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This method offers high efficiency and specificity.

  • PEG3 (Polyethylene Glycol, 3 units): A short polyethylene (B3416737) glycol spacer that enhances the hydrophilicity of the linker-payload, which can improve the ADC's pharmacokinetic properties and reduce aggregation.

  • Acetic Acid: Provides a point of attachment for the cleavable peptide sequence.

  • EVCit (Glutamic acid-Valine-Citrulline): A tripeptide sequence that is recognized and cleaved by lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells. The inclusion of glutamic acid has been shown to significantly enhance the linker's stability in mouse plasma compared to the traditional Val-Cit linker.[1][2][3][4]

  • PAB (p-aminobenzylcarbamate): A self-immolative spacer that, following the cleavage of the EVCit sequence, spontaneously releases the unmodified payload.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Antibody Linker DBCO-PEG3-acetic-EVCit-PAB Linker Antibody->Linker DBCO-Azide (SPAAC) Payload Cytotoxic Payload Linker->Payload PAB

Figure 1: General structure of an ADC with a DBCO-PEG3-acetic-EVCit-PAB linker.

Comparative In Vivo Stability of ADC Linkers

The choice of linker technology profoundly influences an ADC's in vivo stability. Below is a comparison of the DBCO-PEG3-acetic-EVCit-PAB linker with other major classes of cleavable and non-cleavable linkers.

Linker TypeCleavage MechanismIn Vivo Stability CharacteristicsKey AdvantagesKey Disadvantages
DBCO-PEG3-acetic-EVCit-PAB Enzymatic (Cathepsin B)High: The EVCit sequence provides exceptional stability in mouse plasma by resisting cleavage by carboxylesterase Ces1c, which is a known issue for traditional VCit linkers.[2][3][4] This leads to a longer ADC half-life and greater therapeutic efficacy in preclinical mouse models.[2][4]High plasma stability, specific payload release in tumor cells, and hydrophilic PEG spacer improves pharmacokinetics.Efficacy can be dependent on the level of protease expression in the tumor.
Valine-Citrulline (VCit)-PAB Enzymatic (Cathepsin B)Moderate to Low in Rodents: While stable in human plasma, VCit linkers are susceptible to premature cleavage in mouse plasma by carboxylesterase Ces1c, leading to a shorter half-life and potentially confounding preclinical efficacy studies.[5]Well-established and widely used, with a known mechanism of action.Instability in mouse models can complicate preclinical development.[5]
Disulfide Linkers Reductive (Glutathione)Variable: Stability can be modulated by steric hindrance around the disulfide bond. Less hindered linkers can be unstable, while more hindered versions show improved stability.Leverages the high intracellular glutathione (B108866) concentration for payload release.Potential for premature payload release in the bloodstream due to interaction with circulating thiols.
Hydrazone Linkers pH-sensitive (Acidic)Variable: Designed to be stable at physiological pH and cleave in the acidic environment of endosomes/lysosomes. However, some hydrazone linkers have shown instability in circulation.Exploits the lower pH of the tumor microenvironment and intracellular compartments.Can be unstable in systemic circulation, leading to off-target toxicity.
Non-cleavable Linkers Proteolytic degradation of the antibodyHigh: Generally very stable in circulation as they require the degradation of the entire antibody backbone for payload release.[6][7][8]High plasma stability reduces the risk of off-target toxicity from premature payload release.[6]The released payload is attached to an amino acid residue, which may reduce its potency and limit the bystander effect.[9]

Quantitative Data Summary

LinkerADC ConstructAnimal ModelTime PointRemaining Intact ADC (%)Reference
EVCit-PAB anti-HER2-MMAFMouse (BALB/c)14 days~100%[2]
VCit-PAB anti-HER2-MMAFMouse (BALB/c)14 days< 5%[2]
SVCit-PAB anti-HER2-MMAFMouse (BALB/c)14 days~30%[2]

Signaling Pathways and Experimental Workflows

Mechanism of Payload Release for EVCit-PAB Linker

Payload_Release cluster_Cell Tumor Cell ADC_Internalized ADC Internalization (Endocytosis) Lysosome Lysosome ADC_Internalized->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB High Concentration in Lysosome Payload_Release Payload Release CathepsinB->Payload_Release Cleaves EVCit Linker

Figure 2: Mechanism of payload release for an EVCit-PAB based ADC.

Experimental Workflow for In Vivo Stability Assessment

Workflow Dosing Administer ADC to Animal Model (e.g., Mouse) Sampling Collect Blood Samples at Various Time Points Dosing->Sampling Processing Process Blood to Obtain Plasma Sampling->Processing Analysis Quantify Intact ADC, Total Antibody, and Free Payload Processing->Analysis Data Determine Pharmacokinetic Profile and Linker Stability Analysis->Data

Figure 3: General workflow for assessing the in vivo stability of ADCs.

Experimental Protocols

In Vivo Stability Assessment in Mice

Objective: To determine the pharmacokinetic profile and in vivo stability of an ADC.

Materials:

  • Test ADC (e.g., DBCO-PEG3-acetic-EVCit-PAB based ADC)

  • Female athymic nude mice (6-8 weeks old)

  • Sterile PBS

  • Heparinized capillary tubes for blood collection

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Acclimate mice for at least one week before the study.

  • Prepare the ADC formulation in sterile PBS at the desired concentration.

  • Administer a single intravenous (IV) dose of the ADC to each mouse via the tail vein.

  • Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours) post-injection.

  • Transfer the blood samples to heparinized microcentrifuge tubes.

  • Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Collect the plasma supernatant and store at -80°C until analysis.

  • Analyze the plasma samples to quantify the concentration of intact ADC, total antibody, and free payload using methods such as ELISA and/or LC-MS/MS.

ELISA-Based Quantification of Intact ADC

Objective: To measure the concentration of intact ADC (antibody with conjugated payload) in plasma samples.

Materials:

  • 96-well microtiter plates

  • Recombinant antigen specific to the ADC's antibody

  • Plasma samples from the in vivo study

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Detection antibody (e.g., anti-payload antibody conjugated to HRP)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coat the wells of a 96-well plate with the recombinant antigen overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add diluted plasma samples and a standard curve of the ADC to the wells and incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the HRP-conjugated anti-payload detection antibody and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Add stop solution to quench the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of intact ADC in the plasma samples based on the standard curve.

LC-MS/MS-Based Quantification of Free Payload

Objective: To measure the concentration of prematurely released free payload in plasma samples.

Materials:

  • Plasma samples from the in vivo study

  • Acetonitrile (B52724) with 0.1% formic acid

  • Microcentrifuge tubes

  • Microcentrifuge

  • LC-MS/MS system

Procedure:

  • Thaw the plasma samples on ice.

  • Add three volumes of cold acetonitrile with 0.1% formic acid to one volume of plasma to precipitate the proteins.

  • Vortex the samples and incubate at -20°C for 30 minutes.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the free payload.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the free payload. A standard curve of the payload should be prepared in plasma and processed in the same manner to ensure accurate quantification.

Conclusion

The in vivo stability of an ADC is a multifaceted property governed by the interplay of the antibody, linker, and payload. The DBCO-PEG3-acetic-EVCit-PAB linker represents an advanced, cleavable linker technology designed to offer high stability in circulation and efficient, specific payload release within the tumor. The inclusion of a glutamic acid residue in the cleavable peptide sequence has been demonstrated to significantly improve stability in preclinical mouse models, addressing a key challenge associated with traditional valine-citrulline linkers.[2][3][4] When selecting a linker for ADC development, researchers must carefully consider the intended application, the preclinical models to be used, and the desired balance between stability and payload release kinetics. The methodologies outlined in this guide provide a framework for the rigorous in vivo assessment of ADC linker stability, enabling the selection and optimization of the most promising candidates for clinical development.

References

A Comparative Guide to Copper-Free Click Chemistry: Beyond DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of copper-free click chemistry has revolutionized bioconjugation, enabling the precise labeling and engineering of biomolecules in living systems without the cytotoxicity associated with copper catalysts.[1] Dibenzocyclooctyne (DBCO) reagents have been a cornerstone of this field, valued for their reactivity and stability.[2] However, the landscape of copper-free click chemistry is expanding, offering a range of alternatives with distinct advantages in terms of reaction kinetics, stability, and physicochemical properties. This guide provides an objective comparison of prominent alternatives to DBCO, supported by experimental data, to empower researchers in selecting the optimal tool for their specific applications in drug development, diagnostics, and fundamental research.

The two primary alternatives to DBCO-based strain-promoted azide-alkyne cycloaddition (SPAAC) are bicyclo[6.1.0]nonyne (BCN), another strained alkyne, and the inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctenes (TCO) and tetrazines.[3][4] Each of these chemistries offers a unique set of characteristics that make them suitable for different biological contexts.

Quantitative Performance Comparison

The selection of a copper-free click chemistry reagent is often dictated by a balance between reaction speed, stability in biological environments, and the physical properties of the reagents themselves. The following table summarizes key quantitative data for DBCO, BCN, and TCO-tetrazine ligations to facilitate at-a-glance comparison.

FeatureDBCO (SPAAC)BCN (SPAAC)TCO-Tetrazine (IEDDA)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ~0.1 - 1.0[5]~0.002 - 0.1[5][6]Up to 10⁶[7]
Relative Reaction Speed FastModerate to SlowExceptionally Fast
Stability in Presence of Thiols (e.g., GSH) Moderate, can be degraded[8]More stable than DBCO[8]Generally stable, though some TCO isomers show sensitivity
Stability in Acidic Conditions (e.g., TFA) Unstable[9]Unstable[9]Sensitive, can isomerize to less reactive cis-isomer[10]
Relative Hydrophobicity High[11]Lower than DBCO[3]Variable, can be high
Relative Size Bulky[12]Smaller than DBCO[3]Bulky

Key Considerations for Selection

  • Reaction Kinetics: For applications requiring rapid conjugation, such as in vivo imaging with short-lived probes or capturing transient biological events, the TCO-tetrazine ligation is the undisputed champion due to its exceptionally high reaction rates.[13] DBCO offers a respectable reaction speed suitable for many applications, while BCN is generally slower.[14]

  • Stability: In environments with high concentrations of endogenous thiols, such as the intracellular space, BCN demonstrates superior stability over DBCO.[8] This makes BCN a more reliable choice for long-term cellular labeling studies. The stability of TCO can be influenced by its isomeric form and the presence of certain biological molecules.

  • Physicochemical Properties: The smaller size and lower hydrophobicity of BCN compared to DBCO can be advantageous in situations where steric hindrance or non-specific hydrophobic interactions are a concern.[3] The bulky nature of both DBCO and TCO-tetrazine pairs should be considered when designing bioconjugates.[12]

Experimental Methodologies

To provide a practical framework for the comparative data, this section outlines detailed protocols for key experiments used to evaluate and implement these copper-free click chemistry reagents.

Protocol 1: Determination of Second-Order Rate Constants

This protocol describes a general method for quantifying the reaction kinetics of a copper-free click reaction using UV-Vis spectrophotometry, particularly suitable for the TCO-tetrazine reaction where the tetrazine has a characteristic visible absorbance.

Materials:

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Tetrazine derivative (e.g., 3-phenyl-6-methyl-1,2,4,5-tetrazine)

  • TCO, DBCO, or BCN derivative

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the tetrazine and the strained alkene/alkyne in DMSO at concentrations of 1-10 mM.

  • Reaction Setup: In a quartz cuvette, dilute the tetrazine stock solution in PBS to a final concentration of 50-100 µM. Equilibrate the cuvette to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

  • Reaction Initiation: To initiate the reaction, add an equimolar or a slight excess of the TCO, DBCO, or BCN stock solution to the cuvette and mix quickly.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance of the tetrazine at its λmax (typically around 520-540 nm) over time. Record data at regular intervals until the reaction is complete.

  • Data Analysis: Plot the reciprocal of the tetrazine concentration versus time. The slope of the resulting linear plot is the second-order rate constant (k₂).

Protocol 2: Antibody-Drug Conjugate (ADC) Formation and Characterization

This protocol outlines a typical workflow for the preparation of an ADC using DBCO- and TCO-based copper-free click chemistry.

Materials:

  • Antibody solution in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-NHS ester or TCO-NHS ester

  • Azide- or tetrazine-functionalized cytotoxic drug

  • Anhydrous DMSO

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) system

  • SDS-PAGE apparatus

  • Hydrophobic interaction chromatography (HIC) system

Procedure:

  • Antibody Modification:

    • Dissolve the DBCO-NHS ester or TCO-NHS ester in DMSO to a concentration of 10 mM immediately before use.

    • Add a 10- to 20-fold molar excess of the NHS ester to the antibody solution. The final DMSO concentration should be kept below 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Quench the reaction by adding the quenching solution.

    • Remove excess, unreacted NHS ester by SEC.

  • Conjugation:

    • Add a 2- to 5-fold molar excess of the azide- or tetrazine-functionalized drug to the modified antibody solution.

    • Incubate the reaction overnight at 4°C with gentle mixing.

  • Purification and Characterization:

    • Purify the ADC from unreacted drug and other impurities using SEC.

    • Analyze the purified ADC by SDS-PAGE to confirm conjugation. The conjugated antibody will show a higher molecular weight.

    • Determine the drug-to-antibody ratio (DAR) using HIC or UV-Vis spectroscopy.

Protocol 3: Live-Cell Imaging Workflow

This protocol provides a general procedure for labeling and visualizing biomolecules on the surface of living cells using copper-free click chemistry.

Materials:

  • Cultured cells

  • Metabolic labeling precursor (e.g., an azide-modified sugar like Ac₄ManNAz)

  • Cell culture medium

  • DBCO-, BCN-, or TCO-functionalized fluorescent dye

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture the cells in a medium supplemented with the azide-modified metabolic precursor for 24-72 hours. This will incorporate the azide (B81097) groups onto the target biomolecules (e.g., cell-surface glycans).

  • Labeling with Fluorescent Probe:

    • Wash the cells with fresh, serum-free medium to remove any unincorporated precursor.

    • Add the DBCO-, BCN-, or TCO-functionalized fluorescent dye to the cell culture medium at a final concentration of 1-10 µM.

    • Incubate the cells for 15-60 minutes at 37°C. The incubation time will depend on the reaction kinetics.

  • Imaging:

    • Wash the cells with fresh medium to remove the unbound fluorescent probe.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizing the Workflows

To further clarify the application of these chemistries, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for ADC development and a logical relationship for selecting a copper-free click chemistry reagent.

ADC_Workflow cluster_modification Antibody Modification cluster_conjugation Conjugation cluster_characterization Characterization Antibody Antibody Modified_Antibody DBCO/TCO-Antibody Antibody->Modified_Antibody Amine Reaction NHS-Ester_Reagent DBCO/TCO-NHS Ester NHS-Ester_Reagent->Modified_Antibody ADC Antibody-Drug Conjugate Modified_Antibody->ADC Click Reaction Drug_Linker Azide/Tetrazine-Drug Drug_Linker->ADC SEC SEC ADC->SEC Purification SDS-PAGE SDS-PAGE SEC->SDS-PAGE Purity HIC HIC SEC->HIC DAR Reagent_Selection Start Application Requirement Kinetics Need for Rapid Kinetics? Start->Kinetics Stability High Thiol Environment? Kinetics->Stability No TCO_Tetrazine TCO-Tetrazine Kinetics->TCO_Tetrazine Yes Properties Steric/Hydrophobicity Concerns? Stability->Properties No BCN BCN Stability->BCN Yes DBCO DBCO Properties->DBCO No Properties->BCN Yes

References

A Comparative Guide to the Enzymatic Cleavage Kinetics of Peptide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of targeted therapies, such as antibody-drug conjugates (ADCs), often hinges on the performance of the linker connecting the targeting moiety to the therapeutic payload. Enzymatically cleavable peptide linkers are a cornerstone of this technology, designed to be stable in systemic circulation and efficiently processed by specific proteases within the target cell or tumor microenvironment. This guide provides a comparative overview of the cleavage kinetics of different peptide linkers, supported by experimental data and detailed protocols to aid in the selection and evaluation of linkers for novel therapeutic agents.

Comparative Cleavage Kinetics of Peptide Linkers

The efficiency of enzymatic cleavage is a critical parameter in the design of ADCs and other drug delivery systems.[][2] This efficiency is often quantified using Michaelis-Menten kinetics, where the Michaelis constant (Km) represents the substrate concentration at half the maximum reaction velocity (Vmax), and the catalytic constant (kcat) represents the turnover number of the enzyme. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

The following table summarizes the kinetic parameters for the cleavage of various peptide linkers by key enzymes frequently exploited in cancer therapy, such as Cathepsin B, Matrix Metalloproteinases (MMPs), and Legumain.

Linker SequenceTarget EnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Notes
Val-Cit Cathepsin B---The most widely used cathepsin-cleavable linker, known for good plasma stability and efficient cleavage in lysosomes.[3][4][][]
Val-Ala Cathepsin B---Exhibits lower hydrophobicity than Val-Cit, which can be advantageous for ADCs with high drug-to-antibody ratios.[4][7] Cleaved at approximately half the rate of the Val-Cit linker.
cBu-Cit Cathepsin B--Similar to Val-CitA cyclobutane-1,1-dicarboxamide (B1604724) (cBu) modification designed for increased specificity to Cathepsin B.[][7]
Asn-Asn Legumain---Cleavage rate in lysosomes is reported to be five times higher than that of Val-Cit.[8] Shows high stability in mouse and human serum.[8][9][10]
KPAGLLGC-CONH₂ MMP-21.3 x 10³--Vmax: 1.2 x 10⁻⁹ M/s. The asterisk () indicates the cleavage site.
KPAGLLGC-CONH₂ MMP-91.1 x 10³--Vmax: 2.1 x 10⁻⁹ M/s
KAGLLC-CONH₂ MMP-22.1 x 10³--Vmax: 0.8 x 10⁻⁹ M/s
KAGLLC-CONH₂ MMP-91.8 x 10³--Vmax: 1.5 x 10⁻⁹ M/s
KGLC-CONH₂ MMP-23.2 x 10³--Vmax: 0.3 x 10⁻⁹ M/s
K*GLC-CONH₂ MMP-92.9 x 10³--Vmax: 0.9 x 10⁻⁹ M/s

Note: "-" indicates that specific quantitative data was not available in the reviewed sources in a directly comparable format.

Experimental Protocols

Protocol for In Vitro Enzymatic Cleavage Assay

This protocol outlines a general method for determining the kinetic parameters of peptide linker cleavage by a purified enzyme, using High-Performance Liquid Chromatography (HPLC) for analysis.

1. Materials and Reagents:

  • Purified recombinant enzyme (e.g., Cathepsin B, MMP-9, Legumain)

  • Peptide linker-drug conjugate (substrate)

  • Assay Buffer: Specific to the enzyme (e.g., Cathepsin B: 100 mM sodium acetate, 10 mM DTT, 5 mM EDTA, pH 5.5; MMPs: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • Quenching Solution: e.g., 10% Trifluoroacetic Acid (TFA) or a specific enzyme inhibitor

  • HPLC system with a suitable column (e.g., C18)

  • Microcentrifuge tubes or 96-well plate

  • Incubator or water bath set to the optimal temperature for the enzyme (e.g., 37°C)

2. Procedure:

a. Reagent Preparation:

  • Prepare a stock solution of the peptide-drug conjugate in a suitable solvent (e.g., DMSO) and then dilute it in the Assay Buffer to create a series of substrate concentrations. The concentration range should ideally span from 0.1 to 10 times the expected Km value.

  • Prepare a stock solution of the enzyme in Assay Buffer. The final enzyme concentration should be chosen to ensure a linear rate of product formation over the desired time course.

b. Enzymatic Reaction:

  • In microcentrifuge tubes or wells of a plate, add the Assay Buffer and the substrate at various final concentrations.

  • Pre-incubate the substrate solutions at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.

  • Initiate the reaction by adding a small volume of the enzyme stock solution to each tube/well and mix gently.

  • At predetermined time points (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw an aliquot of the reaction mixture and transfer it to a separate tube containing the Quenching Solution to stop the reaction.

c. Sample Analysis by HPLC:

  • Centrifuge the quenched samples to pellet any precipitated protein.

  • Inject the supernatant onto the HPLC system.

  • Monitor the cleavage of the substrate and the formation of the product by detecting the absorbance at a suitable wavelength (e.g., the wavelength corresponding to the payload).

  • Quantify the amount of cleaved product by integrating the peak area and comparing it to a standard curve of the known product.

3. Data Analysis:

  • For each substrate concentration, plot the concentration of the product formed against time. The initial velocity (V₀) is the slope of the linear portion of this curve.

  • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

  • Fit the resulting data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to determine the Vmax and Km values.

    • V = (Vmax * [S]) / (Km + [S])

  • Calculate the catalytic constant (kcat) using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme in the assay.

  • Calculate the catalytic efficiency as kcat/Km.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes described in this guide.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis cluster_kinetics 4. Kinetic Parameter Determination prep_substrate Prepare Substrate Dilutions pre_incubate Pre-incubate Substrate prep_substrate->pre_incubate prep_enzyme Prepare Enzyme Solution add_enzyme Initiate Reaction with Enzyme prep_enzyme->add_enzyme pre_incubate->add_enzyme time_points Incubate at 37°C (Time-course Aliquots) add_enzyme->time_points quench Quench Reaction time_points->quench hplc HPLC Analysis quench->hplc quantify Quantify Product hplc->quantify plot_kinetics Plot V₀ vs. [S] quantify->plot_kinetics fit_mm Michaelis-Menten Fit plot_kinetics->fit_mm calc_params Calculate Km, kcat, kcat/Km fit_mm->calc_params

Caption: Workflow for determining enzymatic cleavage kinetics.

This guide provides a foundational understanding of the comparative kinetics of enzymatic peptide linker cleavage. The selection of an appropriate linker and its thorough characterization are paramount for the successful development of targeted therapeutics with an optimal therapeutic window.

References

A Comparative Review of DBCO-PEG3-acetic-EVCit-PAB in Antibody-Drug Conjugate Research

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic efficacy and safety. The DBCO-PEG3-acetic-EVCit-PAB linker is a sophisticated, cleavable linker system designed to offer enhanced stability, optimized drug release, and improved pharmacokinetic profiles for ADCs. This guide provides a comprehensive comparison of this linker with alternative technologies, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Linker System Overview

The DBCO-PEG3-acetic-EVCit-PAB linker is a multicomponent system, with each part playing a distinct role:

  • DBCO (Dibenzocyclooctyne): This moiety enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a highly specific and bioorthogonal click chemistry reaction. This allows for precise, site-specific conjugation of the linker to an azide-modified antibody, leading to a more homogeneous ADC product with a controlled drug-to-antibody ratio (DAR).[1][2][3]

  • PEG3 (Polyethylene Glycol, 3 units): The PEG spacer enhances the hydrophilicity of the linker-payload complex. This can mitigate the aggregation issues often associated with hydrophobic payloads and improve the ADC's pharmacokinetic properties, potentially leading to a longer circulation half-life.[4][5]

  • Acetic Acid: This component provides a point of attachment for the rest of the linker structure.

  • EVCit (Glutamic acid-Valine-Citrulline): This tripeptide sequence is a protease-cleavable linker. It is designed to be stable in systemic circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[6][7] The inclusion of glutamic acid (E) enhances the linker's stability in mouse plasma compared to the traditional Val-Cit (VC) linker, addressing a significant challenge in preclinical ADC development.[6][7]

  • PAB (p-aminobenzylcarbamate): This self-immolative spacer ensures the efficient release of the unmodified cytotoxic payload following the enzymatic cleavage of the EVCit sequence.[8]

Mechanism of Action

The therapeutic action of an ADC utilizing the DBCO-PEG3-acetic-EVCit-PAB linker follows a multi-step process.

ADC_Mechanism_of_Action cluster_bloodstream Systemic Circulation cluster_tumor_cell Tumor Cell ADC ADC in Circulation (Stable Linker) Binding Binding ADC->Binding Targeting Antigen Tumor Antigen Internalization Internalization (Endocytosis) Antigen->Internalization Binding->Antigen Lysosome Lysosome Internalization->Lysosome Cleavage Enzymatic Cleavage (Cathepsin B) Lysosome->Cleavage Release Payload Release Cleavage->Release Target Intracellular Target (e.g., Tubulin, DNA) Release->Target Apoptosis Apoptosis Target->Apoptosis

Mechanism of action for an ADC with a cleavable linker.

Comparative Performance Data

While direct head-to-head comparative data for the exact DBCO-PEG3-acetic-EVCit-PAB linker is limited in publicly available literature, extensive research has been conducted on its core components, particularly the EVCit peptide and PEG spacers, against the conventional Val-Cit (VC) linker.

Physicochemical Properties and Stability

The inclusion of a hydrophilic amino acid like glutamic acid and a PEG spacer significantly impacts the physicochemical properties of the ADC, leading to improved stability and reduced aggregation.

Linker ConfigurationLinker-PayloadClogP of Linker-PayloadHIC Retention Time of ADC (min)DAR (HIC)Aggregation (SEC) (%)Released Payload in Mouse Plasma (%)
Exo-EVCit-based Exo-EVC-pyrene5.815.57.80.5< 5
Linear EVCit-based Linear-EVC-pyrene6.116.27.61.2< 10
Conventional VCit-based Linear-VC-pyrene6.517.17.52.5> 40

Data adapted from studies on "exo-cleavable" and linear EVCit linkers, which share the core EVCit peptide sequence. The pyrene (B120774) payload is used as a model hydrophobic drug.[9]

The lower ClogP and HIC retention times for EVCit-containing linkers indicate increased hydrophilicity compared to the traditional VCit linker. This translates to significantly lower aggregation as measured by size-exclusion chromatography (SEC) and substantially improved stability in mouse plasma, with significantly less premature payload release.[9]

In Vivo Efficacy

The enhanced stability of the EVCit linker translates to superior in vivo antitumor activity in preclinical models.

ADC LinkerAnimal ModelTumor Growth InhibitionReference
EVCit-based ADC Xenograft mouse model (human breast cancer)Significantly greater tumor regression compared to VCit-ADC[6][7]
VCit-based ADC Xenograft mouse model (human breast cancer)Less effective due to poor in vivo stability[6][7]

Studies have shown that ADCs constructed with an EVCit linker exhibit markedly greater in vivo stability and antitumor efficacy in xenograft mouse models compared to their VCit-based counterparts.[6][7] The improved stability of the EVCit linker allows for more of the cytotoxic payload to reach the tumor site, leading to a more potent therapeutic effect.

Experimental Protocols

Accurate characterization of ADCs is crucial for their development. Below are outlines of key experimental protocols.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Several methods can be employed for its determination.[1]

DAR_Determination_Workflow cluster_methods DAR Determination Methods ADC_Sample ADC Sample HIC Hydrophobic Interaction Chromatography (HIC) ADC_Sample->HIC LCMS Liquid Chromatography- Mass Spectrometry (LC-MS) ADC_Sample->LCMS UVVis UV/Vis Spectroscopy ADC_Sample->UVVis HIC_Data Chromatogram showing DAR species distribution HIC->HIC_Data Generates LCMS_Data Precise mass of ADC species (unambiguous DAR) LCMS->LCMS_Data Generates UVVis_Data Average DAR based on absorbance measurements UVVis->UVVis_Data Generates

Workflow for determining the Drug-to-Antibody Ratio (DAR).

1. Hydrophobic Interaction Chromatography (HIC)

  • Principle: Separates ADC species based on the hydrophobicity imparted by the drug-linker.

  • Protocol Outline:

    • Equilibrate a HIC column with a high-salt mobile phase.

    • Inject the ADC sample.

    • Elute with a decreasing salt gradient.

    • Detect the separated species using a UV detector.

    • Calculate the average DAR and the distribution of different DAR species from the peak areas in the chromatogram.[1]

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Principle: Separates ADC species by liquid chromatography and determines their precise mass-to-charge ratio by mass spectrometry.

  • Protocol Outline:

    • Desalt the ADC sample.

    • Separate the ADC species using a reversed-phase column.

    • Analyze the eluent by high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap).

    • Deconvolute the mass spectra to determine the precise molecular weights of the different ADC species and calculate the average DAR.[1][2]

In Vitro Cytotoxicity Assay
  • Principle: Measures the ability of the ADC to kill target cancer cells.

  • Protocol Outline:

    • Plate cancer cells (both antigen-positive and antigen-negative as a control) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC, a non-binding control ADC, and the free payload.

    • Incubate for a defined period (e.g., 72-120 hours).

    • Assess cell viability using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).

    • Calculate the IC50 (half-maximal inhibitory concentration) values from the dose-response curves.[10][11]

Signaling Pathways

The cytotoxic payloads released from ADCs often act by disrupting critical cellular signaling pathways, leading to apoptosis. For instance, auristatin-based payloads like MMAE, which are commonly used with cleavable linkers, inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

MMAE_Signaling_Pathway MMAE Released MMAE Tubulin Tubulin Dimers MMAE->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization Disruption Microtubule Disruption Microtubules->Disruption G2M_Arrest G2/M Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Signaling pathway of MMAE leading to apoptosis.

Conclusion

The DBCO-PEG3-acetic-EVCit-PAB linker represents a significant advancement in ADC technology. The incorporation of a DBCO group allows for precise, site-specific conjugation, leading to more homogeneous ADCs. The PEG spacer enhances hydrophilicity, which can improve the pharmacokinetic profile and reduce aggregation. Most critically, the EVCit tripeptide offers superior stability in circulation compared to the traditional Val-Cit linker, while maintaining efficient enzymatic cleavage within tumor cells. This enhanced stability is a key factor in improving the in vivo efficacy and therapeutic window of ADCs. For researchers and drug developers, the DBCO-PEG3-acetic-EVCit-PAB linker system provides a robust and versatile platform for the creation of next-generation ADCs with potentially improved safety and efficacy profiles.

References

Navigating the Nexus of Antibody-Drug Conjugates: A Comparative Guide to Cleavable and Non-Cleavable Linkers in Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the intricate design of antibody-drug conjugates (ADCs) presents a pivotal choice: the nature of the linker connecting the monoclonal antibody to its cytotoxic payload. This decision between a cleavable and a non-cleavable linker profoundly influences the ADC's specificity, efficacy, and, critically, its cross-reactivity and off-target toxicity profile. This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed methodologies, to inform the rational design of next-generation ADCs.

The linker in an ADC is not a mere tether; it is a dynamic component engineered to control the release of the potent cytotoxic drug. An ideal linker remains stable in systemic circulation, preventing premature payload release that could harm healthy tissues, yet facilitates efficient drug liberation at the tumor site. The fundamental difference in how this is achieved—through conditional cleavage or antibody degradation—drives the distinct pharmacological behaviors of ADCs with cleavable versus non-cleavable linkers.

At a Glance: Key Distinctions in Linker Technology

FeatureCleavable LinkerNon-Cleavable Linker
Mechanism of Payload Release Susceptible to cleavage by specific triggers in the tumor microenvironment or intracellularly (e.g., enzymes, pH, glutathione).[1]Requires the degradation of the antibody backbone in the lysosome to release the payload, which remains attached to the linker and an amino acid residue.[1]
Bystander Effect High potential for a "bystander effect," where the released, often membrane-permeable payload can kill adjacent antigen-negative tumor cells.[2][3]Low to negligible bystander effect as the released payload is typically charged and less membrane-permeable.[3]
Plasma Stability Generally lower, with a potential for premature payload release, which can contribute to off-target toxicity.[4]Generally higher, leading to a more stable ADC in circulation and potentially a better safety profile.[5]
Off-Target Toxicity Higher potential for off-target toxicity due to premature payload release and the bystander effect.[3]Lower potential for off-target toxicity due to greater stability and a limited bystander effect.[5]
Efficacy in Heterogeneous Tumors Potentially more effective due to the ability to eliminate antigen-negative cancer cells in the vicinity of target cells.[2]May be less effective in tumors with heterogeneous antigen expression due to the lack of a significant bystander effect.

Quantitative Data Presentation

The following tables summarize quantitative data from comparative studies, highlighting the differences in plasma stability and in vitro cytotoxicity between ADCs with cleavable and non-cleavable linkers.

Table 1: Comparative Plasma Stability of ADCs

ADCLinker TypeLinkerPlasma SourceStability MetricValueReference
Trastuzumab-vc-MMAECleavableValine-CitrullineRat% Payload Loss (7 days)~75%[6]
Trastuzumab-SMCC-DM1Non-cleavableSMCCHuman% MMAE Release (7 days)<0.01%[7]
Anti-CD79b-vc-MMAECleavableValine-CitrullineRat% Intact ADC (7 days)~50%[8]
Anti-CD79b-Tandem-CleavageCleavable (Improved)Tandem PeptideRat% Intact ADC (7 days)>80%[8]

Table 2: Comparative In Vitro Cytotoxicity (IC50 Values)

ADCLinker TypeCell LineAntigen StatusIC50 (nM)Reference
DS8201 (Trastuzumab deruxtecan)CleavableSKBR3HER2-positive~1[9]
T-DM1 (Trastuzumab emtansine)Non-cleavableSKBR3HER2-positive~1[9]
DS8201 (Trastuzumab deruxtecan)CleavableMCF7HER2-negativeNo significant effect[9]
T-DM1 (Trastuzumab emtansine)Non-cleavableMCF7HER2-negativeNo significant effect[9]
Conditioned Media Transfer
DS8201 Conditioned Media from SKBR3CleavableMCF7HER2-negativeSignificant cytotoxicity[9]
T-DM1 Conditioned Media from SKBR3Non-cleavableMCF7HER2-negativeNo significant effect[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of payload deconjugation in plasma from different species.

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.

  • Intact ADC and Total Antibody Quantification: Use enzyme-linked immunosorbent assay (ELISA) to measure the concentration of antibody-conjugated drug and total antibody.

  • Released Payload Quantification: Use liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of the unconjugated payload.[10]

  • Calculate the percentage of payload release or the decrease in drug-to-antibody ratio (DAR) over time.

In Vitro Cytotoxicity Assay (IC50 Determination)

Objective: To determine the concentration of an ADC that inhibits the growth of a cell population by 50% (IC50).

Methodology:

  • Seed cancer cells (both antigen-positive and antigen-negative) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the ADC and incubate for a period of 72 to 120 hours.

  • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Plot the percentage of cell viability against the logarithm of the ADC concentration.

  • Calculate the IC50 value using a non-linear regression analysis.[11]

Bystander Effect Assay (Co-culture or Conditioned Media Transfer)

Objective: To evaluate the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Methodology (Conditioned Media Transfer):

  • Culture antigen-positive cells and treat them with the ADC for a defined period (e.g., 72 hours) to generate "conditioned media" containing the released payload.

  • Culture antigen-negative cells separately.

  • Collect the conditioned media from the antigen-positive cell culture and transfer it to the antigen-negative cells.

  • Incubate the antigen-negative cells with the conditioned media for 72 to 120 hours.

  • Assess the viability of the antigen-negative cells to determine the extent of the bystander effect.[9]

Mandatory Visualization

Payload_Release_Mechanisms Payload Release Mechanisms for Cleavable and Non-Cleavable Linkers cluster_cleavable Cleavable Linker cluster_non_cleavable Non-Cleavable Linker ADC_cleavable ADC with Cleavable Linker Internalization_c Internalization into Target Cell ADC_cleavable->Internalization_c Lysosome_c Lysosome Internalization_c->Lysosome_c Cleavage Linker Cleavage (Enzymes, pH) Lysosome_c->Cleavage Payload_Release_c Free Payload Release Cleavage->Payload_Release_c Bystander_Effect Bystander Killing of Antigen-Negative Cells Payload_Release_c->Bystander_Effect ADC_non_cleavable ADC with Non-Cleavable Linker Internalization_nc Internalization into Target Cell ADC_non_cleavable->Internalization_nc Lysosome_nc Lysosome Internalization_nc->Lysosome_nc Degradation Antibody Degradation Lysosome_nc->Degradation Payload_Release_nc Payload-Linker-Amino Acid Release Degradation->Payload_Release_nc No_Bystander Limited Bystander Effect Payload_Release_nc->No_Bystander Experimental_Workflow Experimental Workflow for ADC Cross-Reactivity Assessment cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Plasma_Stability Plasma Stability Assay (ELISA, LC-MS) PK_Studies Pharmacokinetic Studies (Animal Models) Plasma_Stability->PK_Studies Cytotoxicity Cytotoxicity Assay (IC50) (Antigen-Positive & -Negative Cells) Biodistribution Biodistribution Studies Cytotoxicity->Biodistribution Bystander_Assay Bystander Effect Assay (Co-culture or Conditioned Media) Toxicity_Studies Toxicity Studies Bystander_Assay->Toxicity_Studies Data_Analysis Comparative Data Analysis PK_Studies->Data_Analysis Biodistribution->Data_Analysis Toxicity_Studies->Data_Analysis ADC_Cleavable ADC with Cleavable Linker ADC_Cleavable->Plasma_Stability ADC_Cleavable->Cytotoxicity ADC_Cleavable->Bystander_Assay ADC_NonCleavable ADC with Non-Cleavable Linker ADC_NonCleavable->Plasma_Stability ADC_NonCleavable->Cytotoxicity ADC_NonCleavable->Bystander_Assay Signaling_Pathway General Signaling Pathway of ADC-Induced Apoptosis ADC Antibody-Drug Conjugate Receptor Target Antigen on Cancer Cell ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Target_Interaction Interaction with Intracellular Target (e.g., Tubulin, DNA) Payload_Release->Target_Interaction Cell_Cycle_Arrest Cell Cycle Arrest Target_Interaction->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Safety Operating Guide

Navigating the Disposal of DBCO-PEG3 acetic-EVCit-PAB: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of complex chemical compounds like DBCO-PEG3 acetic-EVCit-PAB are paramount for ensuring laboratory safety and environmental protection. This ADC (Antibody-Drug Conjugate) linker, integral to the synthesis of targeted cancer therapies, necessitates a stringent disposal protocol due to its association with highly potent cytotoxic agents. In the absence of a specific Safety Data Sheet (SDS), a conservative approach treating the compound and any contaminated materials as hazardous cytotoxic waste is mandatory.

ADC linkers are components of antibody-drug conjugates, which combine a highly toxic payload with an antibody.[1][2] This inherent toxicity, even at low doses, requires strict containment measures during manufacturing and handling.[1][2] Consequently, all materials that come into contact with this compound must be managed as hazardous waste to protect laboratory personnel and the environment.[3]

Core Principles of Cytotoxic Waste Management

The foundational principle for managing waste contaminated with this compound is to prevent exposure and environmental release. All waste streams must be clearly identified, segregated, and disposed of according to institutional and regulatory guidelines for cytotoxic agents.[4][5] The U.S. Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA), which forbids the disposal of such waste via sewer systems.[3]

Experimental Protocols for Disposal

Below are the detailed step-by-step procedures for the proper disposal of this compound and associated contaminated materials.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including double gloves, a lab coat, and safety goggles, when handling the compound or its waste.

2. Waste Segregation at the Source:

  • Immediately segregate all materials that have come into contact with this compound into designated, clearly labeled hazardous waste containers.[5]

  • Use separate containers for sharps, liquids, and solid waste.

3. Disposal of Unused or Expired Compound:

  • Do not attempt to neutralize the chemical unless a validated institutional protocol is in place.

  • Treat the pure compound as "bulk" chemotherapy waste and place it in a primary container that is then sealed and placed within a secondary, labeled hazardous waste container.

4. Disposal of Contaminated Materials:

  • Sharps: All needles, syringes, and other sharps must be placed in a puncture-resistant, rigid container specifically designated for cytotoxic sharps.[5] This container should be labeled with a cytotoxic sticker.[5]

  • Solid Waste: Items such as gloves, bench paper, and pipette tips should be disposed of in a designated, leak-proof container lined with a yellow or other appropriately colored bag for cytotoxic waste.[5]

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a sealed, shatter-proof container clearly labeled as "Cytotoxic Liquid Waste" with the chemical name. Do not dispose of this waste down the drain. While polyethylene (B3416737) glycol (PEG) itself is biodegradable, the overall cytotoxic nature of the ADC linker dictates that it should not be released into wastewater systems.[6]

5. Decontamination of Work Surfaces:

  • Prepare a decontamination solution (e.g., a detergent solution followed by 70% isopropyl alcohol) as per your institution's guidelines.[3]

  • Wipe the contaminated surface with the detergent solution using a low-lint wipe, moving from the cleanest to the most contaminated area. Dispose of the wipe in the cytotoxic solid waste container.[3]

  • Rinse the surface with a wipe moistened with sterile water and dispose of it.

  • Finally, wipe the surface with 70% isopropyl alcohol and allow it to air dry.[3]

6. Waste Container Management:

  • Do not overfill waste containers; they should be sealed when three-quarters full.[3]

  • Ensure all containers are securely closed and properly labeled with the contents and hazard symbols.

  • Store the sealed waste containers in a designated, secure area until they are collected by the institution's environmental health and safety (EHS) department or a licensed hazardous waste contractor.

7. Final Disposal:

  • The ultimate disposal method for cytotoxic waste is typically high-temperature incineration.[7] This process is managed by specialized waste disposal facilities to ensure the complete destruction of the hazardous compounds.

Data Presentation: Waste Segregation Guide

Waste TypeContainer TypeLabelingDisposal Path
Unused/Expired Compound Sealed primary container within a secondary leak-proof container"Hazardous Cytotoxic Waste" + Chemical NameEHS/Licensed Contractor for Incineration
Contaminated Sharps Puncture-resistant sharps container"Cytotoxic Sharps" + Biohazard SymbolEHS/Licensed Contractor for Incineration
Contaminated Solid Waste Leak-proof container with colored liner (e.g., yellow)"Hazardous Cytotoxic Waste"EHS/Licensed Contractor for Incineration
Contaminated Liquid Waste Sealed, shatter-proof container"Hazardous Cytotoxic Liquid Waste" + Chemical NameEHS/Licensed Contractor for Incineration

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Final Disposal start This compound Handling/Experimentation waste_generated Waste Generated start->waste_generated sharps Sharps (Needles, Syringes) waste_generated->sharps Is it sharp? solids Solids (Gloves, Wipes, Plasticware) waste_generated->solids Is it solid? liquids Liquids (Aqueous Solutions) waste_generated->liquids Is it liquid? unused_product Unused/Expired Compound waste_generated->unused_product Is it pure compound? sharps_container Puncture-Resistant Cytotoxic Sharps Container sharps->sharps_container solids_container Leak-Proof Cytotoxic Solids Container solids->solids_container liquids_container Sealed, Shatter-Proof Cytotoxic Liquids Container liquids->liquids_container bulk_container Double-Contained Bulk Cytotoxic Waste unused_product->bulk_container storage Secure Temporary Storage Area sharps_container->storage solids_container->storage liquids_container->storage bulk_container->storage collection EHS/Contractor Collection storage->collection incineration High-Temperature Incineration collection->incineration

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling DBCO-PEG3 acetic-EVCit-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of DBCO-PEG3 acetic-EVCit-PAB, a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] Given that this compound is integral to the development of highly potent ADC therapeutics, adherence to stringent safety protocols is paramount to ensure personnel safety and environmental protection.[4]

Antibody-drug conjugates are complex molecules, and their safe handling requires a comprehensive approach that considers the potential hazards of each component: the antibody, the linker, and the cytotoxic payload.[5] While this document focuses on the linker, the overall risk assessment must include the specific cytotoxic agent being conjugated.

Immediate Safety and Handling Precautions

This compound is a chemical reagent that requires careful handling in a controlled laboratory environment.[6] All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[7] The valine-citrulline (Val-Cit) component of the linker has been noted for potential instability, which could lead to the premature release of a conjugated payload, underscoring the need for caution.[8][9]

Personal Protective Equipment (PPE)

A standard set of personal protective equipment must be worn at all times when handling this compound and any resulting conjugates.[6][10]

PPE CategorySpecificationRationale
Eye Protection Chemical safety gogglesProtects eyes from splashes and aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact with the compound.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a chemical fume hoodMinimizes inhalation of dust or aerosols.[7]

Operational Plan: Step-by-Step Handling Workflow

The following workflow outlines the essential steps for safely handling this compound during experimental procedures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_materials Gather All Necessary Materials handle_weigh Weigh Compound in Hood prep_materials->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_reaction Perform Conjugation Reaction cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_remove_ppe Remove PPE Correctly end End cleanup_remove_ppe->end start Start start->prep_ppe

Figure 1. A step-by-step workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and any materials that have come into contact with it is critical to prevent environmental contamination and ensure regulatory compliance.[6]

Waste Segregation and Collection

  • Solid Waste: Unused or expired solid this compound, as well as contaminated consumables (e.g., pipette tips, weighing paper, gloves), should be collected in a dedicated, clearly labeled, and sealed container for solid chemical waste.[6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for hazardous liquid waste. Do not mix with other waste streams unless compatibility has been confirmed.[6]

Storage and Final Disposal

Waste containers should be stored in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[6] The final disposal must be conducted through a licensed chemical waste disposal service.[6] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[6]

By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.